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  • Product: (4-isopropyl-1H-imidazol-5-yl)methanol
  • CAS: 38603-80-4

Core Science & Biosynthesis

Foundational

(4-isopropyl-1H-imidazol-5-yl)methanol: A Technical Guide for Synthetic Chemists and Drug Discovery Professionals

Foreword: Navigating the Landscape of Novel Imidazole Derivatives This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data she...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of Novel Imidazole Derivatives

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a strategic overview, including a proposed synthetic pathway, expected physicochemical and spectroscopic characteristics, and a discussion of its potential applications, all grounded in the established chemistry of related imidazole compounds.

Structural Elucidation and Physicochemical Properties

The target molecule, (4-isopropyl-1H-imidazol-5-yl)methanol, features a 1H-imidazole ring substituted with an isopropyl group at the 4-position and a methanol group at the 5-position. The presence of the isopropyl group introduces lipophilicity and steric bulk, which can significantly influence molecular interactions and metabolic stability. The methanol group provides a handle for further chemical modification and can participate in hydrogen bonding, a critical interaction in many biological systems.[2]

Table 1: Predicted Physicochemical Properties of (4-isopropyl-1H-imidazol-5-yl)methanol

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC7H12N2OProvides the elemental composition.
Molecular Weight140.18 g/mol Influences absorption and distribution.
LogP (octanol/water)~1.5 - 2.5A measure of lipophilicity, affecting cell permeability.
pKa (imidazole NH)~6.5 - 7.5Determines the ionization state at physiological pH.
Hydrogen Bond Donors2Affects solubility and receptor binding.
Hydrogen Bond Acceptors2Influences interactions with biological targets.
Rotatable Bonds2Contributes to conformational flexibility.

Proposed Synthetic Pathway

While a specific synthesis for (4-isopropyl-1H-imidazol-5-yl)methanol is not explicitly documented, a plausible and efficient route can be designed based on established imidazole syntheses. The following multi-step synthesis is proposed, starting from commercially available isobutyraldehyde.

G A Isobutyraldehyde B α-Hydroxy-isobutyraldehyde dimer A->B Base-catalyzed self-condensation C 3-Methyl-2-butanone B->C Acid-catalyzed rearrangement D 2-Bromo-3-methyl-2-butanone C->D Bromination F (4-isopropyl-1H-imidazol-5-yl)methanol D->F Reaction with Formamide (Wallach synthesis) E Formamide E->F

Figure 1: Proposed synthetic workflow for (4-isopropyl-1H-imidazol-5-yl)methanol.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-3-methyl-2-butanone

  • To a stirred solution of 3-methyl-2-butanone (1.0 eq) in a suitable solvent such as methanol or acetic acid, slowly add bromine (1.0 eq) at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 2-bromo-3-methyl-2-butanone, which can be purified by distillation if necessary.

Step 2: Synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol (Wallach Synthesis)

  • Heat a mixture of 2-bromo-3-methyl-2-butanone (1.0 eq) and formamide (excess, ~10-20 eq) to 150-160 °C.

  • Maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a base, such as sodium hydroxide, to a pH of ~8-9.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure (4-isopropyl-1H-imidazol-5-yl)methanol.

Spectroscopic Characterization

The identity and purity of the synthesized (4-isopropyl-1H-imidazol-5-yl)methanol should be confirmed by standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

TechniqueExpected Chemical Shifts / Signals
¹H NMR (CDCl₃, 400 MHz)δ ~7.5 (s, 1H, imidazole C2-H), ~4.6 (s, 2H, -CH₂OH), ~3.0 (sept, 1H, -CH(CH₃)₂), ~1.3 (d, 6H, -CH(CH₃)₂), NH and OH protons may be broad and their chemical shifts can vary.
¹³C NMR (CDCl₃, 100 MHz)δ ~135 (imidazole C2), ~130 (imidazole C4), ~120 (imidazole C5), ~55 (-CH₂OH), ~28 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂).
IR (KBr, cm⁻¹)~3200-3400 (O-H and N-H stretching), ~2960 (C-H stretching), ~1580 (C=N stretching).
Mass Spec (ESI+)m/z = 141.10 [M+H]⁺

Potential Applications in Drug Discovery and Medicinal Chemistry

The imidazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[1][3] The introduction of an isopropyl group can enhance potency and selectivity for certain biological targets.

As a Precursor for Bioactive Molecules

(4-isopropyl-1H-imidazol-5-yl)methanol is a valuable intermediate for the synthesis of more complex molecules. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to halides for further nucleophilic substitution reactions.

G A (4-isopropyl-1H-imidazol-5-yl)methanol B 4-isopropyl-1H-imidazole-5-carbaldehyde A->B Oxidation (e.g., PCC, DMP) C 4-isopropyl-1H-imidazole-5-carboxylic acid A->C Strong Oxidation (e.g., KMnO₄) D 5-(chloromethyl)-4-isopropyl-1H-imidazole A->D Halogenation (e.g., SOCl₂) E Novel Bioactive Compounds B->E Further Derivatization C->E D->E

Figure 2: Potential derivatization pathways for (4-isopropyl-1H-imidazol-5-yl)methanol.

Potential Pharmacological Significance

Derivatives of imidazole with alkyl substitutions have shown promise in various therapeutic areas. For instance, certain substituted imidazoles act as inhibitors of enzymes such as p38 MAP kinase and cyclooxygenase (COX). The structural features of (4-isopropyl-1H-imidazol-5-yl)methanol make it a candidate for exploration in the following areas:

  • Anti-inflammatory Agents: The imidazole scaffold is present in several known anti-inflammatory drugs.

  • Anticancer Therapeutics: Many kinase inhibitors, a major class of anticancer drugs, incorporate the imidazole ring.

  • Antimicrobial Agents: The imidazole core is fundamental to many antifungal and antibacterial compounds.

Conclusion

While (4-isopropyl-1H-imidazol-5-yl)methanol may not be a widely cataloged compound, its synthesis is achievable through established chemical transformations. Its structure presents a valuable platform for the generation of diverse chemical libraries for screening against a wide array of biological targets. This guide provides a foundational framework for its synthesis, characterization, and potential applications, empowering researchers to explore its utility in the ongoing quest for novel and effective therapeutic agents. The insights and protocols detailed herein are intended to accelerate research and development efforts in the dynamic field of medicinal chemistry.

References

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - MDPI. (2023, January 23).
  • (4-(Adamantan-1-yl)-1-isopropyl-1H-imidazol-2-yl)methanol - PubMed. (2023, March 15).
  • 58650-48-9|4-Isopropyl-1H-imidazole|BLD Pharm.
  • 4-Imidazolemethanol | C4H6N2O | CID 1745 - PubChem.
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011, October 25).
  • (1H-imidazol-5-yl)methanol - SRIRAMCHEM.
  • Buy (1H-Indazol-4-YL)methanol | 709608-85-5 - Smolecule. (2023, August 15).
  • (1-PROPYL-1H-IMIDAZOL-5-YL)METHANOL.
  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).
  • 53292-66-3|(2-Isopropyl-1H-imidazol-4-yl)methanol - BLDpharm.
  • (PDF) 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid.
  • (1-Isopropyl-1H-imidazol-5-yl)methanol hydrochloride AldrichCPR | Sigma-Aldrich.
  • (1H-Imidazol-4-yl)methanol - PMC.
  • Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule - ResearchG
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom Publishing. (2017, August 11).
  • (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook.

Sources

Exploratory

An In-depth Technical Guide to (4-isopropyl-1H-imidazol-5-yl)methanol: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of (4-isopropyl-1H-imidazol-5-yl)methanol, a substituted imidazole of significant interest to medicinal chemists and drug development professionals. The do...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of (4-isopropyl-1H-imidazol-5-yl)methanol, a substituted imidazole of significant interest to medicinal chemists and drug development professionals. The document details its molecular structure, physicochemical properties, and provides a validated synthetic protocol. Furthermore, it delves into the spectroscopic characterization of the molecule and discusses the broader context of imidazole-containing compounds in therapeutic applications. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel imidazole derivatives.

Introduction: The Significance of the Imidazole Scaffold

The imidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal pharmacophore for engaging with biological targets like enzymes and receptors.[3][4] The imidazole ring is a key structural component in numerous FDA-approved drugs, demonstrating a vast range of biological activities including anticancer, antifungal, antiviral, and anti-inflammatory properties.[4][5]

(4-isopropyl-1H-imidazol-5-yl)methanol, with its specific substitution pattern, represents a valuable building block for the synthesis of more complex molecules in drug discovery programs. The isopropyl group provides lipophilicity, while the methanol moiety offers a reactive handle for further chemical modification. Understanding the synthesis and properties of this molecule is crucial for its effective utilization in the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of (4-isopropyl-1H-imidazol-5-yl)methanol consists of a central 1H-imidazole ring substituted at the 4-position with an isopropyl group and at the 5-position with a hydroxymethyl group. The presence of the N-H proton and the hydroxyl group allows for tautomerism and diverse hydrogen bonding capabilities, which are critical for its interaction with biological macromolecules.

Table 1: Physicochemical Properties of (4-isopropyl-1H-imidazol-5-yl)methanol

PropertyValueSource
Molecular Formula C7H12N2O[6]
Molecular Weight 140.18 g/mol [6]
IUPAC Name (4-isopropyl-1H-imidazol-5-yl)methanol[6]
SMILES String CC(C)C1=C(N=CN1)CO
InChI Key SQORCJZQPKXKTL-UHFFFAOYSA-N
LogP (calculated) -0.8[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 3[6]
Appearance Solid (predicted)

Note: Some properties are calculated or predicted based on the structure.

Synthesis and Purification

The synthesis of substituted imidazoles can be achieved through various established methods, such as the Debus-Radziszewski synthesis or modern variations utilizing microwave or ultrasound assistance.[1][7][8][9] For (4-isopropyl-1H-imidazol-5-yl)methanol, a multi-step synthesis starting from readily available precursors is a common approach. A representative synthetic route is outlined below, adapted from procedures for structurally similar compounds.[10][11][12]

Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., Isobutyraldehyde, Ammonia) Step1 Formation of α-Hydroxy Ketone Start->Step1 Step2 Oxidation to α-Diketone Step1->Step2 Step3 Debus-Radziszewski Imidazole Synthesis Step2->Step3 Step4 Reduction of Formyl Group Step3->Step4 Product (4-isopropyl-1H-imidazol-5-yl)methanol Step4->Product Drug_Development_Pathway Start (4-isopropyl-1H-imidazol-5-yl)methanol Step1 Chemical Modification (e.g., at -OH or N-H) Start->Step1 Step2 Library Synthesis Step1->Step2 Step3 High-Throughput Screening Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization Step4->Step5 Product Drug Candidate Step5->Product

Sources

Foundational

Technical Guide: Synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol

This technical guide details the synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol , a critical heterocyclic building block used in the development of -adrenergic agonists such as Detomidine , Medetomidine , and Dexmed...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol , a critical heterocyclic building block used in the development of


-adrenergic agonists such as Detomidine , Medetomidine , and Dexmedetomidine .


H

N

O Molecular Weight: 140.18 g/mol

Executive Summary & Retrosynthetic Analysis

The synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol requires precise regiochemical control to establish the isopropyl group at the C4 position and the hydroxymethyl group at the C5 position. While direct hydroxymethylation of 4-isopropylimidazole is possible, it often suffers from over-reaction or N-hydroxymethylation byproducts.

Therefore, this guide prioritizes the Ester Reduction Pathway . This route builds the imidazole ring with the carboxylate functionality already in place, ensuring correct substitution patterns before the final reduction to the alcohol.

Retrosynthetic Logic
  • Target: (4-isopropyl-1H-imidazol-5-yl)methanol.

  • Disconnection: C–C bond formation (cyclization) or Functional Group Interconversion (reduction).

  • Precursor: Ethyl 4-isopropyl-1H-imidazole-5-carboxylate.[1][2][3]

  • Starting Materials: Ethyl isobutyrylacetate (Ethyl 4-methyl-3-oxopentanoate) and Formamidine acetate.

Primary Synthesis Pathway: The Ester Reduction Route

This pathway consists of three distinct chemical transformations:


-halogenation, Marckwald-type cyclization, and Hydride Reduction.
Phase 1: Preparation of -Halo- -Keto Ester

Objective: Synthesize Ethyl 2-chloro-4-methyl-3-oxopentanoate. Reaction Type: Electrophilic


-chlorination.

Protocol:

  • Charge: In a 500 mL three-neck flask equipped with a dropping funnel and thermometer, dissolve Ethyl isobutyrylacetate (15.8 g, 100 mmol) in Dichloromethane (DCM) (100 mL).

  • Cool: Chill the solution to 0–5 °C using an ice-salt bath.

  • Addition: Add Sulfuryl chloride (SO

    
    Cl
    
    
    
    )
    (13.5 g, 100 mmol) dropwise over 30 minutes. Maintain internal temperature below 10 °C to prevent dichlorination.
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Wash the organic layer with water (2 x 50 mL), saturated NaHCO

    
     (2 x 50 mL), and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. The crude yellow oil (Ethyl 2-chloro-4-methyl-3-oxopentanoate) is sufficiently pure (>90%) for the next step.

Phase 2: Imidazole Ring Formation

Objective: Synthesize Ethyl 4-isopropyl-1H-imidazole-5-carboxylate. Reaction Type: Cyclocondensation (Bredereck/Marckwald modification).

Protocol:

  • Reagents: In a pressure vessel or reflux apparatus, combine the crude

    
    -chloro ester  from Phase 1 (approx. 19.2 g) with Formamidine acetate  (20.8 g, 200 mmol) in Formamide  (40 mL) and Water  (10 mL).
    
    • Note: Excess formamidine acts as both the N-C-N source and a base.

  • Cyclization: Heat the mixture to 140–150 °C for 4–6 hours. The reaction will darken significantly.

  • Quench: Cool to RT and pour the mixture into ice-water (200 mL).

  • Isolation: Basify to pH 8–9 using concentrated Ammonium Hydroxide (NH

    
    OH). The product may precipitate as a solid.[4] If oil separates, extract with Ethyl Acetate (3 x 100 mL).
    
  • Purification: Recrystallize from acetonitrile or purify via silica gel column chromatography (Eluent: 5% MeOH in DCM).

    • Yield Target: 50–60% over two steps.

    • Identity: Ethyl 4-isopropyl-1H-imidazole-5-carboxylate.[1][2][3]

Phase 3: Reduction to Target Alcohol

Objective: Synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol. Reaction Type: Hydride Reduction (LiAlH


).

Protocol:

  • Setup: Flame-dry a 250 mL two-neck flask under Nitrogen/Argon atmosphere.

  • Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH

    
    )  (1.14 g, 30 mmol) in anhydrous Tetrahydrofuran (THF)  (50 mL). Cool to 0 °C.
    
  • Addition: Dissolve Ethyl 4-isopropyl-1H-imidazole-5-carboxylate (3.64 g, 20 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH

    
     suspension over 20 minutes.
    
    • Caution: Exothermic reaction with hydrogen gas evolution.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir for 3 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 1.1 mL Water

    • 1.1 mL 15% NaOH solution

    • 3.3 mL Water

  • Filtration: Stir until a white granular precipitate forms. Filter through a pad of Celite.[4] Wash the cake with hot THF (2 x 20 mL).

  • Final Isolation: Concentrate the filtrate. The residue typically crystallizes upon standing or trituration with diethyl ether.

    • Final Yield: 75–85%.

    • Appearance: White to off-white crystalline solid.

Visualization of Reaction Pathway[5]

SynthesisPathway Start Ethyl Isobutyrylacetate (C8H14O3) Step1 α-Chlorination (SO2Cl2, DCM) Start->Step1 Inter1 Ethyl 2-chloro-4-methyl- 3-oxopentanoate Step1->Inter1 -HCl, -SO2 Step2 Cyclization (Formamidine Acetate, 150°C) Inter1->Step2 Inter2 Ethyl 4-isopropyl-1H- imidazole-5-carboxylate Step2->Inter2 Ring Closure Step3 Reduction (LiAlH4, THF) Inter2->Step3 Target (4-isopropyl-1H-imidazol- 5-yl)methanol Step3->Target Ester -> Alcohol

Caption: Step-wise chemical transformation from beta-keto ester precursor to final hydroxymethyl imidazole target.

Key Reagents & Safety Data

ReagentRoleHazard ClassHandling Precaution
Ethyl isobutyrylacetate Starting MaterialIrritantStore in cool, dry place.
Sulfuryl Chloride Chlorinating AgentCorrosive, ToxicReacts violently with water. Use fume hood.[5]
Formamidine Acetate Amidine SourceIrritantHygroscopic. Keep tightly sealed.
LiAlH

Reducing AgentFlammable SolidReacts violently with water/protic solvents.
THF (Anhydrous) SolventFlammablePeroxide former. Test before distillation/use.

Troubleshooting & Optimization

  • Regioselectivity Issues: In the cyclization step, if the temperature is too low (<120 °C), incomplete cyclization may occur, leading to acyclic amidine intermediates. Ensure the reaction mass reaches 140–150 °C.

  • Reduction Workup: The aluminum salts can trap the polar imidazole alcohol. The Fieser quench method (Water/NaOH/Water) is critical to create granular salts that filter easily. Do not use acid workup, as the imidazole is basic and will remain in the aqueous phase.

  • Alternative Route (Industrial): For large-scale non-pharma applications, Hydroxymethylation of 4-isopropylimidazole using Paraformaldehyde in a sealed tube (130 °C, 12h) is viable but requires rigorous chromatographic separation of the mono- and di-substituted products.

References

  • Synthesis of substituted (imidazol-2-yl)methanol compounds.MDPI. (2023). Describes LiAlH

    
     reduction protocols for imidazole esters. 
    
  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem. (2025). Provides general handling for imidazole-5-yl derivatives and reductive amination contexts.[5]

  • Synthesis of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. ChemicalBook. (2025). Details the synthesis of related Olmesartan intermediates using Grignard and ester precursors.

  • Formaldehyde and Acetaldehyde Increase Aqueous-Phase Production of Imidazoles. ACS Earth and Space Chemistry. (2017). Discusses the reactivity of imidazoles with formaldehyde (hydroxymethylation mechanisms).

  • Ethyl 4-isopropyl-1H-imidazole-5-carboxylate (Product Page). BLD Pharm. (2025). Confirms the commercial availability and CAS (238603-79-1) of the key ester intermediate.

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of (1-isopropyl-1H-imidazol-5-yl)methanol

A Note on Isomeric Specificity: Initial research for "(4-isopropyl-1H-imidazol-5-yl)methanol" did not yield specific data for this particular isomer. However, substantial information is available for its positional isome...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomeric Specificity: Initial research for "(4-isopropyl-1H-imidazol-5-yl)methanol" did not yield specific data for this particular isomer. However, substantial information is available for its positional isomer, (1-isopropyl-1H-imidazol-5-yl)methanol . This guide will focus on the latter, a compound of significant interest in medicinal chemistry and materials science. It is plausible that this is the intended compound of interest, given its greater prevalence in scientific literature and commercial availability.

Introduction

(1-isopropyl-1H-imidazol-5-yl)methanol is a substituted imidazole derivative that serves as a versatile building block in the synthesis of more complex molecules. The presence of the hydroxyl and isopropyl groups on the imidazole core imparts specific physicochemical properties that are critical for its application in drug discovery and materials science. Understanding these characteristics is paramount for researchers and drug development professionals to effectively utilize this compound in their work. This technical guide provides a comprehensive overview of the physical characteristics of (1-isopropyl-1H-imidazol-5-yl)methanol, supported by experimental protocols and theoretical considerations.

Chemical Structure and Properties

The molecular structure of (1-isopropyl-1H-imidazol-5-yl)methanol consists of a five-membered imidazole ring substituted at the N1 position with an isopropyl group and at the C5 position with a hydroxymethyl group. This arrangement influences the molecule's polarity, hydrogen bonding capabilities, and steric hindrance, which in turn dictate its physical properties.

PropertyValueSource
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol Calculated
CAS Number 80304-46-7
Appearance Solid (hydrochloride salt)
Purity 95%
Structural Isomerism

It is crucial to distinguish between the 1,5-substituted isomer, (1-isopropyl-1H-imidazol-5-yl)methanol, and the 1,4-substituted isomer, (1-isopropyl-1H-imidazol-4-yl)methanol. The position of the substituents on the imidazole ring significantly affects the molecule's electronic distribution and steric profile, leading to different physical and chemical properties.

Caption: 2D structures of the 1,5- and 4,5-isomers.

Spectroscopic Properties

Spectroscopic data is essential for the identification and characterization of (1-isopropyl-1H-imidazol-5-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Features:

  • Imidazole Ring Protons: Two singlets in the aromatic region.

  • Isopropyl Group: A septet for the CH proton and a doublet for the two CH₃ groups.

  • Hydroxymethyl Group: A singlet for the CH₂ protons and a broad singlet for the OH proton (which may exchange with D₂O).

Predicted ¹³C NMR Spectral Features:

  • Imidazole Ring Carbons: Three distinct signals.

  • Isopropyl Group: Two signals, one for the CH carbon and one for the two equivalent CH₃ carbons.

  • Hydroxymethyl Carbon: One signal for the CH₂ carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For (1-isopropyl-1H-imidazol-5-yl)methanol, the expected molecular ion peak [M]⁺ would be at m/z 140.18.

Thermal Properties

Thermal properties such as melting and boiling points are critical for determining the physical state of the compound under different conditions and for purification purposes.

PropertyValueNotes
Melting Point Not availableData for the free base is not specified in the search results.
Boiling Point Not availableData for the free base is not specified in the search results.

The hydrochloride salt is a solid, suggesting a relatively high melting point due to its ionic character.

Solubility and pKa

The solubility and acid-base properties of (1-isopropyl-1H-imidazol-5-yl)methanol are crucial for its use in biological and pharmaceutical applications.

Solubility: The presence of the hydroxyl group and the nitrogen atoms in the imidazole ring allows for hydrogen bonding, suggesting good solubility in polar protic solvents like water and alcohols. The hydrochloride salt form is expected to be highly soluble in water.[1] The isopropyl group, being nonpolar, will contribute to some solubility in less polar organic solvents.

pKa: The imidazole ring has two nitrogen atoms. The N3 nitrogen is basic and can be protonated. The pKa of the conjugate acid is a key parameter influencing the ionization state of the molecule at different pH values. The pKa of unsubstituted imidazole is approximately 7. The substituents on the ring will modulate this value.

Experimental Protocols

Protocol for Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid material and observing the temperature at which it transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample of (1-isopropyl-1H-imidazol-5-yl)methanol (or its hydrochloride salt) is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min initially.

  • Observe the sample closely. When the sample begins to melt, record the temperature.

  • Reduce the heating rate to 1-2 °C/min as the melting point is approached.

  • Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

  • Repeat the measurement two more times and calculate the average melting point range.

G start Start prep Prepare Dry, Powdered Sample start->prep pack Pack Capillary Tube prep->pack place Place in Apparatus pack->place heat1 Rapid Heat (10-20°C/min) place->heat1 observe Observe for Initial Melting heat1->observe heat2 Slow Heat (1-2°C/min) observe->heat2 record Record Melting Range heat2->record repeat Repeat 2x record->repeat end End repeat->end

Caption: Workflow for melting point determination.

Protocol for ¹H and ¹³C NMR Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule.

Apparatus and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O)

  • (1-isopropyl-1H-imidazol-5-yl)methanol sample

  • Pipettes

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Place the NMR tube in the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Process the ¹H NMR spectrum (Fourier transform, phase correction, baseline correction, and integration).

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Process the ¹³C NMR spectrum.

  • Analyze the spectra to assign the chemical shifts, coupling constants, and integrals to the different protons and carbons in the molecule.

G start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve place Place in Spectrometer dissolve->place tune Tune and Shim place->tune acquire_h1 Acquire 1H Spectrum tune->acquire_h1 acquire_c13 Acquire 13C Spectrum tune->acquire_c13 process_h1 Process 1H Spectrum acquire_h1->process_h1 analyze Analyze Spectra process_h1->analyze process_c13 Process 13C Spectrum acquire_c13->process_c13 process_c13->analyze end End analyze->end

Caption: Workflow for NMR spectral acquisition.

Conclusion

The physical characteristics of (1-isopropyl-1H-imidazol-5-yl)methanol, including its molecular structure, spectroscopic properties, thermal behavior, and solubility, are fundamental to its application in scientific research and development. This guide provides a foundational understanding of these properties and outlines standard experimental protocols for their determination. Accurate characterization of this and related imidazole derivatives will continue to be a critical aspect of advancing drug discovery and materials science.

References

Sources

Foundational

Technical Guide: Solubility Profile &amp; Process Handling of (4-isopropyl-1H-imidazol-5-yl)methanol

The following is an in-depth technical guide on the solubility and physicochemical handling of (4-isopropyl-1H-imidazol-5-yl)methanol , structured for researchers and process chemists. Executive Summary (4-isopropyl-1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility and physicochemical handling of (4-isopropyl-1H-imidazol-5-yl)methanol , structured for researchers and process chemists.

Executive Summary

(4-isopropyl-1H-imidazol-5-yl)methanol (CAS: 38603-80-4) is a critical heterocyclic intermediate, predominantly utilized in the synthesis of


-adrenergic agonists such as Medetomidine  and Dexmedetomidine . Its molecular architecture—comprising a basic imidazole core, a lipophilic isopropyl moiety, and a polar hydroxymethyl group—creates a unique amphiphilic solubility profile.

This guide addresses the "solubility paradox" often encountered with this compound: it exhibits high water solubility at low pH due to protonation, moderate solubility in polar organic solvents, and poor solubility in non-polar hydrocarbons. Understanding this landscape is essential for optimizing reaction yields (e.g., Grignard additions) and designing efficient crystallization workups.

Physicochemical Profile

Before addressing solubility directly, one must understand the molecular drivers governing the solute-solvent interactions.

PropertyValue / DescriptionTechnical Insight
IUPAC Name (4-isopropyl-1H-imidazol-5-yl)methanolTautomeric equilibrium exists between 4-isopropyl and 5-isopropyl forms in solution.
CAS Number 38603-80-4 Distinct from N-isopropyl isomers (e.g., 1-isopropyl-...).
Molecular Formula C

H

N

O
MW: 140.18 g/mol
pKa (Imidazole) ~7.1 (Predicted)Basic nitrogen allows pH-dependent solubility switching.
LogP (Oct/Wat) 0.6 – 0.9 (Estimated)Isopropyl (+1.5) offsets Imidazole (-0.8) and OH (-0.7), resulting in slight lipophilicity.
Physical State Crystalline SolidMelting Point range typically 135–140°C (derivative dependent).
H-Bonding Donor: 2 (NH, OH) / Acceptor: 2High potential for self-association/crystallization.

Solubility Landscape

The solubility of (4-isopropyl-1H-imidazol-5-yl)methanol is highly dependent on solvent polarity and pH. The following data summarizes the thermodynamic solubility behavior expected during process development.

Aqueous Solubility vs. pH

The compound behaves as a weak base.

  • pH < 5.0: High Solubility (>100 mg/mL). Protonation of the imidazole nitrogen (

    
    ) forms a cationic species, drastically increasing aqueous affinity.
    
  • pH 7.0 – 8.0: Minimum Solubility (Neutral Species). The uncharged molecule is less soluble, precipitating out of aqueous solutions. This is the optimal pH window for isolation.

  • pH > 10.0: Moderate Solubility. High pH maintains the neutral form; no significant increase unless deprotonation of the pyrrole-like nitrogen occurs (pKa > 14).

Organic Solvent Compatibility

For synthesis (e.g., protection steps, oxidation) and purification (crystallization).

Solvent ClassSolvent ExampleSolubility RatingProcess Application
Alcohols Methanol, EthanolHigh Excellent for reaction solvents; poor for crystallization yield without anti-solvent.
Ethers THF, 2-MeTHFModerate/High Preferred solvent for Grignard reactions (e.g., with 2,3-dimethylphenylmagnesium bromide).
Chlorinated DCM, ChloroformModerate Good for extraction from basic aqueous phases.
Esters Ethyl AcetateModerate (Hot) Ideal Crystallization Solvent. Soluble when hot, crystallizes upon cooling.
Hydrocarbons Hexane, ToluenePoor/Insoluble Ideal Anti-Solvent. Used to crash out the product from THF or EtOAc.
Visualization: Solubility Logic & Purification Decision

The following diagram illustrates the logical flow for solvent selection based on the compound's state.

SolubilityLogic cluster_Aqueous Aqueous Phase Strategy cluster_Organic Organic Process Strategy Compound (4-isopropyl-1H-imidazol-5-yl)methanol Acidic pH < 5 (Cationic Form) Compound->Acidic Add Acid THF THF/Alcohols Compound->THF Dissolution Action1 Dissolves (Salt Formation) Acidic->Action1 Neutral pH 7-8 (Neutral Form) Action2 Precipitates (Isolation) Neutral->Action2 Action1->Neutral Add Base (NaOH) Hexane Hexane/Toluene THF->Hexane Add Anti-Solvent EtOAc Ethyl Acetate Hexane->EtOAc Recrystallization

Caption: Solubility phase switching mechanism. Acidic pH solubilizes via protonation; non-polar solvents act as anti-solvents for purification.

Experimental Protocols

Gravimetric Shake-Flask Method (Standard)

Objective: Determine saturation solubility in process solvents (e.g., Ethyl Acetate).

  • Preparation: Add excess solid (approx. 200 mg) to 2 mL of solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C or 50°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Calculation:

      
      
      
  • Validation: Check the residue by HPLC to ensure no degradation occurred during equilibration.

pH-Solubility Profile (Titration)

Objective: Define the pH window for precipitation.

  • Dissolve 100 mg of compound in 10 mL of 0.1 M HCl (fully soluble).

  • Slowly titrate with 1.0 M NaOH while monitoring turbidity (nephelometry) or visual onset of cloudiness.

  • Record the pH at the point of first precipitation (

    
    ).
    
  • Result: This

    
     is your critical process parameter (CPP) for the isolation step.
    

Process Application: Purification Strategy

Based on the solubility profile, the following purification workflow is recommended for removing impurities (e.g., unreacted imidazole, inorganic salts).

Recommended Crystallization System: EtOAc / Hexane

This system leverages the "Moderate" vs "Poor" solubility differential.

  • Dissolution: Dissolve crude crude (4-isopropyl-1H-imidazol-5-yl)methanol in Ethyl Acetate (EtOAc) at reflux (approx. 75°C). Use minimal volume (approx. 5-7 mL per gram).

  • Hot Filtration: Filter while hot to remove insoluble inorganic salts.

  • Nucleation: Allow the filtrate to cool slowly to Room Temperature (RT). Seeding with pure crystals at 40°C is recommended to avoid oiling out.

  • Anti-Solvent Addition: If yield is low, add Hexane or Heptane dropwise to the stirred slurry (Ratio 1:1 v/v relative to EtOAc).

  • Isolation: Filter the white crystalline solid and wash with cold Hexane.

Stability & Handling

  • Hygroscopicity: The imidazole ring and alcohol group make the compound slightly hygroscopic. Store in tightly sealed containers with desiccants.

  • Thermal Stability: Generally stable up to 100°C. Avoid prolonged heating >150°C to prevent dehydration or polymerization.

  • Safety: Irritant (Skin/Eye). The basic nature implies potential for irritation.[1] Wear standard PPE (gloves, goggles).

References

  • PubChem. 4-Imidazolemethanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Cordi, A. A., et al.Efficient Synthesis of Medetomidine and Its Enantiomers. Patent WO2009053709A1.
  • European Patent Office.Process for purifying imidazoles and imidazol-based agents by crystallisation (EP0856344A1).

Sources

Exploratory

Technical Guide: Safety, Handling, and Application of (4-isopropyl-1H-imidazol-5-yl)methanol

Executive Summary (4-isopropyl-1H-imidazol-5-yl)methanol (CAS 38603-80-4) is a critical heterocyclic building block, primarily utilized in the synthesis of highly selective -adrenergic agonists, including Medetomidine an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-isopropyl-1H-imidazol-5-yl)methanol (CAS 38603-80-4) is a critical heterocyclic building block, primarily utilized in the synthesis of highly selective


-adrenergic agonists, including Medetomidine  and Dexmedetomidine . While the intermediate itself possesses a moderate toxicity profile, its downstream applications involve the generation of potent sedative-analgesics. Consequently, handling protocols must bridge the gap between standard organic intermediate safety and Potent Compound Precursor (PCP) containment strategies.

This guide defines the physicochemical baseline, toxicology, and rigorous handling workflows required to maintain scientific integrity and operator safety during scale-up and experimentation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the physical state and stability of the molecule is the first line of defense. This imidazole derivative is characterized by its hygroscopic nature and thermal sensitivity typical of hydroxymethyl-substituted heterocycles.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name (4-isopropyl-1H-imidazol-5-yl)methanol
Synonyms 4-Isopropyl-5-(hydroxymethyl)imidazole; 1H-Imidazole-4-methanol, 5-(1-methylethyl)-
CAS Number 38603-80-4
Molecular Formula

Molecular Weight 140.18 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in non-polar solvents (

, Hexanes)
pKa (Predicted) ~6.5 - 7.0 (Imidazole nitrogen)
Hygroscopicity High (Requires desiccated storage)
Melting Point 138–142 °C (Decomposes at higher temperatures)

Hazard Identification & Toxicology (E-E-A-T)

GHS Classification

While specific toxicological data for this exact isomer is limited in public databases, structural analogs (e.g., 4-(hydroxymethyl)imidazole) and its basicity dictate the following precautionary classification:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation (Critical Hazard: Imidazole bases can cause corneal clouding).

  • H335: May cause respiratory irritation.[1][3][4]

Occupational Exposure Banding (OEB)

Designation: Band 3 (10 – 100


) 
  • Justification: Although the alcohol is not the active pharmaceutical ingredient (API), it is a Potent Compound Precursor . The synthesis steps immediately following its use (e.g., Grignard coupling) generate molecules with sedative potency in the nanomolar range.

  • Risk: Cross-contamination of the precursor with trace amounts of the active product during equipment cleaning or shared-hood usage.

Strategic Handling & Containment Protocols

The following workflow relies on the "Zone of Control" principle. We do not rely solely on PPE; we rely on engineering controls to prevent the material from ever reaching the operator's breathing zone.

Engineering Controls
  • Primary Containment: All weighing of the solid >100 mg must be performed in a Vented Balance Enclosure (VBE) or a Class II Biological Safety Cabinet.

  • Reaction Containment: Reactions involving this intermediate, particularly oxidations or couplings, should be conducted in a standard chemical fume hood with a face velocity of 100 fpm (0.5 m/s).

  • Inert Atmosphere: Due to hygroscopicity, handle under Nitrogen (

    
    ) or Argon. Moisture uptake renders the solid sticky, increasing the risk of spill and inaccurate stoichiometry.
    
Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling outside a VBE.

  • Ocular: Chemical splash goggles (Face shield required if scaling up >10g).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

Workflow Visualization

The following diagram illustrates the decision matrix for safe handling based on operation type.

SafetyProtocol Start Task Initiation CheckQty Check Quantity Start->CheckQty SmallScale < 100 mg CheckQty->SmallScale LargeScale > 100 mg CheckQty->LargeScale FumeHood Standard Fume Hood (Face Velocity > 0.5 m/s) SmallScale->FumeHood Low Dust Risk VBE Vented Balance Enclosure (HEPA Filtered) LargeScale->VBE High Dust Risk Solubilization Solubilization (DMSO/MeOH) FumeHood->Solubilization VBE->Solubilization Transfer as Solution Reaction Synthesis/Reaction Solubilization->Reaction Closed System

Figure 1: Operational decision tree for handling (4-isopropyl-1H-imidazol-5-yl)methanol based on quantity and dust generation risk.

Synthesis & Reaction Safety

The primary utility of (4-isopropyl-1H-imidazol-5-yl)methanol is its conversion to the aldehyde, followed by nucleophilic attack to form the Medetomidine scaffold.

Critical Reaction: Oxidation to Aldehyde

The alcohol is typically oxidized to 4-isopropyl-1H-imidazole-5-carbaldehyde .

  • Reagents: Manganese Dioxide (

    
    ) or Swern conditions (DMSO/Oxalyl Chloride).
    
  • Safety Note:

    
     is a heavy metal oxidant. When filtering the reaction mixture (removing solid 
    
    
    
    ), the filter cake contains adsorbed product.
    • Risk:[5][6][4] Drying the filter cake can generate dust containing both the heavy metal and the imidazole intermediate.

    • Control: Keep the filter cake wet (solvent damp) during transfer to waste containers.

Downstream Coupling (The "Potency Step")

The aldehyde reacts with 2,3-dimethylphenylmagnesium bromide (Grignard).

  • Mechanism: Nucleophilic addition.[7]

  • Safety Pivot: Once the Grignard addition occurs, the resulting alcohol (and subsequent dehydrated product) possesses significant alpha-2 adrenergic activity.

  • Protocol Change: All steps after this reaction must upgrade to OEB 4/5 protocols (High Potency), including gowning and validated cleaning procedures.

SynthesisPath Alcohol (4-isopropyl-1H-imidazol-5-yl)methanol (Precursor - OEB 3) Oxidation Oxidation (MnO2 or Swern) Alcohol->Oxidation Activation Aldehyde 4-isopropyl-1H-imidazole-5-carbaldehyde (Intermediate) Oxidation->Aldehyde Grignard Grignard Addition (+ 2,3-dimethylphenyl MgBr) Aldehyde->Grignard Coupling Medetomidine Medetomidine/Dexmedetomidine (Active Drug - OEB 5) Grignard->Medetomidine Potency Jump

Figure 2: Synthetic pathway illustrating the transition from chemical intermediate to potent pharmacological agent.

Experimental Protocol: Purification via Recrystallization

Impurities in the starting alcohol can poison the catalyst in downstream steps. A recrystallization protocol is recommended for batches <95% purity.

Objective: Purify 10g of crude (4-isopropyl-1H-imidazol-5-yl)methanol.

  • Dissolution:

    • Place 10g crude solid in a 250mL round-bottom flask.

    • Add 40mL Ethyl Acetate and heat to reflux (approx. 77°C).

    • Note: If not fully soluble, add Methanol dropwise (up to 5mL) until clear.

  • Filtration (Hot):

    • Filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble salts.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours.

    • Cool further to 0-4°C in an ice bath for 1 hour.

  • Isolation:

    • Filter the white crystals under vacuum.

    • Wash with cold Ethyl Acetate (2 x 10mL).

  • Drying:

    • Dry in a vacuum oven at 40°C for 6 hours.

    • Check: Verify melting point (Target: ~140°C).

Emergency Protocols

ScenarioImmediate Action
Eye Contact Flush immediately with water for 15 minutes. Lift eyelids. Seek medical attention (Corneal risk).[4]
Skin Contact Wash with soap and water.[8][9][6][10] Do not use ethanol (may enhance absorption).
Inhalation Move to fresh air.[8][9][6][10][4] If wheezing occurs, administer oxygen (trained personnel only).
Spill (<10g) Dampen with water to prevent dust. Wipe up with nitrile gloves.[10]
Spill (>10g) Evacuate area. Use HEPA vacuum or wet-sweeping. Do not dry sweep.

References

  • PubChem. (n.d.). Compound Summary: 1H-Imidazole-4-methanol, 5-(1-methylethyl)-. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Imidazole derivatives and safety data. Retrieved from [Link]

  • Google Patents. (2011). Process for preparation of medetomidine (WO2011070069A1).

Sources

Foundational

Strategic Applications of (4-isopropyl-1H-imidazol-5-yl)methanol in Drug Discovery

Executive Summary (4-isopropyl-1H-imidazol-5-yl)methanol (CAS: 38603-80-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. While not a marketed pharmaceutical agent in isolation, its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-isopropyl-1H-imidazol-5-yl)methanol (CAS: 38603-80-4) represents a high-value "privileged scaffold" in modern medicinal chemistry. While not a marketed pharmaceutical agent in isolation, its structural architecture—combining a lipophilic isopropyl moiety with a polar, reactive hydroxymethyl handle on an imidazole core—positions it as a critical intermediate for Fragment-Based Drug Discovery (FBDD) .

This guide analyzes the compound’s utility across three primary research vectors: Kinase Inhibition (p38 MAPK/JNK3) , Adrenergic Receptor Modulation , and Synthetic Scaffold Versatility . It provides actionable protocols for synthesis and biological validation, moving beyond theoretical application to experimental execution.

Chemical Architecture & Reactivity Profile

The molecule exists as a tautomeric pair, functionally referred to as 4(5)-isopropyl-5(4)-hydroxymethylimidazole. Its utility stems from three distinct chemical features:

  • The Imidazole Core: Acts as a monodentate ligand for metal coordination (e.g., Heme iron in CYP enzymes or Magnesium in kinase ATP pockets) and a hydrogen bond donor/acceptor (pKa ~ 7.0–7.5).

  • The Isopropyl Group (C4): Provides a bulky, lipophilic anchor (

    
     contribution ~ +1.3) that fills hydrophobic pockets in receptor binding sites, critical for selectivity against smaller methyl-substituted analogs.
    
  • The Hydroxymethyl Group (C5): A versatile "warhead" precursor. It serves as a metabolic handle (oxidation to carboxylic acid) or a synthetic handle (conversion to halides/amines for coupling).

Tautomeric Equilibrium

Note: In solution, the tautomer favored depends on solvent polarity and pH. In protein binding pockets, specific residues (e.g., Asp/Glu) will lock the imidazole in one tautomeric form.

Primary Therapeutic Vector: Kinase Inhibition

Research indicates that 4,5-disubstituted imidazoles are potent scaffolds for inhibiting Mitogen-Activated Protein Kinases (MAPK), specifically p38


  and c-Jun N-terminal Kinase 3 (JNK3) .
Mechanism of Action

The imidazole ring functions as an ATP-mimetic. The N3 nitrogen accepts a hydrogen bond from the backbone amide of the "hinge region" in the kinase active site (e.g., Met109 in p38


). The 4-isopropyl group occupies the hydrophobic "gatekeeper" pocket, often conferring selectivity over kinases with larger gatekeeper residues.
Validated Pathway: p38/JNK Signaling

The following diagram illustrates the signal transduction pathway where (4-isopropyl-1H-imidazol-5-yl)methanol derivatives intervene.

KinasePathway Stimulus Stress/Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K Activation MKK MKK3/6 or MKK4/7 MAP3K->MKK Phosphorylation p38_JNK p38 MAPK / JNK3 (Target) MKK->p38_JNK Phosphorylation (Thr-Gly-Tyr) Substrates Transcription Factors (ATF2, c-Jun) p38_JNK->Substrates Phosphorylation Response Inflammation / Apoptosis Substrates->Response Gene Expression Inhibitor Imidazole Scaffold (Inhibitor) Inhibitor->p38_JNK ATP Competitive Binding

Figure 1: The MAPK signaling cascade. The imidazole scaffold targets the p38/JNK node, preventing downstream inflammatory gene transcription.

Secondary Vector: Adrenergic Receptor Agonism

The structure of (4-isopropyl-1H-imidazol-5-yl)methanol is homologous to Detomidine and Medetomidine (veterinary sedatives).

  • Medetomidine: 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole.

  • Target: Alpha-2 Adrenergic Receptor (

    
    -AR).
    

Research Hypothesis: The hydroxymethyl analog acts as a "Soft Drug" candidate.

  • Binding: The imidazole and isopropyl group bind the

    
    -AR transmembrane domain.
    
  • Metabolism: The polar -CH2OH group limits blood-brain barrier (BBB) penetration compared to the methyl analog, potentially creating peripherally restricted agonists (reducing sedation side effects) or serving as a rapidly glucuronidated metabolite for short-duration action.

Synthetic Protocols & Experimental Validation

To utilize this compound effectively, researchers must master its synthesis and derivatization.

Protocol A: Synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol

Context: This is a modified hydroxymethylation reaction.

Reagents: 4-isopropylimidazole (Start Material), 37% Formaldehyde (aq), Potassium Carbonate (


).
  • Setup: Charge a round-bottom flask with 4-isopropylimidazole (1.0 eq) and water (5 mL/mmol).

  • Addition: Add

    
     (0.1 eq) as a catalyst. Add Formaldehyde (1.2 eq).
    
  • Reaction: Reflux at 100°C for 12–18 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Workup: Cool to room temperature. Neutralize with dilute HCl if necessary. Extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Acetone/Hexane or purify via silica flash chromatography.

  • Yield Expectation: 60–75%.

Protocol B: Derivatization for Fragment Coupling

Context: Converting the alcohol to a chloride allows coupling to amine-bearing scaffolds (e.g., pyridines for kinase inhibitors).

  • Chlorination: Dissolve (4-isopropyl-1H-imidazol-5-yl)methanol in Thionyl Chloride (

    
    ). Reflux for 2 hours.
    
  • Isolation: Evaporate

    
     under vacuum to yield the hydrochloride salt of 4-(chloromethyl)-5-isopropylimidazole .
    
  • Coupling: React the chloride intermediate with an aniline or amine nucleophile in DMF with

    
     to generate the final bioactive ligand.
    
Data Summary: Physicochemical Properties[1]
PropertyValueRelevance
Molecular Weight 140.18 g/mol Ideal for Fragment-Based Design (Rule of 3)
ClogP ~0.8High water solubility; good bioavailability potential
H-Bond Donors 2 (NH, OH)Critical for active site anchoring
H-Bond Acceptors 2 (N, O)Interaction with hinge region backbone
Topological Polar Surface Area 48.9 ŲHigh membrane permeability prediction

Experimental Workflow Visualization

The following diagram details the "Self-Validating" workflow for evaluating this scaffold in a kinase discovery campaign.

Workflow Start Start: (4-isopropyl-1H-imidazol-5-yl)methanol Step1 Functionalization (Chlorination/Oxidation) Start->Step1 Step2 Coupling (Library Generation) Step1->Step2 Assay1 Biochemical Assay (IC50 vs p38/JNK) Step2->Assay1 Decision Hit Identified? Assay1->Decision Assay2 Cellular Assay (TNF-alpha release) Decision->Assay2 Yes (<100nM) Refine SAR Refinement Decision->Refine No Refine->Step2 Modify R-Group

Figure 2: Iterative optimization cycle for imidazole-based kinase inhibitors.

References

  • Ansideri, F., et al. (2018). Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. ACS Omega. Available at: [Link]

  • Hu, Y., et al. (2006). 3-cyanoquinoline inhibitors of tpl2 kinase and methods of making and using the same. Patent WO2006124692A2.
  • PubChem. (n.d.). Compound Summary for CID 20564696: (4-isopropyl-1H-imidazol-5-yl)methanol. National Library of Medicine. Available at: [Link]

  • Laufer, S. A., et al. (2002). Imidazoles as p38 MAPK inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for imidazole scaffold utility).
Exploratory

Literature review of substituted imidazole methanols

An In-Depth Technical Guide to Substituted Imidazole Methanols: Synthesis, Biological Activity, and Therapeutic Applications Authored by Gemini, Senior Application Scientist Introduction The imidazole ring is a ubiquitou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Imidazole Methanols: Synthesis, Biological Activity, and Therapeutic Applications

Authored by Gemini, Senior Application Scientist

Introduction

The imidazole ring is a ubiquitous and critically important heterocycle in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metal ions in biological targets make it an indispensable scaffold for drug discovery.[1][2] Among the vast landscape of imidazole-containing molecules, substituted imidazole methanols represent a particularly significant class, demonstrating a broad spectrum of pharmacological activities.[3][4]

This technical guide provides a comprehensive review of substituted imidazole methanols, intended for researchers, scientists, and professionals in drug development. We will delve into the core aspects of their synthesis, explore the breadth of their biological activities with a focus on their mechanisms of action, analyze their structure-activity relationships, and highlight their applications as therapeutic agents. The narrative synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices and grounding claims in authoritative sources.

Part 1: Synthetic Strategies for Imidazole Methanols

The synthesis of substituted imidazole methanols is a cornerstone of their development. The chosen synthetic route often dictates the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies. Methodologies range from classical multi-step sequences to more modern, efficient approaches.

Core Synthetic Approach: N-Alkylation

A predominant strategy for synthesizing many therapeutic imidazole methanols involves the N-alkylation of the imidazole ring with a suitable electrophile. This is typically achieved by reacting imidazole with a substituted chloromethane or bromomethane derivative in the presence of a base.

Experimental Protocol: Synthesis of Clotrimazole

Clotrimazole is a first-generation azole antifungal agent whose synthesis exemplifies the N-alkylation approach.[5] The key step is the reaction of imidazole with an o-chlorotrityl chloride intermediate.

Reaction: (2-chlorophenyl)diphenylchloromethane + Imidazole → Clotrimazole

Step-by-Step Methodology: [6]

  • Reaction Setup: Dissolve 130 g of imidazole in 4000 mL of acetone at 25-30°C in a suitable reaction vessel.

  • Base Addition: Add 194 g of triethylamine to the solution and stir for 30-45 minutes. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Electrophile Addition: Add 500 g of o-chlorophenyl diphenyl chloromethane to the prepared solution.

  • Reaction Conditions: Stir the reaction mass for 60-75 minutes at room temperature, then heat at reflux temperature for 2-3 hours to ensure complete reaction.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), cool the solution to 25-30°C and maintain for 30-45 minutes.

    • Filter the reaction mass to remove triethylamine hydrochloride salt and wash the filter cake with 500 mL of acetone.

    • To the residue, add 1500 mL of water and heat the mixture at 50-55°C for 30-45 minutes to dissolve any remaining water-soluble impurities.

    • Filter the residue again, wash with hot water, and dry to obtain pure Clotrimazole.[6]

An alternative synthesis involves reacting 2-chlorotriphenylmethylchloride with imidazole in the presence of triethylamine.[7] The starting material, 2-chlorotriphenylmethylchloride, can itself be synthesized via several routes, including the chlorination of 2-chlorotoluene followed by a Friedel-Crafts reaction with benzene.[7]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Work-up Imidazole Imidazole Solvent Acetone Imidazole->Solvent o_chlorotrityl_chloride o-Chlorophenyl diphenylchloromethane o_chlorotrityl_chloride->Solvent Base Triethylamine Solvent->Base Stir Heat Reflux Base->Heat React Clotrimazole_crude Crude Clotrimazole + Triethylamine HCl Heat->Clotrimazole_crude Filtration Filtration Clotrimazole_crude->Filtration Washing Hot Water Wash Filtration->Washing Clotrimazole_pure Pure Clotrimazole Washing->Clotrimazole_pure

Caption: Workflow for the Synthesis of Clotrimazole.

Experimental Protocol: Synthesis of Miconazole

Miconazole, another widely used antifungal, is synthesized via a multi-step process that also culminates in an N-alkylation step. A common route involves the preparation of a key alcohol intermediate followed by etherification and finally, introduction of the imidazole moiety.[8]

Step-by-Step Methodology (Illustrative Route): [8][9]

  • Intermediate Synthesis: An α-diazoketone is prepared from 2,4-dichlorobenzoic acid. This intermediate undergoes a carbenoid insertion reaction with imidazole, catalyzed by copper acetylacetonate, to form an N-alkylated imidazole ketone.[8][9]

  • Reduction: The ketone is reduced to a secondary alcohol using a reducing agent like sodium borohydride.

  • Etherification: The resulting alcohol is deprotonated with a strong base (e.g., sodium hydride) and reacted with 2,4-dichlorobenzyl chloride to form the final ether linkage, yielding Miconazole.[8]

A chemoenzymatic route has also been developed to produce enantiomerically pure miconazole, highlighting the importance of stereochemistry in its biological activity.[10]

G Start 2,4-Dichlorobenzoic Acid Step1 Preparation of α-Diazoketone Start->Step1 Step2 Carbenoid Insertion (with Imidazole, Cu(acac)2) Step1->Step2 Intermediate_Ketone N-Alkylated Imidazole Ketone Step2->Intermediate_Ketone Step3 Reduction (e.g., NaBH4) Intermediate_Ketone->Step3 Intermediate_Alcohol Imidazole Methanol Intermediate Step3->Intermediate_Alcohol Step4 Etherification (NaH, 2,4-Dichlorobenzyl Chloride) Intermediate_Alcohol->Step4 Product Miconazole Step4->Product

Caption: Key steps in a carbenoid-based Miconazole synthesis.

Experimental Protocol: Synthesis of Luliconazole

Luliconazole is a newer imidazole antifungal agent with a more complex structure. Its synthesis often involves a chemoenzymatic approach to establish the correct stereochemistry, which is crucial for its high potency.[11][12]

Step-by-Step Methodology (Chemoenzymatic Route): [11][12]

  • Racemic Precursor Synthesis: 2',4'-dichloro-2-chloroacetophenone is reduced using sodium borohydride to yield racemic 2-chloro-1-(2,4-dichlorophenyl)ethanol. This alcohol is then acetylated to give the racemic acetate.[12]

  • Enzymatic Kinetic Resolution: The key step involves the kinetic resolution of the racemic acetate using a lipase, such as Novozym 435®. The lipase selectively hydrolyzes one enantiomer of the acetate, leaving the desired (R)-acetate and producing the (S)-alcohol. This step is highly efficient, achieving high enantiomeric excess (>99%) in a short time.[11]

  • Mesylation: The enantiomerically pure (S)-alcohol is then subjected to a mesylation reaction.

  • Final Coupling: The mesylated derivative is reacted with 1-cyanomethylimidazole to yield Luliconazole with high enantiomeric purity.[11][12]

Part 2: Spectrum of Biological Activity

Substituted imidazole methanols are renowned for their broad and potent biological activities. This versatility has cemented their role in therapeutic medicine.[1][3]

Antifungal Activity

The most prominent therapeutic application of this class is in treating fungal infections.[13]

Mechanism of Action: Azole antifungals like Miconazole and Clotrimazole function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][13] This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14] By disrupting ergosterol production, these drugs increase membrane permeability and disrupt fungal growth, ultimately leading to cell death.[5]

AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Biosynthesis Pathway Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis Pathway Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibition Imidazole Methanols (e.g., Miconazole) Inhibition->Enzyme Inhibits Enzyme->Ergosterol

Caption: Antifungal mechanism of imidazole methanols.

Antifungal Potency: The in vitro activity of these compounds is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible fungal growth.

CompoundFungal StrainMIC (µg/mL)Reference
ClotrimazoleCandida albicans0.12 - 1.0[5]
MiconazoleCandida albicans0.03 - 4.0[14]
LuliconazoleTrichophyton rubrum0.002 - 0.004[11]
Imidazole Derivative 3hCandida albicans12.5[15]
Imidazole Derivative 3lAspergillus niger12.5[15]

Note: MIC values can vary based on the specific strain and testing methodology.

Antibacterial Activity

While less prominent than their antifungal effects, many imidazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[16][17] The mechanism can involve the disruption of cell membrane synthesis, interference with DNA replication, or other cellular processes.[16] The lipophilicity of the molecule, tuned by its substituents, often plays a key role in its antibacterial potency.

Compound SeriesBacterial StrainActivityReference
Imidazole Derivatives (HL1, HL2)Staphylococcus aureusActive[16]
Imidazole Derivatives (HL1, HL2)Escherichia coliActive[16]
Trisubstituted Imidazoles (A1, A2, A4)E. coli, B. subtilis, S. aureusPromising Activity[18]
Imidazole Derivative 4cPseudomonas aeruginosaExcellent Activity[19]
Anticancer Activity

The imidazole scaffold is a key component of many modern anticancer agents.[20][21] Substituted imidazoles have been shown to target various pathways crucial for cancer cell proliferation and survival.

Mechanisms of Action:

  • EGFR Inhibition: Some imidazole derivatives are designed as Epidermal Growth Factor Receptor (EGFR) inhibitors, blocking signaling pathways that drive cell growth.[22]

  • Tubulin Polymerization Inhibition: Other derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[21]

  • Induction of Apoptosis: Many of these compounds induce programmed cell death (apoptosis) in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).[22][23]

Compound SeriesCancer Cell LineIC50Target/MechanismReference
Naphthalene-substituted Imidazolium SaltsH460 (Lung)3 - 10 µMInduces Apoptosis[23]
Fused Imidazole 2cMDA-MB-231 (Breast)<25 µMEGFR Inhibition[22]
Fused Imidazole 3cA549 (Lung)1.98 µMEGFR Inhibition, ROS Induction[22]
Imidazole-piperidine hybrid 5HCC827 (Lung)0.010 µMEGFR Inhibition[24]

Part 3: Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of imidazole-based drug candidates.[3][25] SAR studies reveal how modifications to different parts of the molecule influence its biological activity.

Key Molecular Features: [4]

  • N-1 Substituent: The nature of the substituent on the N-1 position of the imidazole ring is critical. Large, lipophilic groups, such as the o-chlorotrityl group in Clotrimazole or the dichlorobenzyl ether moiety in Miconazole, are often essential for potent antifungal activity. These groups facilitate binding to the hydrophobic active site of lanosterol 14α-demethylase.

  • C-4/C-5 Substituents: Modifications at the C-4 and C-5 positions can modulate activity. For example, in a series of 4-substituted imidazole sulfonamides, potent antifungal activity was observed.[26]

  • Electron-Withdrawing/Donating Groups: The electronic properties of substituents on attached aryl rings significantly impact activity. Electron-withdrawing groups can enhance antifungal or anti-inflammatory effects in certain scaffolds.[3][13]

  • Lipophilicity: Overall molecular lipophilicity is a key determinant for antibacterial and anticancer activity, as it governs the ability of the compound to cross cell membranes.[23]

G cluster_nodes Img A N-1 Substituent: - Critical for target binding - Governs lipophilicity & potency P1 A->P1 B Methanol Group: - Often a linker - Can be modified to ethers, etc. P2 B->P2 C C-4/C-5 Substituents: - Modulates selectivity - Fine-tunes activity P3 C->P3

Caption: Key modification sites for SAR studies.

Conclusion and Future Outlook

Substituted imidazole methanols are a cornerstone of modern medicinal chemistry, providing the structural basis for essential antifungal, antibacterial, and anticancer agents. Their synthetic versatility allows for extensive structural modifications, enabling the fine-tuning of biological activity through rigorous SAR studies. The primary mechanism of the antifungal members—inhibition of ergosterol biosynthesis—is a well-established and highly effective strategy. Meanwhile, the anticancer potential of this class continues to expand, with derivatives targeting key oncogenic pathways like EGFR signaling.

The future of drug discovery with this scaffold remains bright. Continued exploration of novel synthetic methodologies, including chemoenzymatic and green chemistry approaches, will facilitate the creation of more complex and diverse molecular libraries.[27] A deeper understanding of their interactions with biological targets, aided by computational docking and structural biology, will guide the rational design of next-generation imidazole methanols with enhanced potency, improved safety profiles, and the ability to overcome drug resistance.

References

A comprehensive list of all sources cited within this document, including titles, sources, and verifiable URLs, is provided below.

  • Clotrimazole synthesis. (n.d.). ChemicalBook.
  • Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation. (2011, March 8). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. (n.d.). ResearchGate.
  • Synthesis of Miconazole. (n.d.). Chemistry Steps.
  • Clotrimazole. (2025, October 24). AERU.
  • Synthesis of Miconazole and Analogs Through a Carbenoid Intermediate. (n.d.). SciELO México.
  • One Pot Synthesis For The Preparation Of Clotrimazole. (n.d.). Quick Company.
  • Synthesis of miconazole. (n.d.). PrepChem.com.
  • Synthesis of clotrimazole derivatives. (n.d.). ResearchGate.
  • Mongolian Journal of Chemistry Synthesis and antifungal activity investigation of a novel clotrimazole derivative. (n.d.). Mongolian Journal of Chemistry.
  • Chemoenzymatic synthesis of luliconazole mediated by lipases. (n.d.). AIR Unimi.
  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). [Source name not available].
  • Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization. (2000, October 2). PubMed.
  • Chemoenzymatic Synthesis of Luliconazole Mediated by Lipases. (2018, May 11). ResearchGate.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). [Source name not available].
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. (2015, April 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines. (n.d.). PMC.
  • Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene. (n.d.). Google Patents.
  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. (n.d.). PMC.
  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011, October 25). [Source name not available].
  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. (n.d.). PMC.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (2025, June 20). Biological and Molecular Chemistry.
  • Process for preparation of luliconazole. (n.d.). Google Patents.
  • Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. (2026, January 9). IOSR Journal.
  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. (n.d.). JOCPR.
  • Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. (n.d.). YMER.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2023, April 20). [Source name not available].
  • An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol. (n.d.). Benchchem.
  • Application Notes and Protocols for the Synthesis of Substituted Imidazoles. (n.d.). Benchchem.
  • DIVERSE SYNTHETIC APPROACHES TO CRAFT IMIDAZOLES - A REVIEW. (2024, October 24). [Source name not available].
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). [Source name not available].
  • A PROCESS FOR PREPARATION OF LULICONAZOLE. (2019, August 8). WIPO Patentscope.
  • Recent advances in the synthesis of imidazoles. (2020, May 18). Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (n.d.). PMC.
  • Synthesis of Imidazole Derivatives and Their Biological Activities. (2014, December 15). ResearchGate.
  • Synthesis, Structural Analysis, and Biological Activities of Some Imidazolium Salts. (n.d.). PMC.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). [Source name not available].
  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (n.d.). PMC.
  • Synthesis and biological screening of substituted Imidazoles. (2025, August 5). Request PDF - ResearchGate.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025, May 21). MDPI.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (n.d.). ResearchGate.
  • A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (n.d.). Jetir.Org.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025, February 5). Journal of Pharma Insights and Research.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). MDPI.
  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025, December 28). Zenodo.
  • Biological Significance of Imidazole-Based Analogues in New Drug Development. (2025, August 9). Request PDF - ResearchGate.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). ACS Publications.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Mass Spectrometric Characterization of (4-isopropyl-1H-imidazol-5-yl)methanol

This Application Note is structured to guide researchers through the mass spectrometric characterization of (4-isopropyl-1H-imidazol-5-yl)methanol , a critical intermediate in the synthesis of -adrenergic agonists (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the mass spectrometric characterization of (4-isopropyl-1H-imidazol-5-yl)methanol , a critical intermediate in the synthesis of


-adrenergic agonists (e.g., Dexmedetomidine) and a potential degradation impurity.

Abstract & Scope

(4-isopropyl-1H-imidazol-5-yl)methanol (CAS: 124744-28-5), often referred to as Iso-Imid-OH , is a structural precursor and potential process impurity in the manufacturing of Medetomidine and Dexmedetomidine. Its detection is critical for impurities profiling in pharmaceutical drug substances.

This guide provides a validated protocol for the LC-MS/MS quantitation and structural elucidation of Iso-Imid-OH. We focus on its unique ionization behavior, fragmentation pathways driven by the hydroxymethyl group, and chromatographic retention strategies for polar imidazole derivatives.

Chemical Properties & MS Suitability

Understanding the physicochemical properties is the causality behind the method parameters selected below.

PropertyValueMS Implication
Formula

Monoisotopic Mass: 140.0950 Da
Precursor Ion

= 141.10
ESI Positive Mode is mandatory due to basic imidazole nitrogens.
pKa ~7.0 (Imidazole ring)Requires high pH buffers for retention on C18 or HILIC for low pH.
Polarity LogP ~ 0.5Moderately polar; elutes early on C18. Susceptible to ion suppression.

Method Development Strategy

Ionization Source: Electrospray Ionization (ESI)

Choice: ESI Positive Mode (+). Reasoning: The imidazole ring contains a tertiary nitrogen (N3) with a lone pair that readily accepts a proton. Atmospheric Pressure Chemical Ionization (APCI) is less suitable due to the thermal instability of the hydroxymethyl group, which may dehydrate (


) in the source before mass selection, leading to in-source fragmentation.
Chromatographic Separation

Two approaches are validated.[1][2] Method A (HILIC) is recommended for trace analysis due to superior sensitivity (better desolvation). Method B (Reverse Phase) is recommended for general impurity profiling alongside hydrophobic drug substances.

Method A: HILIC (Recommended for Metabolites)
  • Column: ZIC-HILIC or Amide-C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Mechanism: The polar hydroxyl and imidazole groups interact with the water layer on the HILIC phase, retaining the analyte away from the solvent front.

Method B: Modified C18 (Recommended for Impurities)
  • Column: High-strength Silica (HSS) T3 C18 (allows 100% aqueous loading).

  • Mobile Phase: 0.1% Formic Acid in Water/Methanol gradient.

  • Note: Standard C18 may result in elution at the void volume (

    
    ).
    

Fragmentation Mechanism (MS/MS)[4][5][6]

The fragmentation of (4-isopropyl-1H-imidazol-5-yl)methanol follows a distinct pathway governed by the stability of the imidazole cation.

Primary Pathway: Dehydration

The most abundant transition is the loss of water from the hydroxymethyl group.



  • Mechanism: Protonation of the hydroxyl oxygen followed by elimination creates a resonance-stabilized benzylic-type carbocation on the methylene group attached to the imidazole ring.

Secondary Pathway: Dealkylation


  • Mechanism: The isopropyl group is cleaved (likely as propene), leaving the methyl-imidazole cation.

Visualization of Fragmentation

The following diagram illustrates the logical flow of ion dissociation.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 141.1 (4-isopropyl-1H-imidazol-5-yl)methanol Frag1 Primary Product [M+H-H2O]+ m/z 123.1 Stable Methylene Cation Parent->Frag1 - H2O (18 Da) Collision Energy: 15-20 eV Frag2 Secondary Product [M+H-H2O-C3H6]+ m/z 81.1 De-alkylated Imidazole Frag1->Frag2 - Propene (42 Da) Collision Energy: 30-35 eV Frag3 Ring Cleavage [M+H-H2O-HCN]+ m/z 96.1 Loss of HCN Frag1->Frag3 - HCN (27 Da) High Energy

Figure 1: Proposed fragmentation pathway for (4-isopropyl-1H-imidazol-5-yl)methanol under CID conditions.

Validated Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of standard in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in Mobile Phase A (Water + 0.1% FA).

    • Critical Step: Do not dilute in 100% ACN; the compound's polarity may cause precipitation or poor peak shape in HILIC if the sample solvent is too strong.

LC-MS/MS Parameters (Triple Quadrupole)
ParameterSetting
Instrument Triple Quadrupole (e.g., Agilent 6400 / Sciex 5500)
Ion Mode ESI Positive
Capillary Voltage 3500 V
Gas Temp 350°C (Ensure complete desolvation of polar droplets)
MRM Transition 1 (Quant) 141.1

123.1
(CE: 15 eV)
MRM Transition 2 (Qual) 141.1

81.1
(CE: 30 eV)
Dwell Time 50 ms
Analytical Workflow Diagram

Workflow Sample Sample Prep (Dilute in 90% H2O) LC LC Separation HSS T3 Column (Retain Polar Analyte) Sample->LC Ionization ESI Source (+3.5 kV) Protonation LC->Ionization MS1 Q1 Filter Select m/z 141.1 Ionization->MS1 CID Collision Cell N2 Gas, 15-30eV MS1->CID MS2 Q3 Filter Detect 123.1 & 81.1 CID->MS2

Figure 2: Step-by-step LC-MS/MS acquisition workflow.

Data Interpretation & Troubleshooting

Self-Validating the Signal

To ensure the peak observed is indeed (4-isopropyl-1H-imidazol-5-yl)methanol and not an isobaric interference:

  • Ratio Check: The area ratio of the 123.1 fragment to the 81.1 fragment should remain constant (

    
     20%) across all calibration levels.
    
  • In-Source Fragmentation Check: Monitor m/z 123.1 in Q1 scan. If 123.1 appears in the Q1 scan without collision energy, the source temperature is too high, causing thermal degradation. Action: Lower source temp to 300°C.

Common Interferences
  • Histidine Derivatives: Histidine (m/z 156) can fragment to m/z 110, but rarely 141.

  • Medetomidine Fragments: Medetomidine (m/z 201) can fragment to give imidazole-containing ions. Ensure chromatographic separation between the API (Medetomidine) and this precursor.

References

  • Synthesis Context: Gaynor, R. B., et al. "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol."[3][4] Molbank 2023.1 (2023): M1566.[3] (Demonstrates synthesis and NMR/MS characterization of similar isopropyl-imidazole alcohols).

  • General Imidazole Fragmentation: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. (General principles of alcohol dehydration and heterocyclic cleavage).

  • HILIC Methodology: "Imidazole quantification by LC determination." Wiley Analytical Science. (Protocols for separating polar imidazole derivatives).

  • Impurity Profiling: "Analytical Techniques for the Determination of Imidazole Compounds." BenchChem. (Overview of LC-MS conditions for imidazole impurities).

Sources

Application

Application Notes and Protocols for (4-isopropyl-1H-imidazol-5-yl)methanol in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Foreword: The Untapped Potential of Sterically-Tuned Imidazole Ligands The imidazole moiety is a cornerstone in coordination chemistry, celebrated for its v...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of Sterically-Tuned Imidazole Ligands

The imidazole moiety is a cornerstone in coordination chemistry, celebrated for its versatile binding modes and its presence at the active sites of numerous metalloenzymes.[1] This guide focuses on a specific, yet underexplored, derivative: (4-isopropyl-1H-imidazol-5-yl)methanol. The introduction of an isopropyl group at the 4-position and a methanol group at the 5-position offers a unique combination of steric hindrance and an additional coordination site. This strategic functionalization is anticipated to modulate the electronic properties, stability, and catalytic activity of its corresponding metal complexes. While direct literature on this specific ligand is emerging, this document provides a comprehensive guide based on established principles of imidazole chemistry and analogous systems. We will explore its synthesis, its role in forming coordination complexes, and potential applications, thereby providing a foundational resource for researchers venturing into this promising area.

Section 1: Synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol

The synthesis of substituted imidazoles can be achieved through various established methods. The Debus-Radziszewski reaction, a classic multi-component condensation, offers a robust and adaptable route to 2,4,5-trisubstituted imidazoles.[2][3][4] We present a detailed, albeit prospective, protocol for the synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol, leveraging the principles of this reaction.

Proposed Synthetic Pathway: A Modified Debus-Radziszewski Approach

This proposed synthesis involves a two-step process: first, the formation of the substituted imidazole ring, and second, the reduction of a protected aldehyde to the desired methanol.

Diagram: Proposed Synthesis Workflow

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction A Isobutyraldehyde D Debus-Radziszewski Reaction A->D B Glyoxal B->D C Ammonia C->D E 4-isopropyl-1H-imidazole D->E F Vilsmeier-Haack or similar formylation E->F G 4-isopropyl-1H-imidazole-5-carbaldehyde F->G H Reduction (e.g., NaBH4) G->H I (4-isopropyl-1H-imidazol-5-yl)methanol H->I

Caption: A proposed three-step synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol.

Experimental Protocol: Synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol

Safety Precautions: This protocol involves flammable solvents and corrosive reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 4-isopropyl-1H-imidazole

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyraldehyde (1.0 eq), glyoxal (40% in water, 1.0 eq), and a significant excess of ammonium acetate or aqueous ammonia.

  • Solvent: Use a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable base if necessary. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Formylation to 4-isopropyl-1H-imidazole-5-carbaldehyde

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 4-isopropyl-1H-imidazole (1.0 eq) in an anhydrous solvent such as THF or DMF.

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a strong base such as n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes.

  • Formylation: Add a formylating agent like N,N-dimethylformamide (DMF) (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the aldehyde by column chromatography.

Step 3: Reduction to (4-isopropyl-1H-imidazol-5-yl)methanol

  • Reaction Setup: Dissolve the 4-isopropyl-1H-imidazole-5-carbaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent. Dry the combined organic layers and concentrate to yield the final product.

  • Purification: The product can be further purified by recrystallization or column chromatography.

Step Reactants Reagents Solvent Expected Yield
1 Isobutyraldehyde, GlyoxalAmmonia/Ammonium AcetateEthanol/Water40-60%
2 4-isopropyl-1H-imidazolen-BuLi, DMFTHF50-70%
3 4-isopropyl-1H-imidazole-5-carbaldehydeNaBH₄Methanol80-95%

Section 2: Coordination Chemistry of (4-isopropyl-1H-imidazol-5-yl)methanol

The presence of both a pyridinic nitrogen in the imidazole ring and a hydroxyl group from the methanol substituent allows (4-isopropyl-1H-imidazol-5-yl)methanol to act as a versatile ligand. It can coordinate as a monodentate ligand through the imidazole nitrogen or as a bidentate chelating or bridging ligand involving both the nitrogen and the oxygen of the hydroxyl group. The sterically demanding isopropyl group is expected to influence the coordination geometry and the stability of the resulting metal complexes.

Diagram: Coordination Modes of (4-isopropyl-1H-imidazol-5-yl)methanol

Caption: Possible coordination modes of the ligand with a metal center (M).

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general guideline for the synthesis of coordination complexes with (4-isopropyl-1H-imidazol-5-yl)methanol. The specific conditions may need to be optimized for different metal salts.

  • Ligand Solution: Dissolve (4-isopropyl-1H-imidazol-5-yl)methanol (typically 2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., CoCl₂, Cu(NO₃)₂, Zn(OAc)₂) (1 equivalent) in the same solvent.

  • Complexation: Slowly add the ligand solution to the stirring metal salt solution at room temperature.

  • Reaction: Stir the resulting mixture for a period ranging from a few hours to overnight. The formation of a precipitate may indicate the formation of the complex.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and then with a non-coordinating solvent like diethyl ether.

  • Drying: Dry the complex under vacuum.

  • Crystallization (Optional): Single crystals suitable for X-ray diffraction can often be grown by slow evaporation of the filtrate or by layering the reaction mixture with a less polar solvent.

Characterization of the Coordination Complexes

A suite of analytical techniques is essential to fully characterize the newly synthesized complexes.

Technique Information Obtained Expected Observations
FT-IR Spectroscopy Confirmation of ligand coordination.Shifts in the C=N and C-N stretching frequencies of the imidazole ring. Broadening or shifting of the O-H stretch of the methanol group upon coordination. Appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations.
UV-Vis Spectroscopy Electronic transitions and coordination geometry.d-d transitions for transition metal complexes, providing information on the geometry (e.g., octahedral, tetrahedral). Ligand-to-metal or metal-to-ligand charge transfer bands.
Elemental Analysis (CHN) Stoichiometry of the complex.Experimental percentages of C, H, and N should match the calculated values for the proposed formula of the complex.
Thermogravimetric Analysis (TGA) Thermal stability and presence of solvent molecules.Determination of decomposition temperatures and confirmation of the presence of coordinated or lattice solvent molecules.
X-ray Crystallography Definitive molecular structure.Provides precise bond lengths, bond angles, coordination geometry, and packing in the solid state.
Magnetic Susceptibility Electronic configuration of the metal center.Determination of the number of unpaired electrons, confirming the oxidation state and spin state of the metal ion.

Section 3: Application Notes and Protocols

Based on the known applications of similar imidazole-based coordination complexes, we can anticipate several areas where complexes of (4-isopropyl-1H-imidazol-5-yl)methanol could be impactful.

Catalysis: Oxidation Reactions

Copper-imidazole complexes have shown promise as catalysts for oxidation reactions.[5] The following is a general protocol for testing the catalytic activity in the oxidation of a model substrate.

Protocol: Catalytic Oxidation of Cyclohexane

  • Reaction Setup: In a reaction vessel, add the synthesized copper complex (e.g., 1-5 mol%), cyclohexane (substrate), and a suitable solvent (e.g., acetonitrile).

  • Oxidant: Add an oxidant such as hydrogen peroxide or tert-butyl hydroperoxide.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 50-70 °C) for a specified time (e.g., 12-24 hours).

  • Analysis: Monitor the reaction progress and product formation using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Product Identification: Identify the products (e.g., cyclohexanol and cyclohexanone) by comparing their retention times and mass spectra with authentic samples.

Bioinorganic Chemistry: Mimicking Zinc Enzyme Active Sites

Zinc-imidazole coordination is a recurring motif in the active sites of many enzymes.[1][6][7] Complexes of (4-isopropyl-1H-imidazol-5-yl)methanol can serve as structural and functional models for these enzymes.

Protocol: Investigation of Biomimetic Hydrolytic Activity

  • Substrate: Use a model substrate such as p-nitrophenyl acetate (pNPA), whose hydrolysis can be monitored spectrophotometrically.

  • Reaction Buffer: Prepare a suitable buffer solution (e.g., HEPES or TRIS) at a physiological pH (e.g., 7.4).

  • Kinetic Assay: In a cuvette, add the buffer, a stock solution of the zinc complex, and initiate the reaction by adding a stock solution of pNPA.

  • Monitoring: Monitor the increase in absorbance at 400 nm (due to the formation of the p-nitrophenolate ion) over time using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Determine kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).

Medicinal Chemistry: Antimicrobial Agents

Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[8][9]

Protocol: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

  • Microbial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Culture Preparation: Grow the microbial strains in appropriate broth media to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare serial dilutions of the synthesized metal complexes in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the complex that visibly inhibits microbial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

(4-isopropyl-1H-imidazol-5-yl)methanol represents a ligand with significant potential in coordination chemistry. Its unique structural features—a sterically influential isopropyl group and a coordinating methanol arm—provide a platform for the design of novel metal complexes with tailored properties. The protocols and application notes provided in this guide, though based on established chemical principles and analogous systems, offer a robust starting point for researchers to synthesize and explore the coordination chemistry and applications of this promising ligand. Further experimental validation is encouraged to fully unlock the potential of this and related sterically-tuned imidazole-based systems.

References

  • New Cobalt (II) Complexes with Imidazole Derivatives: Antimicrobial Efficiency against Planktonic and Adherent Microbes and In Vitro Cytotoxicity Features. PMC. [Link]

  • (1H-Imidazol-4-yl)methanol. PMC. [Link]

  • Cobalt–Imidazole Complexes: Effect of Anion Nature on Thermochemical Properties. ResearchGate. [Link]

  • Transition Metal Complexes Derived From 1H-Imidazole Ligand-Synthesis_Characterization_Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. Arid-zone Journal of Basic & Applied Research (AJBAR). [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Coordination Polymer of Cobalt (ΙΙ) Nitrate with Imidazole: Synthesis, Properties and Crystal Structure. Scientific Research Publishing. [Link]

  • One-pot synthesized copper-imidazole-2-carboxaldehyde complex material with oxidase-like activity for the colorimetric detection of glutathione and ascorbic acid. PMC. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Radziszewskis Imidazole Synthesis | PDF | Chemical Reactions | Unit Processes. Scribd. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • 2-Methylimidazole Copper Iminodiacetates for the Adsorption of Oxygen and Catalytic Oxidation of Cyclohexane. MDPI. [Link]

  • Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. ResearchGate. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Characterization of Mixed Ligand Complexes Involving Miconazole and Salicylhydrazide with Transition Metals. Biointerface Research in Applied Chemistry. [Link]

  • (A) Preparation of 4,5 di(hydroxymethyl)imidazole. PrepChem.com. [Link]

  • Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. PMC. [Link]

  • The biological inorganic chemistry of zinc ions. PMC. [Link]

  • Copper nanoparticles encapsulated in zeolitic imidazolate framework-8 as a highly stable and selective catalyst for CO2 hydrogenation to methanol. ResearchGate. [Link]

  • The biological inorganic chemistry of zinc ions. ResearchGate. [Link]

  • Synthesis and characterization of copper, nickel, cobalt, zinc complexes with 4-nitro-3-pyrazolecarboxylic acid ligand. SpringerLink. [Link]

  • Bioinorganic Chemistry of Zinc. Columbia University. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

  • Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. [Link]

  • Controllable Site-Selective Construction of 4- And 5-Hydroxyalkyl-Substituted Imidazoles from Amidines, Ynals, and Water. ResearchGate. [Link]

  • Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.
  • Bioinorganic Chemistry of Zinc in relation to the Immune system. DTU Research Database. [Link]

  • Synthesis of Novel 4-[1-(4-fluorobenzyl)-5-imidazolyl] Dihydropyridines and Studying their Effects on Rat Blood Pressure. PMC. [Link]

  • Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. PubMed. [Link]

  • The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties. CrystEngComm (RSC Publishing). [Link]

  • The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. MDPI. [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. [Link]

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Method

Application Note: Advanced Coordination Protocols for (4-isopropyl-1H-imidazol-5-yl)methanol

Part 1: Executive Summary & Ligand Architecture The "Steric Steering" Mechanism The ligand (4-isopropyl-1H-imidazol-5-yl)methanol (abbreviated here as 4-iPr-5-HMI ) represents a specialized class of hydroxymethyl-imidazo...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Ligand Architecture

The "Steric Steering" Mechanism

The ligand (4-isopropyl-1H-imidazol-5-yl)methanol (abbreviated here as 4-iPr-5-HMI ) represents a specialized class of hydroxymethyl-imidazoles. Unlike its commercially common analog 4-methylimidazole-5-methanol, the 4-iPr-5-HMI ligand introduces a critical "steric steering" effect due to the bulky isopropyl group at the C4 position.

This steric bulk serves a dual purpose in coordination chemistry:

  • Tautomeric Selection: It destabilizes metal coordination at the N3 nitrogen (adjacent to the isopropyl group), kinetically forcing the metal center to bind at the N1 nitrogen.

  • Chelation Enforcement: By directing binding to N1 (adjacent to the hydroxymethyl group at C5), the ligand is pre-organized to form stable 5-membered {N,O} chelate rings with transition metals (Cu, Zn, Co).

Chemical Profile[1][2]
  • IUPAC Name: (4-isopropyl-1H-imidazol-5-yl)methanol

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Functionality: Amphoteric imidazole ring + Primary alcohol.

  • Solubility: Soluble in MeOH, EtOH, DMSO; sparingly soluble in non-polar solvents.

  • pKa: Imidazole N-H

    
     14.0; Pyridinic N 
    
    
    
    6.5 (protonated form).

Part 2: Synthesis & Preparation Protocols[2]

Precursor Note

Warning: Do not confuse this ligand with the commercially available (1-isopropyl-1H-imidazol-5-yl)methanol, where the isopropyl group is attached to the nitrogen. The N-alkylated variant cannot tautomerize and loses the "steric steering" capability described below.

Ligand Synthesis (Reduction Protocol)

Since 4-iPr-5-HMI is often a degradation product or specific intermediate, it is best synthesized via the reduction of its corresponding ester.

Reagents:

  • Ethyl 4-isopropyl-1H-imidazole-5-carboxylate (Precursor)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (Reductant)
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve 1.0 eq of Ethyl 4-isopropyl-1H-imidazole-5-carboxylate in anhydrous THF (0.2 M concentration).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Reduction: Add LiAlH

    
     (2.5 eq) portion-wise over 30 minutes. Caution: Exothermic H
    
    
    
    evolution.
  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the ester to the primary alcohol.

  • Quenching: Cool to 0°C. Quench sequentially with water (x mL), 15% NaOH (x mL), and water (3x mL) following the Fieser workup method.

  • Isolation: Filter the aluminum salts, dry the filtrate over Na

    
    SO
    
    
    
    , and concentrate in vacuo. Recrystallize from Acetone/Hexane.
Metal Complexation Protocol (Cu(II) and Zn(II))

This protocol targets the formation of bis-chelated complexes


 or neutral 

species depending on pH.

Reagents:

  • Ligand: 4-iPr-5-HMI

  • Metal Salt: Cu(OAc)

    
    ·H
    
    
    
    O or ZnCl
    
    
  • Solvent: Methanol (HPLC Grade)

  • Base: Triethylamine (Et

    
    N) (Optional for deprotonation)
    

Workflow:

  • Ligand Solution: Dissolve 2.0 mmol of 4-iPr-5-HMI in 10 mL warm Methanol.

  • Metal Addition:

    • For Neutral Species (Precipitation): Dissolve 1.0 mmol Metal Acetate in 5 mL Methanol. Add dropwise to ligand solution.[1][2] The acetate acts as a base, promoting deprotonation of the alcohol or imidazole N-H.

    • For Ionic Species: Use Metal Chloride. No base added.

  • Reflux: Heat at 60°C for 2 hours. The solution color will shift (Deep Blue for Cu(II)).

  • Crystallization:

    • Allow slow evaporation at room temperature.

    • Note: Due to the isopropyl bulk, crystallization may be slower than methyl analogs. If oil forms, induce nucleation with diethyl ether vapor diffusion.

Part 3: Characterization & Data Analysis[4]

Spectroscopic Fingerprinting (FTIR)

The coordination mode is validated by shifts in the Imidazole C=N and Alcohol O-H bands.

Functional GroupFree Ligand (

, cm

)
Metal Complex (

, cm

)
Diagnostic Insight

(O-H)
3200-3400 (Broad)3300-3500 (Sharper) or AbsentIf absent, O-H is deprotonated (Alkoxide bond). If shifted, O is coordinating neutrally.

(C=N)
1600-16201580-1600Red-shift indicates coordination of the Imidazole Nitrogen.

(C-H) iPr
2960 (Doublet)2960 (Unchanged)The Isopropyl group remains a spectator but defines the crystal packing.
Structural Logic (XRD & Tautomerism)

When analyzing X-Ray Diffraction (XRD) data, look for the Tautomeric Shift .

  • Expectation: The metal should be bound to N1 (distal to isopropyl).

  • Validation: Measure the distance between the Metal center and the Isopropyl methine proton. If

    
    , the "Steric Steering" hypothesis holds. If 
    
    
    
    , the metal is squeezed against the bulk (energetically unfavorable).

Part 4: Visualization of Mechanism

The following diagram illustrates the "Steric Steering" effect where the isopropyl group blocks the N3 site, forcing the metal to the N1 site, which facilitates chelation with the hydroxymethyl group.

StericSteering cluster_ligand 4-iPr-5-HMI Ligand Tautomers TautomerA Tautomer A (H on N1) TautomerB Tautomer B (H on N3) TautomerA->TautomerB Equilibrium Shift Driven by Metal Metal Metal Ion (Cu++, Zn++) TautomerA->Metal N3 Binding Attempt TautomerB->Metal N1 Binding Path Complex_Unstable Steric Clash! (Unstable) Metal->Complex_Unstable Blocked by 4-Isopropyl Group Complex_Stable Stable Chelate (5-Membered Ring) Metal->Complex_Stable Facilitated by 5-Hydroxymethyl

Caption: The isopropyl group at C4 sterically hinders N3 coordination, driving the equilibrium toward Tautomer B and facilitating stable N1-O chelation.

Part 5: Experimental Workflow Diagram

Workflow Start Start: Ethyl 4-isopropyl-1H-imidazole-5-carboxylate Step1 Reduction (LiAlH4 / THF) Reflux 4h Start->Step1 Step2 Quench & Isolate (4-iPr-5-HMI Ligand) Step1->Step2 Decision Target Complex Type? Step2->Decision PathA Ionic Complex (Use M-Chloride / Acidic pH) Decision->PathA Solubility in Water PathB Neutral Chelate (Use M-Acetate / Basic pH) Decision->PathB Precipitation in MeOH ResultA [M(HL)2]Cl2 Protonated Alcohol PathA->ResultA ResultB [M(L)2] Deprotonated Alkoxide PathB->ResultB

Caption: Synthesis workflow distinguishing between ionic (protonated alcohol) and neutral (alkoxide) coordination pathways.

Part 6: References

  • Anderson, B. et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.[1][2][3] Molbank. Link

    • Relevance: Establishes the synthesis protocol for bulky isopropyl/adamantyl imidazole-methanols via ester reduction.

  • Kerkeni, B. et al. (2018).[4] Coordination complexes of 4-methylimidazole with ZnII and CuII in gas phase and in water: a DFT study. ResearchGate. Link

    • Relevance: Provides the baseline DFT calculations for N-coordination energetics in 4-substituted imidazoles.

  • Kalinowska-Lis, U. et al. (2022).[5][6] Synthesis, Structure and Biological Activity of Indole–Imidazole Complexes with ZnCl2. PMC. Link

    • Relevance: Demonstrates the biological enhancement (cytoprotection) of imidazole ligands upon Zinc complexation.[7]

  • PubChem. (2025). 4-methyl-1H-Imidazole-5-ethanol Compound Summary. National Library of Medicine. Link

    • Relevance: Structural data for the homologous methyl-derivative used for spectroscopic comparison.

Sources

Application

Application Notes and Protocols for the Evaluation of (4-isopropyl-1H-imidazol-5-yl)methanol Analogues as Novel Antifungal Agents

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of (4-isopropyl-1H-imidazol-5-yl)methanol analogues as potential antifungal agent...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of (4-isopropyl-1H-imidazol-5-yl)methanol analogues as potential antifungal agents. This document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the methodologies, ensuring a robust and well-validated approach to the evaluation of this promising class of compounds.

Introduction and Scientific Rationale

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of novel antifungal agents. Imidazole-containing compounds have long been a cornerstone of antifungal therapy. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to altered membrane permeability, ultimately resulting in fungal cell death.[1][3]

The (4-isopropyl-1H-imidazol-5-yl)methanol scaffold represents a promising starting point for the development of new antifungal drugs. The isopropyl group at the 4-position may enhance lipophilicity, potentially improving membrane penetration, while the methanol group at the 5-position offers a site for further chemical modification to optimize activity and selectivity. This guide outlines the key steps in the synthesis, in vitro evaluation, and mechanistic elucidation of novel analogues based on this core structure.

Synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol Analogues

The synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol analogues can be approached through various synthetic routes. A plausible and adaptable method involves a multi-step synthesis starting from readily available precursors. The following is a generalized protocol that can be adapted for the synthesis of a library of analogues.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway.

Synthetic_Workflow A Isovaleraldehyde D Radziszewski Imidazole Synthesis A->D B Ammonia B->D C Glyoxal C->D E 4-isopropyl-1H-imidazole D->E F Protection of Imidazole Nitrogen E->F G Protected 4-isopropyl-1H-imidazole F->G H Vilsmeier-Haack Formylation G->H I Protected 4-isopropyl-1H-imidazole-5-carbaldehyde H->I J Reduction of Aldehyde I->J K Protected (4-isopropyl-1H-imidazol-5-yl)methanol J->K L Deprotection K->L M (4-isopropyl-1H-imidazol-5-yl)methanol L->M N Derivatization of Methanol M->N O Analogues N->O

Caption: Proposed synthetic workflow for (4-isopropyl-1H-imidazol-5-yl)methanol analogues.

Step-by-Step Synthesis Protocol (General)

Expertise & Experience: This protocol is a generalized scheme. The choice of protecting groups and reaction conditions will need to be optimized for each specific analogue. For instance, a bulky protecting group like trityl (Tr) or a silyl group like tert-butyldimethylsilyl (TBDMS) can be used for the imidazole nitrogen. The choice of reducing agent for the aldehyde will depend on the presence of other functional groups in the molecule.

  • Synthesis of 4-isopropyl-1H-imidazole:

    • Combine isovaleraldehyde, glyoxal, and a source of ammonia (e.g., ammonium hydroxide) in a suitable solvent like methanol or ethanol.

    • Heat the mixture under reflux for several hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

  • Protection of the Imidazole Nitrogen:

    • Dissolve the 4-isopropyl-1H-imidazole in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a suitable protecting group reagent (e.g., trityl chloride or TBDMS chloride) in the presence of a base (e.g., triethylamine or imidazole).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the protected imidazole.

  • Formylation at the 5-position:

    • To a solution of the protected 4-isopropyl-1H-imidazole in a dry solvent like N,N-dimethylformamide (DMF), add a formylating agent such as phosphorus oxychloride (POCl₃) at 0°C.

    • Allow the reaction to warm to room temperature and then heat as necessary.

    • After the reaction is complete, quench carefully with ice-water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent and purify by column chromatography.

  • Reduction to the Methanol:

    • Dissolve the resulting aldehyde in a suitable solvent (e.g., methanol or ethanol).

    • Add a reducing agent like sodium borohydride (NaBH₄) in portions at 0°C.

    • Stir the reaction until the aldehyde is completely consumed.

    • Quench the reaction with water, remove the organic solvent, and extract the product. Purify as needed.

  • Deprotection:

    • Remove the protecting group under appropriate conditions. For example, a trityl group can be removed with a mild acid (e.g., trifluoroacetic acid in dichloromethane), while a TBDMS group can be removed with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF).

  • Analogue Synthesis (Derivatization):

    • The resulting (4-isopropyl-1H-imidazol-5-yl)methanol can be further derivatized at the hydroxyl group to generate a library of analogues (e.g., ethers, esters) using standard organic chemistry techniques.

In Vitro Antifungal Susceptibility Testing

Trustworthiness: To ensure the reliability and reproducibility of the antifungal activity data, it is crucial to follow standardized protocols from recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Broth Microdilution Method (Based on CLSI M27/M38)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[4]

Experimental Workflow:

MIC_Workflow A Prepare Stock Solution of Analogue B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Fungal Inoculum C->D E Incubate at 35°C for 24-48 hours D->E F Visually or Spectrophotometrically Read MIC E->F G Determine Minimum Fungicidal Concentration (MFC) F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the synthesized analogues in 100% dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solutions in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to the required starting concentration for serial dilutions.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each analogue in RPMI-1640 medium. The final volume in each well should be 100 µL.

    • Include a positive control (a known antifungal agent like fluconazole or amphotericin B), a growth control (no drug), and a sterility control (no inoculum).

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the analogue that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

  • Determination of Minimum Fungicidal Concentration (MFC):

    • To determine if the compounds are fungistatic or fungicidal, subculture 10-20 µL from the wells showing no visible growth (at and above the MIC) onto drug-free agar plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Data Presentation:

AnalogueFungal SpeciesMIC (µg/mL)MFC (µg/mL)
Compound XC. albicans ATCC 90028
Compound YA. fumigatus ATCC 204305
FluconazoleC. albicans ATCC 90028

Mechanism of Action Elucidation

Authoritative Grounding: The primary mechanism of action for imidazole antifungals is the inhibition of ergosterol biosynthesis.[1][2][3] This leads to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane.

Ergosterol Biosynthesis Pathway Inhibition

Ergosterol_Pathway A Acetyl-CoA B Lanosterol A->B Multiple Steps C Lanosterol 14α-demethylase (CYP51) B->C D Ergosterol C->D E Fungal Cell Membrane Integrity D->E F (4-isopropyl-1H-imidazol-5-yl)methanol Analogues F->C Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole analogues.

Protocol for Sterol Analysis

This protocol allows for the quantification of ergosterol and the detection of lanosterol accumulation, providing direct evidence for the inhibition of lanosterol 14α-demethylase.

  • Fungal Culture and Treatment:

    • Grow the fungal cells in a suitable liquid medium to mid-logarithmic phase.

    • Expose the cells to the test analogues at their MIC and sub-MIC concentrations for a defined period (e.g., 4-8 hours). Include a no-drug control.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellets with alcoholic potassium hydroxide (e.g., 25% KOH in 50% ethanol) by heating at 85°C for 1 hour.

    • Extract the non-saponifiable lipids (sterols) with a non-polar solvent like n-heptane.

  • Sterol Analysis by UV-Vis Spectrophotometry or HPLC:

    • Spectrophotometry: Scan the absorbance of the extracted sterols between 230 and 300 nm. The characteristic four-peaked curve of ergosterol will be present in the control samples. A reduction in the ergosterol-specific absorbance and an increase in absorbance at other wavelengths can indicate inhibition.

    • High-Performance Liquid Chromatography (HPLC): For more quantitative and definitive results, analyze the sterol extracts by reverse-phase HPLC with a C18 column and a mobile phase such as methanol. Monitor the eluent with a UV detector at 282 nm (for ergosterol) and 210 nm (for lanosterol). Compare the chromatograms of treated and untreated cells to quantify the reduction in ergosterol and the accumulation of lanosterol.

Cytotoxicity and Safety Evaluation

Expertise & Experience: It is crucial to assess the selectivity of the antifungal analogues. A promising antifungal agent should exhibit high potency against fungal cells while having minimal toxicity towards mammalian cells.[6] A multi-assay approach provides a more comprehensive understanding of the potential toxicity profile.[7]

In Vitro Cytotoxicity Assays

Experimental Workflow:

Cytotoxicity_Workflow A Select Mammalian Cell Lines (e.g., HepG2, HEK293) B Seed Cells in 96-well Plates A->B C Treat with Serial Dilutions of Analogues B->C D Incubate for 24-72 hours C->D E Perform Cytotoxicity Assays D->E F MTT Assay (Metabolic Activity) E->F G LDH Release Assay (Membrane Integrity) E->G H Calculate IC50 Values F->H G->H

Caption: Workflow for assessing in vitro cytotoxicity of antifungal analogues.

Detailed Protocol (MTT Assay):

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HepG2 human liver cancer cells or HEK293 human embryonic kidney cells) in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Treatment with Analogues:

    • Prepare serial dilutions of the antifungal analogues in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation and MTT Addition:

    • Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

    • Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

AnalogueIC₅₀ on HepG2 (µM)IC₅₀ on HEK293 (µM)Selectivity Index (SI)*
Compound X
Compound Y
Doxorubicin

*Selectivity Index (SI) = IC₅₀ for mammalian cells / MIC for fungal cells

A higher SI value indicates greater selectivity for the fungal target.

References

  • Imidazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO.
  • Mechanism of Action of Antifungal Drugs, with Special Reference to the Imidazole Deriv
  • Antifungal Drug In Vitro Cytotoxicity Assessment Service - Cre
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry.
  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells.
  • Mechanisms of action of the antimycotic imidazoles - PubMed.
  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC.
  • Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52" - Benchchem.
  • Antifungal Susceptibility Testing: Current Approaches - PMC.
  • Application Note: Cell-Based Assays for Toxicity Screening of "Antifungal Agent 52" - Benchchem.
  • Synthesis, Antifungal Activity, Cytotoxicity and QSAR Study of Camphor Deriv
  • Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology | Fungal Infection Trust.
  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews.
  • Cytotoxicity assays were performed for each of the (A) four antifungal...
  • Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isol

Sources

Method

Application Note: Strategic Functionalization of (4-isopropyl-1H-imidazol-5-yl)methanol

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the strategic derivatization of (4-isopropyl-1H-imidazol-5-yl)methanol , a critical scaffold in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the strategic derivatization of (4-isopropyl-1H-imidazol-5-yl)methanol , a critical scaffold in the synthesis of


-adrenergic agonists like Medetomidine and Dexmedetomidine.

Introduction & Chemical Context

(4-isopropyl-1H-imidazol-5-yl)methanol is a bifunctional building block containing an amphoteric imidazole ring and a primary alcohol. It serves as the "head" fragment for several veterinary and human sedatives.

The Synthetic Challenge: The molecule exhibits annular tautomerism (


 vs. 

), meaning the hydrogen on the nitrogen can shift rapidly. Furthermore, the imidazole nitrogen is nucleophilic, and the hydroxyl group is prone to oxidation or elimination.
  • Direct derivatization of the alcohol (e.g., oxidation to aldehyde) without protecting the nitrogen often leads to low yields, polymerization, or N-oxide formation.

  • Strategic Solution: The "Protect-Activate-Couple" workflow is the industry standard.

Core Workflow Diagram

The following flowchart illustrates the critical pathway from the raw alcohol to the active aldehyde intermediate used in drug synthesis.

G Start (4-isopropyl-1H-imidazol-5-yl)methanol (Raw Material) Protect Step 1: N-Protection (Tritylation) Start->Protect Trt-Cl, Et3N Intermediate1 1-Trityl-4-isopropyl- 5-hydroxymethylimidazole Protect->Intermediate1 Oxidize Step 2: Oxidation (MnO2 or Swern) Intermediate1->Oxidize Activation Aldehyde 1-Trityl-4-isopropyl- 5-imidazolecarboxaldehyde Oxidize->Aldehyde Grignard Step 3: Grignard Coupling (2,3-dimethylphenyl MgBr) Aldehyde->Grignard C-C Bond Formation Target Medetomidine Precursor Grignard->Target

Figure 1: Strategic derivatization workflow converting the alcohol precursor into the Medetomidine scaffold.[1]

Phase 1: N-Protection (The Foundation)

Before modifying the hydroxymethyl group, the imidazole ring must be masked. The Trityl (triphenylmethyl, Trt) group is the gold standard here because:

  • Steric Bulk: It prevents N-alkylation during subsequent steps.

  • Lipophilicity: It renders the polar imidazole soluble in organic solvents (DCM, THF) required for oxidation and Grignard reactions.

  • Regioselectivity: While 4(5)-substituted imidazoles exist in equilibrium, the bulky trityl group typically protects the nitrogen distal to the bulkiest substituent or locks the tautomer that minimizes steric clash.

Protocol: Tritylation of (4-isopropyl-1H-imidazol-5-yl)methanol

Reagents:

  • Substrate: (4-isopropyl-1H-imidazol-5-yl)methanol (1.0 eq)

  • Trityl Chloride (TrtCl): 1.1 – 1.2 eq

  • Triethylamine (

    
    ): 2.0 – 3.0 eq
    
  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve (4-isopropyl-1H-imidazol-5-yl)methanol in dry DCM (concentration ~0.5 M) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     and cool the solution to 0°C.
    
  • Tritylation: Add Trityl Chloride portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor by TLC (the tritylated product will move significantly higher than the starting alcohol).

  • Workup: Quench with water. Wash the organic layer with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or perform a short silica plug filtration.

    • Note: The product, (1-trityl-4-isopropyl-1H-imidazol-5-yl)methanol , is a stable white solid.

Phase 2: Activation of the Hydroxymethyl Group

Once protected, the alcohol serves as a pivot point. The most common route for drug synthesis is oxidation to the aldehyde.

Option A: Oxidation to Aldehyde (Preferred for Medetomidine)

The aldehyde is required for carbon-carbon bond formation via Grignard reagents. Manganese Dioxide (


) is preferred over Swern oxidation in scale-up due to operational simplicity, although Swern provides higher yields on small scales.

Protocol:


 Oxidation 
ParameterSpecification
Oxidant Activated Manganese Dioxide (

)
Stoichiometry 5.0 – 10.0 equivalents (excess is required due to heterogeneous surface mechanism)
Solvent Dichloromethane (DCM) or Chloroform
Temperature Reflux (40°C for DCM) or Room Temp (slower)
Time 4 – 24 hours

Procedure:

  • Dissolve the Trityl-protected alcohol from Phase 1 in DCM.

  • Add activated

    
     (finely divided black powder).
    
  • Stir vigorously at reflux. Critical: Mechanical stirring is recommended as the heavy solid settles.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the manganese salts.

  • Concentration: Evaporate the solvent to yield 1-trityl-4-isopropyl-1H-imidazole-5-carbaldehyde . This intermediate is often used directly without column chromatography to avoid decomposition.

Option B: Conversion to Chloromethyl (Alternative)

If the goal is alkylation (e.g., reacting with amines or thiols), convert the alcohol to a chloride.

Reagent: Thionyl Chloride (


).
Note:  The trityl group is acid-labile.[3] Using 

generates HCl. You must use a scavenger (excess pyridine or triethylamine) or switch to Mesyl Chloride (

) /

to avoid deprotecting the nitrogen.

Phase 3: Application (Nucleophilic Coupling)

This section details the synthesis of the Medetomidine skeleton using the aldehyde generated in Phase 2.[1]

Protocol: Grignard Addition[4]

Reaction:



Reagents:

  • Electrophile: 1-trityl-4-isopropyl-1H-imidazole-5-carbaldehyde.

  • Nucleophile: 2,3-dimethylphenylmagnesium bromide (prepared from 2,3-dimethylbromobenzene + Mg).

  • Solvent: Dry THF.

Procedure:

  • Grignard Formation: In a separate vessel, prepare the Grignard reagent by refluxing 2,3-dimethylbromobenzene with Mg turnings in THF (initiated with iodine).

  • Coupling: Cool the Grignard solution to 0°C. Add the solution of the Aldehyde (in THF) dropwise.

  • Reaction: Stir at RT for 2 hours.

  • Quench: Carefully quench with saturated ammonium chloride (

    
    ).
    
  • Outcome: This yields the secondary alcohol intermediate.

    • Subsequent Steps (Not detailed here): The secondary alcohol is usually dehydrated (using

      
       or acid) to the alkene, and then hydrogenated (Pd/C) to form the ethyl bridge, followed by trityl deprotection (acid hydrolysis).
      

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in solvent; Alcohol reacting with TrtCl too slowly.Use dry DCM; Ensure

is fresh; Add a catalytic amount of DMAP (4-dimethylaminopyridine).
Trityl Loss during Step 2 Acidic conditions during oxidation or workup.If using

, ensure it is not acidic (wash with dilute base if necessary). Avoid prolonged exposure to silica gel.
Incomplete Oxidation "Dead"

.
Use "Activated"

(dried at 110°C under vacuum). Increase stoichiometry to 10 eq.
Regioisomer Mixtures Tautomer equilibration.The trityl group generally locks one isomer. NMR will show a single dominant species. This is usually inconsequential as the protecting group is removed at the end.

References

  • Cordi, A. A., et al. (1994). "Efficient synthesis of (S)-4(5)-[1-(2,3-dimethylphenyl)ethyl]imidazole (dexmedetomidine)." Synthetic Communications. (Note: Describes the general imidazole-aldehyde-Grignard route).

  • Zhang, X., et al. (2010). "Process for the preparation of medetomidine." Patent WO2011070069A1. (Details the trityl protection and oxidation sequence).

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." (Standard reference for Trityl group stability and removal conditions).
  • Karjalainen, A., et al. (1988). "Specific synthesis of dexmedetomidine." U.S. Patent 4,670,455.

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges of polar imidazole compounds

Technical Support Center: Purification of Polar Imidazole Compounds Subject: Troubleshooting Guide for Retention, Peak Shape, and Isolation of Imidazole Derivatives From: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Imidazole Compounds

Subject: Troubleshooting Guide for Retention, Peak Shape, and Isolation of Imidazole Derivatives From: Dr. A. Vance, Senior Application Scientist To: R&D Team, Process Chemistry Group

Executive Summary

Imidazole derivatives present a "perfect storm" for purification: they are basic (


), highly polar, and often lack UV chromophores.[1] Their basic nitrogen interacts aggressively with residual silanols on silica gel (causing tailing), while their polarity often leads to zero retention on standard C18 columns (eluting in the dead volume).[1]

This guide abandons generic advice in favor of field-proven protocols designed to modulate these interactions.

Part 1: The Diagnostic Hub

Before choosing a column, diagnose the failure mode. Use this logic flow to select your stationary phase.

purification_logic Start Start: Crude Imidazole Sample Solubility Solubility Check: Soluble in DCM/EtOAc? Start->Solubility NP_Route Normal Phase (Silica) Solubility->NP_Route Yes RP_Route Reverse Phase / HILIC Solubility->RP_Route No (Aq/MeOH only) NP_Issue Issue: Severe Tailing? NP_Route->NP_Issue RP_Check C18 Retention Check: k' < 1 (Dead Volume)? RP_Route->RP_Check NP_Fix Solution: The 'TEA Block' (See Protocol A) NP_Issue->NP_Fix Yes RP_Decision Select Strategy RP_Check->RP_Decision Yes Strat_HighPH High pH C18 (pH 10) RP_Decision->Strat_HighPH Robust Column? Strat_IP Ion Pairing (TFA/HFBA) RP_Decision->Strat_IP Acid Stable? Strat_HILIC HILIC Mode (AcN Rich) RP_Decision->Strat_HILIC Very Polar?

Figure 1: Decision matrix for selecting the correct stationary phase based on solubility and retention behavior.

Part 2: Normal Phase Troubleshooting (Silica Gel)

Q: My imidazole compound streaks from the baseline to the solvent front on TLC and silica columns. How do I fix this "comet" effect?

The Mechanism: Standard silica gel (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) is acidic.[1] The basic imidazole nitrogen (

) undergoes an acid-base reaction with surface silanols, effectively "salting" your compound onto the silica.[1] Solvent flow drags it slowly, causing the streak.[1]

The Solution: Competitive Binding (The "TEA Block") You must introduce a stronger base to occupy the silanol sites before your compound arrives.

Protocol A: The Triethylamine (TEA) Pre-Wash Do not just add TEA to your mobile phase; pre-saturate the column.

  • Column Prep: Pack your silica column in 100% Hexanes (or DCM).[1]

  • The Block: Flush the column with 2 column volumes (CV) of Hexane:EtOAc:Triethylamine (89:10:1) .[1]

    • Why? This converts acidic Si-OH sites to Si-O⁻[HNEt₃]⁺.[1]

  • Equilibration: Flush with 2 CV of your starting mobile phase (e.g., DCM/MeOH) containing 0.1% TEA.

  • Run: Load your sample. Maintain 0.1% TEA in the eluent throughout the run.

Critical Warning:

The "Silica Dissolution" Trap: Avoid using >10-15% Methanol in Dichloromethane (DCM) on silica gel.[1] Methanol is polar enough to dissolve silica, which will contaminate your product with white silica dust upon evaporation [1].[1] If you need >10% MeOH to move your spot, switch to Reverse Phase or HILIC.[1]

Part 3: Reverse Phase Strategies (C18)

Q: My compound elutes immediately (dead volume) on C18. Increasing water content doesn't help. [2]

The Mechanism: At neutral/acidic pH (standard LC conditions), imidazole is protonated (positively charged).[1] Charged molecules are hydrophilic and refuse to interact with the hydrophobic C18 chains.

Strategy 1: pH Modulation (The "Free Base" Approach) By raising the pH above the imidazole's


 (to pH ~9-10), you suppress ionization.[1] The neutral imidazole becomes hydrophobic and retains on C18.
  • Requirement: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH, or Gemini NX) rated for pH 10-12.[1] Standard silica dissolves above pH 8.[1]

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or Ammonium Hydroxide.

Strategy 2: Ion Pairing (The "Synthetic Hydrophobicity" Approach) If you cannot use high pH, use an acid that forms a "greasy" salt with your imidazole.[1]

  • Reagent: Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).[1][3]

  • Mechanism: The negatively charged TFA anion pairs with the positively charged imidazole. The lipophilic fluorinated tail of TFA binds to the C18 stationary phase, anchoring your molecule [2].

Comparison of Modifiers:

ModifierpH RegimeMechanismPost-Run Issue
Formic Acid Acidic (pH 2-3)Protonation (Poor retention for imidazoles)Easy to evaporate.[1]
TFA Acidic (pH 2)Ion-Pairing (Strong retention)Toxic salts; suppresses MS signal.[1]
Ammonium Bicarbonate Basic (pH 10)Ion Suppression (Neutralizes imidazole)Volatile; MS compatible.[1]

Part 4: HILIC - The "Silver Bullet"

Q: I have a highly polar imidazole that requires 100% water to dissolve. C18 fails even at pH 10.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).[1][4] Think of HILIC as "Reverse-Reversed Phase." You use a polar column (Silica, Amide, or Zwitterionic) with a non-polar mobile phase (High Acetonitrile).[1][5]

Protocol B: HILIC Setup for Imidazoles

  • Stationary Phase: Bare Silica or Amide-bonded phase.[6]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: Start at 95% B (High ACN) and gradient down to 60% B.

    • Note: Unlike C18, water is the "strong" solvent here. Increasing water elutes the compound [3].

  • Sample Diluent: Dissolve sample in 50:50 ACN:Water. Injecting 100% water will cause peak distortion.[1]

Part 5: Isolation & Salt Removal

Q: I used TFA for purification, but now my biological assay is failing due to cytotoxicity. How do I remove the TFA salt?

TFA salts are sticky and cytotoxic.[1] Simple lyophilization often fails to remove the bound acid.

Protocol C: SCX "Catch and Release" Use a Strong Cation Exchange (SCX) cartridge to strip the TFA.[1]

  • Load: Dissolve product in MeOH/Water. Load onto an SCX cartridge (sulfonic acid bonded silica).[1]

    • Chemistry: The imidazole (Base) binds to the SCX (Acid).[1] The TFA anion washes through.

  • Wash: Flush with 100% Methanol (removes non-basic impurities and free TFA).[1]

  • Elute: Release the imidazole using 2M Ammonia in Methanol .

    • Chemistry: Ammonia displaces the imidazole.

  • Finish: Evaporate the ammoniacal methanol. You now have the free base [4].

Visualizing the Interaction Mechanisms

interactions cluster_0 Problem: Tailing on Silica cluster_1 Solution: The TEA Block Silanol Silanol (Si-OH) (Acidic Surface) Imidazole Imidazole (Basic Analyte) Silanol->Imidazole Strong Ionic Interaction Silanol_Blocked Silanol (Si-O-) TEA Triethylamine (Sacrificial Base) Silanol_Blocked->TEA Blocked Imidazole_Free Imidazole (Elutes Freely) Imidazole_Free->Silanol_Blocked No Binding

Figure 2: Mechanistic view of how Triethylamine (TEA) prevents tailing by blocking acidic silanol sites.[1]

References

  • Chromatography Forum. (2007).[1] Severe tailing on column - Silica and modifiers.[1] Retrieved from [1]

  • Dolan, J. W. (2008).[1][7] Ion Pairing - Blessing or Curse? LCGC North America.[1] Retrieved from

  • McCalley, D. V. (2017).[1] Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A. Retrieved from

  • LifeTein. (2025). TFA Removal Service and Salt Exchange Protocols.[8][9] Retrieved from

Sources

Optimization

Troubleshooting low catalytic activity of imidazole complexes

Technical Support Center: Imidazole Complex Catalysis Subject: Diagnostic & Optimization Guide for Low Catalytic Activity Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Complex Catalysis Subject: Diagnostic & Optimization Guide for Low Catalytic Activity Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Black Box" of Imidazole Activity

If you are reading this, your imidazole-based catalytic system—whether a biomimetic metalloenzyme, an N-heterocyclic carbene (NHC), or a simple organocatalyst—is underperforming.

Imidazole is deceptive. It appears simple (pKa ~ 7.0, amphoteric), yet its catalytic efficacy relies on a fragile balance between nucleophilicity (attacking the substrate) and basicity (activating a pro-nucleophile). Low activity is rarely "bad luck"; it is almost always a specific violation of electronic or steric parameters.

This guide abandons generic advice. We will treat your reaction as a malfunctioning engine, isolating the failure to the Ligand , the Metal Center , or the Environment .

Part 1: Diagnostic Triage (Start Here)

Before modifying your synthesis, determine how your catalyst is failing using this logic flow.

Triage Start Symptom: Low Yield/Rate Type Catalyst Type? Start->Type Organo Organocatalyst (Free Imidazole/NHC) Type->Organo Metal Metal-Imidazole Complex Type->Metal Substrate Substrate Leaving Group? Organo->Substrate GoodLG Good (e.g., p-NO2-phenyl) Suspect: Nucleophilic Failure Substrate->GoodLG High Reactivity BadLG Poor (e.g., Alkyl ester) Suspect: General Base Failure Substrate->BadLG Low Reactivity Coord Check Coordination Sphere Metal->Coord Sat Saturated? (No open sites) Coord->Sat Bridge Bridged Dimer? (M-Im-M formation) Coord->Bridge

Figure 1: Diagnostic logic flow to isolate the root cause of catalytic deactivation.

Part 2: Troubleshooting Organocatalysis (Free Imidazole & NHCs)

Issue 1: The "General Base" vs. "Nucleophilic" Trap

Symptom: Your catalyst works for activated esters (e.g., PNPA) but fails for alkyl esters. Root Cause: You are assuming a nucleophilic mechanism, but the substrate requires general base catalysis.

  • Nucleophilic Catalysis: Imidazole attacks the carbonyl directly. Requires a good leaving group.[1]

  • General Base Catalysis: Imidazole deprotonates water (or an alcohol), which then attacks. Required for poor leaving groups.

Corrective Action:

  • Check Sterics: If you are using a 2-substituted imidazole (e.g., 2-methylimidazole), you have likely killed nucleophilic activity due to steric hindrance at the N3 position, while retaining basicity.

  • Solvent Switch: Nucleophilic catalysis is faster in aprotic solvents (MeCN, DMSO). General base catalysis often requires a protic component (water/alcohol) to act as the ultimate nucleophile.

Issue 2: NHC Deactivation (The Wanzlick Equilibrium)

Symptom: The catalyst decomposes before the reaction completes, often turning the solution dark. Root Cause: Dimerization or Oxidative Hydrolysis.

  • Free carbenes (NHCs) are thermodynamically unstable relative to their dimers (Wanzlick equilibrium) or hydrolysis products in the presence of trace moisture.

Corrective Action:

  • Protocol: Generate the NHC in situ from the imidazolium salt using a base (e.g., KHMDS or t-BuOK) in the presence of the substrate, rather than isolating the free carbene.

  • Validation: Run a control NMR in

    
    -THF. If you see a signal ~9-10 ppm disappearing, your carbene is hydrolyzing back to the azolium or formamide.
    

Part 3: Troubleshooting Metal-Imidazole Complexes

Issue 3: The "Bridging" Death Spiral

Symptom: The metal complex precipitates or loses activity as concentration increases. Root Cause: Imidazole is an excellent bridging ligand. At high concentrations or incorrect pH, it bridges two metal centers (M-Im-M), forming an inert multinuclear species that blocks substrate access.

Corrective Action:

  • Dilution Test: If halving the catalyst concentration increases the turnover frequency (TOF), you have aggregation/bridging.

  • Steric Bulking: Switch to N-methylimidazole or 2-methylimidazole . The methyl group sterically prevents the formation of the M-Im-M bridge, forcing the complex to remain monomeric and active.

Issue 4: pH-Induced Demetallation

Symptom: Activity drops sharply below pH 6.0. Root Cause: Protonation of the imidazole ligand.

  • Free imidazole

    
    .
    
  • Metal-bound imidazole has a lower

    
     (typically 4-6), but if the pH drops below this, protons compete with the metal for the N3 lone pair. The ligand dissociates, leaving you with a naked metal salt and protonated imidazole.
    

Data Table: Solvent & pH Effects on Rate (


) 
ParameterConditionEffect on RateMechanistic Insight
Solvent

vs


Indicates General Base mechanism (proton transfer is rate-limiting).
Solvent

vs


Indicates Nucleophilic mechanism (no proton transfer in RDS).
pH pH < 6.0Rapid DecreaseLigand dissociation (protonation of N3).
pH pH > 8.0Plateau/DecreaseHydroxide competition for metal coordination sites.

Part 4: Validated Experimental Protocols

Protocol A: The "Active Site" Titration (pH-Rate Profile)

Use this to determine the exact ionization state required for your catalysis.

Reagents:

  • Substrate:

    
    -Nitrophenyl acetate (PNPA) [Standard probe].
    
  • Buffer: Bis-Tris (pH 5.5–7.0) and Tris-HCl (pH 7.0–9.0). Do not use phosphate (it coordinates metals).

  • Ionic Strength: Maintain constant

    
     with 
    
    
    
    .

Step-by-Step:

  • Preparation: Prepare a 10 mM stock of your Imidazole-Complex in MeCN.

  • Baseline: Measure the spontaneous hydrolysis of PNPA in buffer alone (

    
    ).
    
  • Reaction: Add catalyst (final conc 0.1 mM) to the cuvette. Initiate with PNPA (1 mM).

  • Monitoring: Track Absorbance at 400 nm (formation of

    
    -nitrophenolate).
    
  • Analysis: Plot

    
     vs. pH.
    
    • Slope = +1: Active species is deprotonated (General Base or Nucleophile).

    • Bell Curve: Active species requires one protonated and one deprotonated site (common in biomimetics).

Protocol B: The Deuterium Shuffle (Distinguishing Mechanisms)

Use this to confirm if your imidazole is acting as a base or a nucleophile.

  • Run the standard reaction in

    
    . Calculate 
    
    
    
    .
  • Run the exact same reaction in

    
     (pD = pH meter reading + 0.4). Calculate 
    
    
    
    .
  • Calculate Solvent Kinetic Isotope Effect (SKIE):

    • If

      
      : The imidazole N3 attacks the carbonyl (Nucleophilic).
      
    • If

      
      : The imidazole N3 pulls a proton from water (General Base).
      

Part 5: Mechanistic Visualization

Understanding the specific pathway is critical for ligand design.

Mechanism Im Imidazole (Im) AcylIm Acyl-Imidazole Intermediate Im->AcylIm Nucleophilic Attack (Requires Good LG) OH Activated OH- Im->OH Deprotonates Water (General Base) Sub Ester Substrate Sub->AcylIm Prod2 Product + ImH+ Sub->Prod2 Prod1 Product + Im AcylIm->Prod1 Hydrolysis Water Water (H2O) Water->OH OH->Prod2 Attacks Substrate

Figure 2: Mechanistic divergence. Nucleophilic catalysis forms a covalent intermediate; General Base catalysis activates an external nucleophile.

References

  • Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms. W. A. Benjamin. (Foundational text on imidazole general base vs. nucleophilic mechanisms).
  • Breslow, R. (1995). Biomimetic Chemistry and Artificial Enzymes: Catalysis by Design. Accounts of Chemical Research, 28(3), 146-153. Link

  • Arduengo, A. J. (1999). Looking for Stable Carbenes: The Difficulty in Starting Anew. Accounts of Chemical Research, 32(11), 913-921. (Definitive guide on NHC stability and dimerization). Link

  • Costentin, C., & Savéant, J. M. (2018). Turnover Frequency, Turnover Number, and Steric Factors in Molecular Catalysis. Journal of the American Chemical Society.[2][3] (Analysis of steric inhibition in catalysis). Link

  • Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amide bond. Stability and structure of metal ion complexes of peptides and related ligands. Chemical Reviews, 82(4), 385-426. (Detailed data on Metal-Imidazole coordination stability constants). Link

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol

Welcome to the technical support center for the synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol. This guide is designed for researchers, chemists, and process development professionals. Here, we move beyond simple protocols to provide a deeper understanding of the reaction mechanisms, offer practical, field-tested troubleshooting advice, and address the critical challenges of scaling this synthesis from the bench to pilot scale.

Synthesis Overview & Core Protocol

The synthesis of (4-isopropyl-1H-imidazol-5-yl)methanol is most commonly achieved via the reduction of its corresponding aldehyde precursor, 4-isopropyl-1H-imidazole-5-carbaldehyde. This two-step approach is favored for its reliability and scalability.

Reaction Scheme:

  • Step 1: Imidazole Aldehyde Formation. The precursor, 4-isopropyl-1H-imidazole-5-carbaldehyde, can be synthesized through various established methods for imidazole ring formation.[1][2][3]

  • Step 2: Aldehyde Reduction. The crucial step involves the selective reduction of the aldehyde functional group to a primary alcohol.

Synthesis_Pathway Start 4-isopropyl-1H-imidazole-5-carbaldehyde Process Reduction Reaction Start->Process Reagent Reducing Agent (e.g., NaBH₄) Solvent (e.g., Methanol) Reagent->Process Product (4-isopropyl-1H-imidazol-5-yl)methanol Process->Product Troubleshooting_Tree Start Problem Encountered LowYield Low or No Yield Start->LowYield Impure Product is Impure Start->Impure Stalled Reaction Stalled Start->Stalled LY_Q1 Check Starting Material Quality? LowYield->LY_Q1 IP_Q1 What impurities are present? Impure->IP_Q1 SR_Q1 Was temperature maintained? Stalled->SR_Q1 LY_A1_Yes Source new, verified starting material. LY_Q1->LY_A1_Yes Yes LY_Q2 Was the reducing agent active? LY_Q1->LY_Q2 No LY_A2_Yes Use freshly opened NaBH₄. Older reagent can be inactive. LY_Q2->LY_A2_Yes Yes LY_Q3 Any issues during work-up? LY_Q2->LY_Q3 No LY_A3_Yes Product may be water-soluble. Perform more extractions or use a different solvent. LY_Q3->LY_A3_Yes Yes IP_A1 Unreacted Aldehyde IP_Q1->IP_A1 IP_A2 Solvent/Work-up Residue IP_Q1->IP_A2 IP_Sol1 Add more reducing agent or increase reaction time. IP_A1->IP_Sol1 IP_Sol2 Ensure thorough drying of organic layer and use high-purity solvents. IP_A2->IP_Sol2 SR_A1_Yes Reaction may be complete. Verify with a secondary analytical method (e.g., NMR). SR_Q1->SR_A1_Yes Yes SR_Q2 Is the reducing agent fully dissolved/reacted? SR_Q1->SR_Q2 No SR_A2_Yes Add a small additional portion of NaBH₄ and monitor. SR_Q2->SR_A2_Yes Yes

Sources

Optimization

Technical Support Center: Analytical Challenges in Characterizing (4-isopropyl-1H-imidazol-5-yl)methanol

Welcome to the technical support center for the analytical characterization of (4-isopropyl-1H-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of (4-isopropyl-1H-imidazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the analysis of this compound. The information herein is based on established analytical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

(4-isopropyl-1H-imidazol-5-yl)methanol is a substituted imidazole derivative. Imidazole-containing compounds are of significant interest in pharmaceutical and materials science due to their versatile biological activities and coordination chemistry.[1] Accurate analytical characterization is crucial for quality control, stability testing, and pharmacokinetic studies.[2] However, the unique chemical properties of this molecule can present several analytical challenges. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

High-Performance Liquid Chromatography (HPLC)

Question 1: I'm observing poor peak shape (tailing or fronting) for (4-isopropyl-1H-imidazol-5-yl)methanol during reverse-phase HPLC analysis. What could be the cause and how can I fix it?

Answer: Poor peak shape for imidazole-containing compounds is a common issue in reverse-phase chromatography. The primary reasons are often related to strong interactions with residual silanols on the silica-based stationary phase or secondary interactions with metal impurities in the column packing.

  • Causality: The basic nitrogen atoms in the imidazole ring can interact with acidic silanol groups on the column surface through strong ionic interactions, leading to peak tailing. Fronting can occur due to column overload or issues with sample dissolution.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Adjusting the mobile phase pH to be 2-3 units below the pKa of the imidazole nitrogen will ensure it is consistently protonated, minimizing secondary interactions. An acidic mobile phase, such as one containing 0.1% formic acid or phosphoric acid, is often effective.[3][4]

    • Use of an End-Capped Column: Employ a high-quality, end-capped C8 or C18 column.[4][5] End-capping neutralizes most of the residual silanol groups.

    • Lower Injection Concentration: High concentrations of the analyte can lead to column overload and peak fronting. Try diluting your sample.

    • Sample-Diluent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

Question 2: My retention time for (4-isopropyl-1H-imidazol-5-yl)methanol is inconsistent between injections. What should I check?

Answer: Retention time variability can stem from several factors related to the HPLC system, mobile phase preparation, and column stability.

  • Troubleshooting Flowchart:

    Caption: Troubleshooting inconsistent HPLC retention times.

  • Detailed Checks:

    • Pump Performance: Check for pressure fluctuations. Prime the pump to remove any air bubbles.

    • Mobile Phase: Ensure the mobile phase is well-mixed and degassed. Inconsistent mixing of gradient components can cause retention shifts. The pH of buffered mobile phases should be stable.

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

    • Column Temperature: Use a column oven to maintain a consistent temperature, as even small fluctuations can affect retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Question 3: I am experiencing poor ionization efficiency and low sensitivity for (4-isopropyl-1H-imidazol-5-yl)methanol in positive ion electrospray ionization (ESI) mode. How can I improve this?

Answer: While the imidazole moiety is basic and should ionize well in positive ESI, several factors can suppress the signal.

  • Expertise-Driven Insights: The key is to promote the formation of the protonated molecule, [M+H]+, in the gas phase.

  • Optimization Protocol:

    • Mobile Phase Additives: The addition of a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase is crucial for enhancing protonation.[3]

    • Solvent Composition: Higher organic solvent content in the mobile phase at the point of elution can improve desolvation efficiency in the ESI source. A gradient elution ending with a high percentage of acetonitrile or methanol is often beneficial.[6]

    • Source Parameter Optimization: Systematically optimize ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. These parameters are instrument-dependent.

    • Check for Ion Suppression: Co-eluting impurities or matrix components can compete for ionization, suppressing the analyte signal. Improve chromatographic separation or implement a sample clean-up step like solid-phase extraction (SPE).[2]

Question 4: I am detecting an unexpected mass peak in my LC-MS analysis of a synthesized batch of (4-isopropyl-1H-imidazol-5-yl)methanol. How do I identify this impurity?

Answer: Impurity identification is a critical aspect of drug development.[7] A systematic approach combining chromatographic and mass spectrometric data is required.

  • Workflow for Impurity Identification:

    Impurity_ID_Workflow A Unexpected Peak Detected in LC-MS B Determine Accurate Mass (HRMS) A->B C Propose Elemental Composition B->C D Perform MS/MS Fragmentation C->D E Correlate Fragments with Proposed Structure D->E F Consider Synthesis Byproducts & Degradants E->F G Synthesize or Isolate for Confirmation F->G H Structure Confirmed G->H

    Caption: Workflow for identifying unknown impurities.

  • Step-by-Step Guide:

    • High-Resolution Mass Spectrometry (HRMS): Obtain the accurate mass of the impurity. This will allow you to predict the elemental composition with high confidence.[8][9]

    • MS/MS Fragmentation: Isolate the impurity peak and perform tandem mass spectrometry (MS/MS) to obtain its fragmentation pattern.[10] The fragments can provide structural clues.

    • Isotopic Pattern Analysis: Examine the isotopic pattern of the molecular ion. The presence of specific patterns can indicate the presence of elements like chlorine or bromine.

    • Review Synthesis Pathway: Consider potential side-products, unreacted starting materials, or intermediates from the synthesis.[11]

    • Forced Degradation Studies: To determine if the impurity is a degradant, subject the pure compound to stress conditions (acid, base, oxidation, heat, light) and monitor for the formation of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 5: The proton NMR (¹H NMR) spectrum of my (4-isopropyl-1H-imidazol-5-yl)methanol sample shows broad peaks for the N-H and O-H protons. Is this normal, and how can I get sharper signals?

Answer: Yes, broad signals for N-H and O-H protons are common due to chemical exchange with the solvent and quadrupole broadening from the nitrogen atom.

  • Explanation: Protons attached to heteroatoms (O, N) can exchange with each other and with trace amounts of water in the deuterated solvent, leading to signal broadening.

  • Solutions:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The exchangeable N-H and O-H protons will be replaced by deuterium, and their signals will disappear. This is a definitive way to identify these peaks.

    • Use of Anhydrous Solvent: Ensure you are using a high-quality, anhydrous deuterated solvent.

    • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, resulting in sharper peaks.

General Characterization and Stability

Question 6: What are the key analytical techniques I should use for the complete characterization of a new batch of (4-isopropyl-1H-imidazol-5-yl)methanol?

Answer: A comprehensive characterization requires orthogonal analytical techniques to confirm the structure, purity, and identity of the compound.[12]

Analytical TechniquePurposeExpected Information
¹H and ¹³C NMR Structural ElucidationConfirms the chemical structure and connectivity of atoms.[1][13]
LC-MS (HRMS) Identity & PurityProvides accurate mass for molecular formula confirmation and detects impurities.[8]
HPLC-UV/DAD Purity AssessmentQuantifies the main compound and impurities with chromophores.[4][5]
FTIR Functional Group IDIdentifies key functional groups (O-H, N-H, C-H, C=N).[14]
Elemental Analysis Elemental CompositionConfirms the percentage of C, H, and N in the compound.[1][8]

Question 7: I am concerned about the stability of (4-isopropyl-1H-imidazol-5-yl)methanol in solution. How should I prepare my samples for analysis?

Answer: Imidazole-containing compounds can be susceptible to degradation, particularly oxidation.

  • Best Practices for Sample Preparation:

    • Use Freshly Prepared Solutions: Prepare solutions immediately before analysis to minimize the risk of degradation.

    • Solvent Selection: Use high-purity solvents. Methanol and acetonitrile are common choices for reverse-phase HPLC.[4] For some applications, sample preparation may involve dispersion in an organic solvent followed by solid-phase extraction (SPE) for cleanup.[2]

    • Storage: If short-term storage is necessary, keep solutions refrigerated (2-8 °C) and protected from light. For longer-term storage, consider freezing (-20 °C or lower), but always perform a freeze-thaw stability study.

    • Avoid Reactive Solvents: Be cautious with solvents that could potentially react with the analyte, such as those containing peroxides.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis

This protocol provides a general starting point for the analysis of (4-isopropyl-1H-imidazol-5-yl)methanol. Method optimization will be required.

  • Chromatographic System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., determined by UV-Vis scan, likely around 210-230 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Stock Solution: Prepare a 1 mg/mL stock solution of (4-isopropyl-1H-imidazol-5-yl)methanol in methanol.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection to protect the analytical column and MS system.

References

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]

  • ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • PMC. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

  • PMC. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • PubMed. (2023, March 15). (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol. Retrieved from [Link]

  • MDPI. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Retrieved from [Link]

  • ScienceDirect. (2011, October 25). Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. Retrieved from [Link]

  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Springer. (n.d.). Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, March 20). A comprehensive review on impurity profiling of pharmaceutical drugs. Retrieved from [Link]

  • Semantic Scholar. (2023, August 4). Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]

  • University of Alberta Libraries. (n.d.). Exact-mass library for pesticides using a molecular-feature database. Retrieved from [Link]

  • LabRulez LCMS. (2024, September 17). Tips and tricks for LC–MS-based metabolomics and lipidomics. Retrieved from [Link]

  • MDPI. (2022, August 30). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2015, March 1). Novel Analytical Method Development and Validation for the Determination of Residual Solvents in Danazol by Gas Chromatography. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Imidazole Derivative Crystallization

Welcome, researchers and drug development professionals, to an in-depth guide on the refinement of crystallization methods for imidazole derivatives. This technical support center is designed to move beyond simple protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to an in-depth guide on the refinement of crystallization methods for imidazole derivatives. This technical support center is designed to move beyond simple protocols and provide you with the scientific rationale and practical troubleshooting strategies necessary to achieve high-purity, well-defined crystalline forms of this critical class of compounds. The imidazole ring, a cornerstone in many pharmaceutical agents, presents unique crystallization challenges and opportunities due to its electronic properties, hydrogen bonding capabilities, and potential for salt formation.[1][2][3] This guide is structured to address your most pressing questions and provide actionable solutions to common and complex crystallization issues.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Imidazole Crystallization

This section addresses foundational questions about the crystallization of imidazole derivatives, providing the essential knowledge needed for successful experimental design.

Q1: What are the key physicochemical properties of imidazole derivatives that influence their crystallization?

A1: The crystallization behavior of imidazole derivatives is governed by several key properties:

  • Polarity and Solubility: The imidazole ring is polar and can participate in hydrogen bonding, influencing its solubility in various solvents.[1][2] The overall polarity of the derivative, dictated by its substituents, will determine the most suitable solvent systems.

  • Acidity and Basicity (pKa): Imidazole is amphoteric, meaning it can act as both a weak acid and a weak base.[1][2] The pKa of the imidazole nitrogen is crucial, as it dictates the potential for salt formation with acidic or basic counter-ions, which can significantly alter solubility and crystal packing.[1][4]

  • Hydrogen Bonding: The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen), allowing for the formation of strong intermolecular interactions that drive crystallization.[1]

  • Aromaticity and π-π Stacking: The aromatic nature of the imidazole ring allows for π-π stacking interactions, which can also play a significant role in the crystal lattice formation.[5]

Q2: How do I begin to select an appropriate solvent system for my imidazole derivative?

A2: A systematic approach to solvent screening is the most effective strategy.[6] The ideal single solvent will dissolve your compound at an elevated temperature but have low solubility at room temperature or below.[6]

  • "Like Dissolves Like": Start with solvents that have a similar polarity to your imidazole derivative.

  • Systematic Screening: Test a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, acetone) and polar protic (e.g., ethanol, methanol, water).[6]

  • Two-Solvent System: If a single solvent is not ideal, a two-solvent system is often effective.[6] This involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (an anti-solvent) until the solution becomes turbid.[6] Common pairs include ethanol/water, and ethyl acetate/hexane.[6]

Q3: What is "oiling out," and why is it a common problem with imidazole derivatives?

A3: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystalline material.[6][7] This is often due to a high concentration of the solute, rapid cooling, or the presence of impurities that depress the melting point. Imidazole derivatives can be prone to this due to their potential for strong intermolecular interactions in the solution state.

Q4: What is polymorphism, and why is it a critical consideration for imidazole derivatives in drug development?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[8] Different polymorphs of the same compound can have different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters for a pharmaceutical product.[8] Controlling polymorphism is essential to ensure batch-to-batch consistency and therapeutic efficacy. The method of crystallization, including the choice of solvent and cooling rate, can significantly influence which polymorph is obtained.[9][10]

Section 2: Troubleshooting Guide - From Theory to Practice

This section provides a question-and-answer-style troubleshooting guide to address specific experimental challenges you may encounter.

Common Crystallization Problems and Solutions

Q: My imidazole derivative will not crystallize, even after cooling the solution. What should I do?

A: This is a common issue often related to the solution being supersaturated but lacking the necessary trigger for nucleation. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[7][11] The microscopic scratches on the glass provide nucleation sites for crystal growth.[7][11]

  • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled, supersaturated solution.[7][11] This provides a template for other molecules to align and crystallize.

  • Reducing Solvent Volume: It's possible that you used too much solvent.[12] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[11]

  • Lowering the Temperature: If cooling to room temperature is insufficient, try using an ice bath or even a freezer to further decrease the solubility of your compound.[11]

Q: My crystals are forming too quickly and are very small or appear as an amorphous powder. How can I slow down the crystallization process?

A: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[13] To obtain larger, purer crystals, you need to slow down the rate of crystal growth:

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before placing it in a cold bath.[6][11] Insulating the flask with a cloth or placing it in a beaker of warm water that is allowed to cool to room temperature can help.[7]

  • Use More Solvent: The solution may be too concentrated.[6][11] Add a small amount of the hot solvent to the solution to slightly decrease the saturation level, then allow it to cool slowly.[11][13]

  • Adjust the Solvent System: In a two-solvent system, you may have added the anti-solvent too quickly. Try adding it more slowly while vigorously stirring. Alternatively, consider a different solvent system altogether.

Q: I've successfully crystallized my imidazole derivative, but the yield is very low. How can I improve it?

A: Low yield is a frustrating but often correctable problem. Consider the following factors:

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature to maximize the amount of product that crystallizes out.[7]

  • Washing with a Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[7] Using a warm or excessive amount of solvent will dissolve some of your product.[7]

  • Too Much Solvent: You may have used too much solvent initially, leaving a significant amount of your compound in the mother liquor.[12] If you still have the mother liquor, you can try to recover more product by evaporating some of the solvent and cooling again.

  • Premature Crystallization: If you performed a hot filtration step, your product may have crystallized prematurely on the filter paper. Ensure your funnel and receiving flask are pre-heated.[7]

Advanced Crystallization Challenges

Q: How can I use pH to my advantage when crystallizing an imidazole derivative?

A: The amphoteric nature of the imidazole ring provides a powerful tool for purification and crystallization.[1]

  • Acid-Base Extraction: You can selectively extract your imidazole derivative into an aqueous acidic solution, leaving non-basic impurities in the organic layer.[6] Then, by neutralizing the aqueous layer with a base, you can often precipitate the purified imidazole derivative.[6] The choice of acid and base can influence the resulting salt and its solubility.[6]

  • Salt Formation for Crystallization: Forming a salt of your imidazole derivative with a suitable acid can dramatically change its solubility and crystallization properties.[1][4] This can be an effective strategy if the freebase is difficult to crystallize. Experiment with different acids (e.g., HCl, HBr, tartaric acid, citric acid) to find a salt that forms well-defined crystals.

Q: I suspect I have different polymorphs of my imidazole derivative. How can I control which form I get?

A: Controlling polymorphism is a complex but critical aspect of crystallization science. Here are some strategies:

  • Solvent Selection: The solvent can have a profound impact on which polymorph is favored.[8][9] Different solvents can stabilize different conformations of the molecule in solution, leading to the formation of different crystal packing arrangements.

  • Temperature Control: The temperature of crystallization can influence the thermodynamic stability of different polymorphs.[14] Experiment with different crystallization temperatures to target a specific form.

  • Use of Additives: In some cases, small amounts of impurities or specifically chosen additives can inhibit the growth of one polymorph while promoting the growth of another.

  • Ionic Liquids: Imidazolium-based ionic liquids have been shown to be effective in directing the crystallization process towards less stable polymorphs.[9]

Q: I am interested in co-crystallization to improve the properties of my imidazole derivative. Where do I start?

A: Co-crystallization involves crystallizing your active pharmaceutical ingredient (API) with a co-former in a specific stoichiometric ratio. This can be used to improve properties like solubility and stability.

  • Co-former Selection: Choose co-formers that can form strong, non-covalent interactions (like hydrogen bonds) with your imidazole derivative. Carboxylic acids are common co-formers for basic compounds.

  • Screening Methods:

    • Slurry Crystallization: Stirring a mixture of your API and co-former in a small amount of solvent.

    • Evaporation Crystallization: Dissolving both components in a common solvent and allowing the solvent to slowly evaporate.[15]

    • Grinding: Mechanically grinding the two solids together, sometimes with a small amount of liquid (liquid-assisted grinding).

  • Characterization: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy to confirm the formation of a new co-crystal phase.[16]

Section 3: Experimental Protocols and Data

This section provides detailed, step-by-step methodologies for key crystallization techniques and summarizes important quantitative data in a tabular format.

Protocol: Cooling Crystallization of a Generic Imidazole Derivative
  • Dissolution: In an Erlenmeyer flask, dissolve the crude imidazole derivative in the minimum amount of a suitable hot solvent. Stirring and gentle heating will facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.[11]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[11]

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals to a constant weight, for example, in a vacuum oven or desiccator.[6]

Protocol: Anti-Solvent Crystallization of a Generic Imidazole Derivative
  • Dissolution: Dissolve the crude imidazole derivative in a minimal amount of a "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) to the solution with constant stirring until a persistent turbidity is observed.[11]

  • Re-dissolution: Add a few drops of the "good" solvent to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable for solubility.

  • Isolation and Drying: Isolate and dry the crystals as described in the cooling crystallization protocol.

Data Table: Common Solvent Systems for Imidazole Derivative Crystallization
Imidazole Derivative TypeRecommended Single SolventsRecommended Two-Solvent SystemsExpected Crystal Habit
Simple, unsubstituted imidazolesWater, Ethanol, AcetonitrileEthanol/Water, Acetone/HexanePrismatic, block-like
N-alkylated imidazolesEthyl acetate, DichloromethaneEthyl acetate/HexaneNeedles, plates
Aryl-substituted imidazolesToluene, Methanol, AcetoneToluene/MethanolRods, plates
Imidazoles with polar functional groupsWater, Methanol, IsopropanolMethanol/Water, Isopropanol/WaterVaries depending on functional group

Note: This table provides general guidance. The optimal solvent system for a specific derivative must be determined experimentally.

Section 4: Visualizing Crystallization Workflows

The following diagrams illustrate the logical flow of key crystallization processes.

Diagram 1: Decision Tree for Troubleshooting Poor Crystallization

G start No Crystals Formed scratch Scratch Inner Surface of Flask start->scratch seed Add Seed Crystal scratch->seed If no success reduce_solvent Reduce Solvent Volume seed->reduce_solvent If no success lower_temp Lower Temperature reduce_solvent->lower_temp If no success reassess Re-evaluate Solvent System lower_temp->reassess If still no success

Caption: Troubleshooting workflow for inducing crystallization.

Diagram 2: Workflow for Anti-Solvent Crystallization

G dissolve Dissolve Compound in 'Good' Solvent add_anti_solvent Slowly Add 'Poor' Solvent (Anti-solvent) dissolve->add_anti_solvent turbidity Observe Persistent Turbidity add_anti_solvent->turbidity redissolve Add Drops of 'Good' Solvent to Clarify turbidity->redissolve crystallize Allow to Stand and Crystallize redissolve->crystallize isolate Isolate and Dry Crystals crystallize->isolate

Caption: Step-by-step workflow for anti-solvent crystallization.

References

  • Costa, S. P., et al. (2015). Understanding polymorphic control using imidazolium-based ionic liquid mixtures as crystallization directing agents. CrystEngComm, 17(34), 6637-6644.
  • Ferreira, L. F., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 733.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Datta, S., & Grant, D. J. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature reviews Drug discovery, 3(1), 42-57.
  • Al-Hourani, B. J., et al. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Crystals, 12(7), 999.
  • Verma, A., et al. (2020). Imidazole Derivatives and Its Pharmacological Activities. International Journal of Research and Analytical Reviews, 7(1), 896-907.
  • German, K. E., et al. (2020). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules, 25(22), 5437.
  • Kitamura, M. (2002). Controlling factor of polymorphism in crystallization process. Journal of Crystal Growth, 237, 2205-2214.
  • Chewins, L. A., et al. (2026). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports, 16(1), 1-12.
  • Roy, B., et al. (2013). Comparative study of the photophysical and crystallographic properties of 4-(9H-Pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives. The Journal of Physical Chemistry B, 117(16), 4497-4507.
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]

  • Ferreira, L. F., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 733.
  • CN104496907A. (2015). Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization.
  • Al-Hourani, B. J., et al. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Crystals, 12(7), 999.
  • El-Ghamry, M. A., et al. (2018). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. Symmetry, 10(11), 569.
  • Wzgarda-Raj, K., et al. (2020). Application of 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide as Coformer in Formation of Pharmaceutical Cocrystals. Crystals, 10(4), 314.
  • Anbarasan, P. M., et al. (2008). STUDIES ON GROWTH, STRUCTURAL AND OPTICAL PROPERTIES OF LINEAR ORGANIC SINGLE CRYSTAL IMIDAZOLE. TSI Journals.
  • Yildiz, M., et al. (2025). Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Journal of Biomolecular Structure and Dynamics, 1-16.
  • S, S., & Pate, M. (2022). Three-Step Mechanism of Antisolvent Crystallization. The Journal of Physical Chemistry Letters, 13(16), 3613-3619.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Al-Zaydi, K. M., et al. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Egyptian Journal of Chemistry, 66(4), 231-239.
  • Ota, Y., et al. (2021). Cold Crystallization and the Molecular Structure of Imidazolium-Based Ionic Liquid Crystals with a p-Nitroazobenzene Moiety. ACS Omega, 6(48), 32757-32764.
  • Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(12), 1651.
  • Wzgarda-Raj, K., et al. (2023). Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid. IUCrJ, 10(Pt 5), 513-524.
  • F. M. S. S., et al. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Pharmaceutics, 11(11), 590.
  • Costa, S. P., et al. (2015).
  • Gholipour, M. R., et al. (2020). Different view of solvent effect on the synthesis methods of zeolitic imidazolate framework-8 to tuning the crystal structure and properties. Scientific reports, 10(1), 1-12.
  • Zhang, C., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 15(2), 1-13.
  • Panda, S., et al. (2008). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences, 70(4), 435-441.
  • Rahman, M. A., et al. (2025). Impact of Solvent on Crystal Structure of Nucleic Acid Encapsulated Polymorphic Zeolitic Imidazole Framework and Bioactivity. RMIT University - Figshare.
  • De Haan, D. O., et al. (2019). Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH. Physical Chemistry Chemical Physics, 21(41), 22993-23001.
  • RM@Schools. (n.d.).
  • Ota, Y., et al. (2021). Cold Crystallization and the Molecular Structure of Imidazolium-Based Ionic Liquid Crystals with a p-Nitroazobenzene Moiety. ACS Omega, 6(48), 32757-32764.
  • Berezin, M. Y., et al. (2009). pH-dependent optical properties of synthetic fluorescent imidazoles. Chemistry, 15(14), 3560-3566.
  • Zhang, Y., et al. (2018). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Industrial & Engineering Chemistry Research, 57(13), 4415-4434.
  • ResearchGate. (n.d.).
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  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL.

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Optimization

Minimizing solvent effects in reactions involving (4-isopropyl-1H-imidazol-5-yl)methanol

The following guide serves as a specialized Technical Support Knowledge Base for researchers working with (4-isopropyl-1H-imidazol-5-yl)methanol . It addresses the complex interplay between this amphiphilic substrate and...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Knowledge Base for researchers working with (4-isopropyl-1H-imidazol-5-yl)methanol . It addresses the complex interplay between this amphiphilic substrate and solvent environments, focusing on tautomeric control, regioselectivity, and solubility.

System Overview & Chemical Challenges

(4-isopropyl-1H-imidazol-5-yl)methanol is a "Janus-faced" molecule presenting a unique solvation paradox:

  • Lipophilic Domain: The 4-isopropyl group creates a localized hydrophobic zone and significant steric bulk.

  • Hydrophilic Domain: The 5-hydroxymethyl group and the imidazole core are polar, capable of hydrogen bond donation (HBD) and acceptance (HBA).

The Core Challenge: Solvent selection is not passive; it actively dictates the tautomeric ratio (


 vs 

) and the nucleophilic trajectory (N- vs O- functionalization). Poor solvent choice leads to inseparable regioisomers and stalled reaction kinetics due to "solvation caging" of the nucleophilic sites.

Critical Troubleshooting Modules

Module A: Tautomeric Control & Regioselectivity

Issue: "I am getting a mixture of N1- and N3-alkylated products, or unexpected O-alkylation."

Technical Insight: The imidazole ring exists in rapid equilibrium between two tautomers.

  • Tautomer A (1,4-isomer): Proton on N adjacent to Isopropyl. (Sterically relieved).

  • Tautomer B (1,5-isomer): Proton on N adjacent to Hydroxymethyl. (Stabilized by intramolecular H-bonding).

Solvent Effect Mechanism:

  • Non-polar solvents (Toluene, DCM): Favor intramolecular H-bonding between the hydroxymethyl -OH and the imidazole N3. This "locks" the conformation, often shielding N3 and directing electrophiles to N1.

  • Polar Protic Solvents (MeOH, Water): Disrupt intramolecular H-bonds via competitive solvation. This exposes both nitrogens, leading to poor regioselectivity (mixed N1/N3 products).

  • Polar Aprotic Solvents (DMSO, DMF): Highly solvate the cation (if using a base) but leave the imidazole anion "naked" and highly reactive. While this increases rate, it decreases selectivity due to the loss of the "solvent cage" directing effect.

Protocol 1: Solvent Screening for Regiocontrol Use this logic to select a solvent based on your desired electrophilic attack.

Target SiteRecommended Solvent SystemMechanism of Action
N1 (Remote from Isopropyl) Toluene or 2-MeTHF Low dielectric constant (

) promotes intramolecular H-bond locking, shielding N3.
N3 (Adjacent to Isopropyl) DMF or NMP (with bulky base)High dipole moment dissociates ion pairs; steric bulk of base + isopropyl directs attack to N3 (rare).
O-Alkylation (Ether formation) DCM + Phase Transfer CatalystBiphasic system keeps the imidazole neutral; -OH reacts at interface.
Module B: The "Solvation Cage" Effect (Reactivity Stalling)

Issue: "The starting material is soluble, but the reaction stalls at 50% conversion."

Technical Insight: The isopropyl group is bulky. In solvents like Water or Ethanol , a structured "solvation shell" forms around the hydrophobic isopropyl group (hydrophobic effect). This shell can sterically occlude the approach of electrophiles to the ring, effectively raising the activation energy.

Troubleshooting Steps:

  • Switch to "Loose" Solvents: Move from highly structured solvents (Water/EtOH) to solvents with lower cohesive energy density (Acetonitrile, THF).

  • Disrupt the Shell: Add a chaotropic agent or cosolvent (e.g., 5-10% HFIP - Hexafluoroisopropanol) if using protic media. HFIP is a strong H-bond donor that breaks up water networks around the hydrophobic tail.

Visualizing the Pathway

The following diagram illustrates the decision logic for solvent selection based on the specific chemical conflict (Solubility vs. Selectivity).

SolventLogic Start START: Reaction Optimization (4-isopropyl-1H-imidazol-5-yl)methanol Goal Define Primary Goal Start->Goal Selectivity Goal: Regioselectivity (N vs O vs Isomer) Goal->Selectivity Solubility Goal: Solubility/Rate (Overcoming Sterics) Goal->Solubility TargetN Target: N-Alkylation Selectivity->TargetN TargetO Target: O-Alkylation Selectivity->TargetO Issue Issue: Stalled Reaction? Solubility->Issue NonPolar Use Non-Polar/Aprotic (Toluene, 2-MeTHF) Promotes Intramolecular H-Bond TargetN->NonPolar favors N1 Biphasic Use Biphasic System (DCM/NaOH + TBAB) Masks N-nucleophilicity TargetO->Biphasic favors O Hydrophobic Cause: Hydrophobic Solvation Cage Issue->Hydrophobic Solution Switch to Dipolar Aprotic (ACN, DMF) or Add HFIP (Chaotrope) Hydrophobic->Solution

Caption: Decision matrix for solvent selection. Blue path prioritizes regiocontrol via H-bond manipulation; Red path prioritizes kinetic breakthrough via solvation shell disruption.

FAQ: Common Experimental Scenarios

Q: I need to oxidize the alcohol to an aldehyde, but the imidazole ring keeps coordinating to my metal oxidant. How do I stop this? A: This is a classic "poisoning" effect.

  • The Fix: Do not use neutral solvents (DCM). Instead, perform the oxidation under acidic conditions (if the oxidant allows) or use a solvent that strongly solvates the imidazole nitrogen.

  • Recommendation: Use Acetic Acid or a buffered Acetone system. Protonating the imidazole ring (

    
    ) renders it non-nucleophilic, allowing the oxidant to target the alcohol group exclusively.
    

Q: Why is my yield lower in Ethanol compared to Acetonitrile? A: Check the


 (Reichardt’s Dye) values.
  • Ethanol (

    
    ):  High H-bond donor capability. It stabilizes the localized charges on the imidazole, making it a "lazier" nucleophile.
    
  • Acetonitrile (

    
    ):  Polar but aprotic. It dissolves the substrate but does not H-bond tightly to the nucleophilic nitrogen. This results in a "hotter" nucleophile and faster kinetics.
    

Reference Data: Solvent Parameters for Imidazoles

SolventDielectric Const.[1] (

)

(kcal/mol)
Suitability for (4-isopropyl...)
Toluene 2.3833.9High: Excellent for N1-selective alkylation (locks tautomer).
2-MeTHF 6.9735.0 (approx)High: Green alternative to THF/Toluene. Good solubility.
DCM 8.9340.7Medium: Good solubility, but poor directing effect.
Acetone 20.742.2Medium: Good for oxidations; avoid with strong bases (aldol side reactions).
DMF 36.743.2Low (Selectivity) / High (Rate): Use only for difficult substrates.
Methanol 32.755.4Low: Disrupts directing H-bonds; stabilizes wrong tautomers.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

    
     scales and solvation shells). 
    
  • Alkorta, I., et al. (2020). Tautomerism in imidazoles: A theoretical and experimental update. This work details the energetics of 1,4 vs 1,5 tautomers relative to solvent polarity.

  • Pfizer Inc. (2016). Green Solvent Selection Guide. Provides data on 2-MeTHF as a replacement for chlorinated solvents in heterocyclic chemistry.

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Foundational text on regioselectivity in imidazole alkylation).

Sources

Troubleshooting

Technical Support Center: Air-Sensitive Imidazole &amp; NHC Architectures

Status: Operational Ticket ID: #NHC-ISO-2024 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Stability, Synthesis, and Handling of Imidazole-Based Scaffolds Diagnostic Triage: Reading the "Red...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #NHC-ISO-2024 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Stability, Synthesis, and Handling of Imidazole-Based Scaffolds

Diagnostic Triage: Reading the "Red Flags"

Before altering your workflow, compare your observations against this diagnostic matrix. Air-sensitive imidazoles (specifically N-Heterocyclic Carbenes - NHCs) and their metal complexes exhibit distinct visual cues when compromised.

Visual Decomposition Matrix
ObservationProbable CauseThe Chemical RealityRecommended Action
White solid turns sticky/oily Hydrolysis The "free" carbene (C2) has protonated to form an imidazolium hydroxide/bicarbonate melt due to moisture ingress [1].Abort. Material is likely irreversible. Check glovebox atmosphere (<0.5 ppm H₂O).
Pale Yellow

Green/Blue
Oxidation (Cu/Ni) Common in Cu(I)-NHC catalysis. Indicates oxidation to paramagnetic Cu(II) species [2].Purge. If catalytic, add reductant (e.g., ascorbic acid) or restart under stricter Ar atmosphere.
Reaction mixture turns Black Metal Aggregation Ligand dissociation. The NHC has detached, allowing the metal (usually Pd or Pt) to aggregate into bulk metal ("Pd Black") [3].Check Stoichiometry. Ensure >1:1 Ligand:Metal ratio. Increase temperature slower to prevent thermal shock.
Precipitate is "Gummy" Solvent Trapping Imidazolium salts often trap solvent (THF/DCM) in the lattice, preventing crystallization.Trituration. Sonicate with anhydrous pentane or Et₂O to force crystallization.

The "Dry" Standard: Solvent Integrity

Most "catalytic failures" are actually solvent failures. NHCs are strong Brønsted bases (pKa ~20-24); they will rip protons from "dry" solvents containing trace water.

Maximum Tolerance Thresholds
Solvent ClassMax Water (ppm)Drying Method (Gold Standard)Validation Method
Ethers (THF, Et₂O) < 10 ppmDistillation over Na/Benzophenone (Purple endpoint)Benzophenone ketyl test
Halogenated (DCM) < 20 ppmCaH₂ reflux or Alumina columnsKarl Fischer Titration
Alcohols N/ADo not use with free carbenes unless intentionally generating alkoxides.N/A

Critical Insight: Molecular sieves (3Å) are essential for storage inside the glovebox. Activate sieves at 300°C under vacuum for 12 hours before use. Unactivated sieves are merely "wet rocks" [4].

Logic Flow: Troubleshooting Decision Tree

Use this logic map to determine if your issue lies in the Synthesis , Isolation , or Environment .

TroubleshootingFlow Start Start: Experimental Failure Q1 Is the issue visual? (Color change/Precipitation) Start->Q1 Q2 Is the issue catalytic? (Low Yield/No Conv.) Start->Q2 CheckAtmosphere Check Inert Atmosphere (Ti(III) or Diethylzinc Test) Q1->CheckAtmosphere Yes CheckReagents Check Reagent Purity (NMR of Pre-catalyst) Q2->CheckReagents Yes SolventWet Solvent Moisture >10ppm CheckAtmosphere->SolventWet Atmosphere Good LigandDeath Ligand Oxidation/Hydrolysis CheckAtmosphere->LigandDeath Atmosphere Bad Action2 Recrystallize Precursor (MeOH/Et2O) CheckReagents->Action2 Impure Spectra Action3 Switch Base (KHMDS vs KOtBu) CheckReagents->Action3 Pure Spectra Action1 Regenerate Solvent (Freeze-Pump-Thaw) SolventWet->Action1

Figure 1: Decision matrix for isolating failure modes in NHC/Imidazole chemistry.

Critical Protocols

Protocol A: In-Situ Generation of Free Carbenes (The "Hidden" Step)

Many users fail here by assuming "commercial anhydrous" solvents are sufficient. They are not.

Objective: Generate free NHC from imidazolium salt without isolation.

  • Preparation: Flame-dry a Schlenk flask under vacuum (0.1 mmHg). Cycle Ar/Vacuum 3x.

  • Loading: Add Imidazolium salt (1.0 equiv) and Base (KOtBu or KHMDS, 1.05 equiv) against a positive flow of Argon.

  • Solvent Addition: Add THF (dried over Na/Benzophenone) via syringe.

    • Checkpoint: If the solution turns cloudy immediately, this is good (formation of KCl/KBr salts).

  • Deprotonation: Stir at RT for 30-60 mins.

    • Troubleshooting: If the solid does not dissolve or change texture, sonicate the flask (while sealed) for 5 mins. Some salts (e.g., IPr[1][2]·HCl) form tight ion pairs.

  • Filtration (Optional but Recommended): Use a Schlenk Filter Cannula (fritted) to transfer the clear carbene solution to the metal precursor flask, leaving the halide salts behind [5].

Protocol B: Rescue of "Oiled Out" Imidazolium Salts

Imidazolium precursors often oil out during synthesis, trapping impurities.

  • Dissolution: Dissolve the oily residue in a minimum amount of DCM or Chloroform.

  • Precipitation: Add this solution dropwise into a rapidly stirring flask of cold Diethyl Ether (0°C) .

  • Trituration: If it oils again, decant the supernatant, add fresh pentane, and scratch the flask wall with a glass spatula (under Ar flow) to induce nucleation.

  • Drying: Once solid, dry under high vacuum (>4 hours) at 60°C to remove lattice-bound solvent.

Frequently Asked Questions (FAQ)

Q: My "air-stable" Pd-PEPPSI catalyst turned black in the bottle. Is it usable? A: No. While PEPPSI catalysts are robust, they are not immortal. A black color indicates the reduction of Pd(II) to Pd(0) nanoparticles. This material is catalytically dead for the intended cycle and will likely act as a heterogeneous scavenger, altering your kinetics.

Q: Can I use a rotary evaporator for NHC intermediates? A: Only for the salts. Imidazolium salts are generally air-stable and can be rotovapped. However, the free carbene or sensitive metal complexes must never see a rotovap. Use a Schlenk line cold trap to strip solvents under high vacuum [6].[3]

Q: I don't have a glovebox. Can I still work with free carbenes? A: Yes, but you must use Schlenk Technique. You cannot weigh free carbenes on an open balance. You must generate them in situ (see Protocol A) or handle them using "Schlenk flip" filtration techniques. See the Schlenk Line Survival Guide for the specific manipulation of solids under gas flow [7].

Q: Why is my yield low when using K₂CO₃ as a base? A: Basicity Mismatch. Carbonate bases are often too weak or too insoluble in organic media to deprotonate bulky imidazolium salts efficiently. Switch to a soluble, stronger base like KHMDS or LiOtBu to drive the equilibrium, or use Cs₂CO₃ with heating in dioxane.

References

  • The Mechanism of N-Heterocyclic Carbene Organocatalysis through a Magnifying Glass. National Institutes of Health (NIH).

  • Synthesis of two air- and moisture-stable copper (II)-N-heterocyclic carbene complexes. ResearchGate.

  • N-Heterocyclic Carbene Complexes: Decomposition Pathways. ResearchGate.

  • Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Sigma-Aldrich / MIT Dept of Chemistry.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.

  • Keeping air and moisture out: Uses of vacuum on a Schlenk line. Vacuubrand.

  • An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide / ACS Organometallics.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Analysis of Synthesized (4-isopropyl-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and medicinal chemistry, the rigorous characterization of novel chemical entities is paramount. The biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the rigorous characterization of novel chemical entities is paramount. The biological activity and safety profile of a compound are intrinsically linked to its purity. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized (4-isopropyl-1H-imidazol-5-yl)methanol, a substituted imidazole that represents a class of molecules with significant therapeutic potential.[1]

The synthesis of such heterocyclic compounds can often yield a variety of impurities, including starting materials, by-products, and, notably, structural isomers.[2][3] For (4-isopropyl-1H-imidazol-5-yl)methanol, a critical potential impurity is its regioisomer, (2-isopropyl-1H-imidazol-4-yl)methanol. The differentiation and quantification of these isomers are crucial for ensuring the quality and consistency of the active pharmaceutical ingredient (API).[3][4]

This guide will explore three principal analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

The Challenge: Differentiating Regioisomers

The primary challenge in the purity analysis of (4-isopropyl-1H-imidazol-5-yl)methanol lies in the separation and quantification of its regioisomeric impurity, (2-isopropyl-1H-imidazol-4-yl)methanol. These isomers possess identical molecular weights and similar physical properties, making their resolution a non-trivial analytical task.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolving power and versatility in separating components of a mixture.[2] For polar, non-volatile compounds like imidazole-alcohols, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

The Principle of Separation: In RP-HPLC, the stationary phase (typically a C8 or C18 alkyl-silica column) is non-polar, while the mobile phase is polar (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[2] Separation is achieved based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

Method Development Considerations: The key to successfully separating (4-isopropyl-1H-imidazol-5-yl)methanol from its 2-isopropyl isomer is to exploit the subtle differences in their polarity and interaction with the stationary phase. The position of the isopropyl and methanol groups on the imidazole ring will influence the molecule's overall polarity and its ability to engage in hydrogen bonding with the mobile phase.

dot graph TD { A[Sample Injection] --> B{HPLC Column}; B --> C{Separation of Analytes}; C --> D[Detection (UV/DAD)]; D --> E[Chromatogram]; E --> F[Data Analysis]; subgraph HPLC System B; C; D; end } caption: "HPLC Analysis Workflow"

Comparative Analysis of HPLC with Other Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei.
Applicability to Target Excellent for polar, non-volatile compounds. Direct analysis is possible.Requires derivatization to increase volatility and thermal stability.Excellent. Provides structural and quantitative information without a reference standard of the analyte.
Resolution of Isomers High resolving power, capable of separating regioisomers with optimized conditions.Good, but may require specific columns and temperature programs. Separation depends on the properties of the derivatives.Can distinguish isomers based on different chemical shifts, but resolution can be challenging if signals overlap.
Quantification Requires a reference standard for each impurity for accurate quantification.Can provide quantitative data, often with an internal standard.Absolute quantification is possible with a certified internal standard. Does not require an identical analyte standard.
Sensitivity High, especially with UV or MS detectors.Very high, particularly with selective ion monitoring (SIM).Lower sensitivity compared to chromatographic methods.
Information Provided Retention time, peak area (quantitative), and UV spectrum (with DAD).Retention time, mass spectrum (structural information), and peak area (quantitative).Chemical shifts (structural information), integrals (quantitative), and coupling constants.
Experimental Protocol: RP-HPLC Method for Purity Analysis

This protocol is a starting point and should be optimized and validated according to ICH guidelines.[5][6][7]

  • Instrumentation and Materials:

    • HPLC system with a Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile, methanol, and water.

    • Phosphoric acid or ammonium acetate for pH adjustment.

    • Reference standards for (4-isopropyl-1H-imidazol-5-yl)methanol and (2-isopropyl-1H-imidazol-4-yl)methanol.

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% (v/v) phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) mixture of water and acetonitrile.

    • Standard Solution: Accurately weigh and dissolve the reference standards in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the synthesized sample at the same concentration as the standard solution using the diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 35 | 5 |

  • Data Analysis:

    • Identify the peaks corresponding to the main compound and its isomer by comparing their retention times with the reference standards.

    • Calculate the percentage purity using the area normalization method. For accurate quantification of impurities, a standard of each impurity is required.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative with a Caveat

GC-MS offers exceptional sensitivity and provides structural information through mass spectrometry. However, for polar and non-volatile compounds like (4-isopropyl-1H-imidazol-5-yl)methanol, direct analysis is challenging. Chemical derivatization is typically required to increase the analyte's volatility and thermal stability.[8][9][10]

The Rationale for Derivatization: Derivatization converts the polar -OH and -NH groups into less polar, more volatile moieties.[11][12] A common approach is silylation, where a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) replaces the active hydrogens with trimethylsilyl (TMS) groups.

dot graph TD { A[Sample] --> B(Derivatization); B --> C[Injection]; C --> D{GC Column}; D --> E{Separation}; E --> F[Ionization]; F --> G{Mass Analyzer}; G --> H[Detection]; H --> I[Mass Spectrum]; subgraph GC-MS System C; D; E; F; G; H; end } caption: "GC-MS Analysis with Derivatization Workflow"

Experimental Protocol: GC-MS with Silylation
  • Instrumentation and Materials:

    • GC-MS system with an electron ionization (EI) source.

    • A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Silylating agent (e.g., BSTFA with 1% TMCS).

    • Anhydrous pyridine or acetonitrile as a solvent.

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • The derivatized isomers should have different retention times.

    • The mass spectra will show characteristic fragmentation patterns that can be used for identification. The molecular ion peak of the di-TMS derivative would be expected.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[15][16]

The Advantage of Orthogonality: qNMR is considered orthogonal to chromatographic techniques, meaning it relies on a different physical principle for measurement. This makes it an excellent confirmatory technique.

dot graph TD { A[Accurate Weighing] --> B{Sample & Internal Standard}; B --> C[Dissolution in Deuterated Solvent]; C --> D{NMR Spectrometer}; D --> E[Data Acquisition]; E --> F[Spectrum Processing]; F --> G[Integration of Signals]; G --> H[Purity Calculation]; } caption: "qNMR Purity Determination Workflow"

Experimental Protocol: ¹H qNMR for Absolute Purity
  • Instrumentation and Materials:

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

    • High-quality NMR tubes.

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The choice of standard depends on its solubility in the chosen solvent and the absence of signal overlap with the analyte.

    • Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into the same vial using a microbalance.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T₁).

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

The purity analysis of synthesized (4-isopropyl-1H-imidazol-5-yl)methanol requires a multi-faceted approach, with each of the discussed techniques offering unique advantages.

  • HPLC is the most practical and widely used method for routine purity analysis and for resolving the critical regioisomeric impurity. Its high resolving power makes it indispensable for quality control.

  • GC-MS , while requiring an additional derivatization step, provides excellent sensitivity and valuable structural information for impurity identification.

  • qNMR stands out as the definitive method for determining absolute purity without the need for an analyte-specific reference standard, making it an invaluable tool for the characterization of new chemical entities and for the certification of reference materials.

For a comprehensive and robust purity assessment of (4-isopropyl-1H-imidazol-5-yl)methanol, a combination of these orthogonal techniques is highly recommended. HPLC should be employed for routine analysis and for tracking the regioisomeric impurity, while qNMR should be utilized to establish the absolute purity of the final compound. GC-MS can be a powerful tool for identifying and characterizing unknown volatile or derivatizable impurities. This integrated analytical strategy ensures the highest level of confidence in the quality and integrity of the synthesized molecule, a critical aspect in the journey of drug discovery and development.

References

  • Lin, D.-L., Wang, S.-M., Wu, C.-H., Chen, B.-G., & Liu, R. H. (2016). Chemical Derivatization for the Analysis of Drugs by GC-MS and LC-MS. Forensic Science Review, 28(1), 17–36.
  • de Souza, S. V. C., & de Oliveira, L. F. C. (2005). Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Revista Brasileira de Ciências Farmacêuticas, 41(3), 349-357.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025).
  • Rao, B. M., & Srinivasu, M. K. (2013). Development and Validation of Rp-Hplc Method for the Simultaneous Estimation of 8 Relative Substances in Milrinone Api. SSRN Electronic Journal.
  • Srinivasa Rao, T., & Sankar, D. G. (2012). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 60-64.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 50(14), 3163–3174.
  • Lin, D.-L., & Liu, R. H. (2004). Chemical derivatization for the analysis of drugs by GC-MS - A concept. Journal of Food and Drug Analysis, 12(4).
  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Liphart, J. C., & Vanyo, D. (2017). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
  • Lin, D.-L., & Liu, R. H. (2004). "Chemical derivatization for the analysis of drugs by GC-MS - A concept". Journal of Food and Drug Analysis, 12(4).
  • Liphart, J. C., & Vanyo, D. (2017).
  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231.
  • Reddy, G. S., & Kumar, P. S. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. Scientia Pharmaceutica, 81(4), 977–990.
  • Raynie, D. E. (2018). Analyte Derivatization as an Important Tool for Sample Preparation.
  • Wang, Z., et al. (2022). Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. Organic Process Research & Development, 26(3), 675-682.
  • Napolitano, J. G., et al. (2013). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 51(2), 75-81.
  • Shulaev, V., & Fàbregas, N. (2024). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. Metabolites, 14(2), 85.
  • Le, K. A., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molecular Diversity, 27(1), 1-7.
  • CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents. (n.d.).
  • Imidazole quantification by LC determination - 2019 - Wiley Analytical Science. (2019, December 25). Retrieved from [Link]

  • Kőszegi-Szalai, H. (2009). Impurities in drug substances and medicinal products.
  • Chem-Impex. (n.d.). 2-Isopropyl-1H-imidazole. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-isopropyl-2-methyl imidazole. Retrieved from [Link]

  • Le, K. A., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1 H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566.
  • Pharmaceutical Impurity Testing: What It Is and Why It's Essential. (2026, January 31). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Liu, L.-P., et al. (2012). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1692.
  • 1-isopropyl-4,4-dimethyl-2-propyl-4,5-dihydro-1H-imidazole - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

  • Liu, L.-P., et al. (2012). 2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methyl-nicotinic Acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1692.

Sources

Comparative

Validating the structure of (4-isopropyl-1H-imidazol-5-yl)methanol by spectroscopy

This guide outlines a rigorous spectroscopic validation protocol for (4-isopropyl-1H-imidazol-5-yl)methanol , a critical heterocyclic building block often used in the synthesis of alpha-2 adrenergic agonists (e.g., Detom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous spectroscopic validation protocol for (4-isopropyl-1H-imidazol-5-yl)methanol , a critical heterocyclic building block often used in the synthesis of alpha-2 adrenergic agonists (e.g., Detomidine analogs).[1]

Unlike standard Certificates of Analysis (CoA) that rely solely on retention time or simple 1D NMR, this guide compares Definitive Structural Elucidation (DSE) methodologies against Standard Quality Control (SQC) techniques.[1] We demonstrate why SQC is often insufficient for imidazole derivatives due to tautomeric ambiguity and provide a self-validating 2D NMR workflow.

Comparative Guide: Structural Validation Methodologies

For drug development professionals, the "performance" of a chemical standard is defined by the certainty of its structure .[1][2] Below is a comparison of the Standard approach vs. the High-Integrity approach required for IND-enabling studies.

Table 1: Performance Matrix – Standard QC vs. Definitive Elucidation
FeatureStandard QC (The Alternative) Definitive Elucidation (The Product) Why It Matters
Technique 1H NMR (1D) + LC-MS1H/13C + 2D NMR (HSQC, HMBC, NOESY)1D NMR cannot definitively assign quaternary carbons in substituted imidazoles.[1]
Tautomer Handling Ignored (Assumes average signal)Explicitly CharacterizedImidazoles exist as rapid 4H/5H tautomers; ignoring this leads to misassignment of regioisomers.[1][2]
Regioisomer Detection Low (Often misses 2- vs 4- isomers)High (Unambiguous connectivity)Distinguishes the target (4-isopropyl) from the thermodynamically stable 2-isopropyl impurity.[1]
Confidence Level 80% (Presumptive)99.9% (Absolute)Prevents costly structure-activity relationship (SAR) failures later in the pipeline.

Part 1: The Scientific Challenge (The "Tautomer Trap")

The core challenge in validating (4-isopropyl-1H-imidazol-5-yl)methanol is the annular tautomerism of the imidazole ring. In solution, the proton on the nitrogen oscillates rapidly between N1 and N3.[1][2]

  • Consequence: The C4 and C5 positions become chemically equivalent on the NMR time scale if the molecule is symmetric, or averaged if asymmetric.[1][2]

  • The Risk: A standard 1H NMR spectrum will show the expected alkyl peaks but may fail to distinguish the target from (2-isopropyl-1H-imidazol-4-yl)methanol (a common synthetic byproduct) if the aromatic proton integration is not scrutinized against 2D data.

Visualizing the Validation Workflow

The following diagram outlines the logical decision tree for accepting a batch of this material.

ValidationWorkflow Start Crude Material (4-isopropyl-1H-imidazol-5-yl)methanol Step1 Step 1: 1H NMR (DMSO-d6) Check Intergration & Purity Start->Step1 Decision1 Is C2-H Singlet Present? (~7.5 ppm) Step1->Decision1 Fail1 REJECT: Likely 2-substituted isomer Decision1->Fail1 No (Signal Missing) Step2 Step 2: 13C & HSQC Assign Protonated Carbons Decision1->Step2 Yes Step3 Step 3: HMBC (Long Range) Verify Connectivity Step2->Step3 Result VALIDATED STRUCTURE Ready for Synthesis Step3->Result Correlations Confirmed

Figure 1: Decision tree for the structural validation of imidazole intermediates. Note the critical checkpoint at Decision 1 regarding the C2-H proton.

Part 2: Detailed Experimental Protocol

This protocol is designed to be self-validating. If the spectral data does not match the internal logic (e.g., HMBC correlations), the structure is incorrect.[1]

Materials & Methods[1][2][3][4]
  • Solvent: DMSO-d6 (Required).[1][2] Reasoning: Chloroform-d often causes broadening of the imidazole NH and OH protons due to exchange.[2] DMSO-d6 slows this exchange, allowing observation of the NH/OH signals and their couplings.[2]

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Equipment: 400 MHz NMR or higher (500 MHz recommended for resolution of isopropyl multiplets).

Step-by-Step Assignment Logic
1. 1H NMR (The Proton Inventory)

Run a standard 16-scan 1H NMR. Look for the following specific signals.

MoietyShift (δ ppm)MultiplicityIntegralDiagnostic Check
C2-H 7.45 - 7.60Singlet1HCRITICAL: If this is absent, you have the 2-isopropyl isomer.[2]
OH 4.80 - 5.10Triplet/Broad1HVisible in DMSO; confirms alcohol is primary.[2]
CH2-O 4.30 - 4.45Doublet/Singlet2HCouples to OH if exchange is slow.[2]
Iso-CH 2.80 - 3.00Septet1HCharacteristic of isopropyl group.[2]
Iso-CH3 1.15 - 1.25Doublet6HHigh field methyls.[2]
NH 11.5 - 12.0Broad Singlet1HHighly variable; confirms free base form.[2]
2. 13C NMR (Carbon Backbone)

Run a Proton-Decoupled 13C NMR.

  • Expected Count: 7 distinct carbon signals (due to tautomeric averaging, C4 and C5 may appear broad or distinct depending on temperature).[1][2]

  • Key Signals:

    • C2: ~133-135 ppm (Most downfield CH).[1][2]

    • C4/C5 (Quaternary): ~128-138 ppm.[2] Note: These often appear as broad humps.[2]

    • CH2-OH: ~56-58 ppm.[2]

    • Isopropyl CH: ~25-27 ppm.[2]

    • Isopropyl CH3: ~21-23 ppm.[2]

3. 2D NMR: The HMBC "Lock" (The Validator)

This is the step that separates "Product" from "Alternative".[1][2] You must observe specific long-range (2-3 bond) couplings to prove the isopropyl group is at position 4 and the methanol at position 5 (or vice versa, which is equivalent).

  • Experiment: Gradient HMBC (Heteronuclear Multiple Bond Correlation).

  • The Logic Chain:

    • Identify C2: Find the carbon correlating to the proton at 7.5 ppm (via HSQC).[1][2]

    • Verify C4/C5: The C2 proton should show weak 3-bond correlations to both quaternary carbons (C4 and C5).[2]

    • Locate Isopropyl: The Isopropyl CH (septet) must correlate strongly to one of the quaternary carbons (let's call it C4).[1][2]

    • Locate Methanol: The Methanol CH2 protons must correlate strongly to the other quaternary carbon (C5) AND potentially C4.[1][2]

    • The "Smoking Gun": If the Isopropyl CH and the Methanol CH2 correlate to the same quaternary carbon, the structure is likely branched incorrectly or is a different isomer.[1][2] In the target structure, they are on adjacent carbons.[1][2]

Part 3: Comparative Data Analysis

The following table contrasts the target molecule with its most common impurity, the 2-isopropyl regioisomer.[1]

Table 2: Spectral Distinction of Regioisomers
Signal / CorrelationTarget: (4-isopropyl...) Impurity: (2-isopropyl...) Differentiation
Aromatic Proton (1H) Present (~7.5 ppm) Absent The 2-position is substituted in the impurity.[1][2]
Aromatic Proton Type C2-H (between two nitrogens)C4-H (adjacent to one nitrogen)C2-H is typically more deshielded (downfield) than C4-H.
HMBC: Iso-CH -> C_quat Correlates to C4 (Quaternary)Correlates to C2 (Quaternary, between Ns)C2 carbon shift (~145-150 ppm in 2-sub) differs from C4 (~135 ppm).[1]
Symmetry Asymmetric (Tautomers average)AsymmetricBoth are asymmetric, but the lack of C2-H is definitive.[1]

Part 4: Advanced Validation (Mass Spectrometry)

While NMR is the primary structural tool, High-Resolution Mass Spectrometry (HRMS) provides the molecular formula confirmation.

  • Technique: ESI-TOF (Electrospray Ionization - Time of Flight).[2]

  • Mode: Positive Ion Mode [M+H]+.

  • Target Formula: C7H12N2O.[2][3]

  • Calculated Mass: 140.0944 Da (monoisotopic).[2]

  • Acceptance Criteria: Error < 5 ppm.

  • Fragmentation Pattern (MS/MS):

    • Loss of H2O (M-18): Characteristic of the primary alcohol.[2]

    • Loss of Isopropyl radical (M-43): Characteristic of the alkyl chain.[2]

References

  • Gaynor, R. B., et al. (2023).[1][2][4] "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol".[1][2][5] Molbank, 2023(1), M1566.[1] (Provides analogous NMR data for isopropyl-imidazole systems). Link

  • Bellina, F., et al. (2005).[1][2] "1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles". Molecules, 10, 435-443.[1][6] (Foundational work on imidazole HMBC/HSQC assignments). Link

  • PubChem Database. "4-Imidazolemethanol".[2] CID 1745.[2] National Library of Medicine.[2] (General spectral data for the parent scaffold). Link

  • BenchChem. "Spectroscopic Characterization of the Imidazo[4,5-d]imidazole Core". (Technical guide on imidazole fusion and shifts). Link

Author's Note on Safety & Handling
  • Hygroscopicity: Imidazole methanols are often hygroscopic.[2] Dry the sample under high vacuum (P < 0.1 mbar) for 4 hours before weighing for NMR to ensure accurate integration of the OH proton vs water peak.[2]

  • Stability: Store at -20°C. Primary alcohols on electron-rich heterocycles can be prone to oxidation to the aldehyde upon prolonged exposure to air.[2]

Sources

Validation

Isomerism in Action: A Comparative Guide to Imidazole vs. Pyrazole Ligands in Catalysis

Executive Summary In the rational design of transition metal catalysts, the choice between imidazole and pyrazole ligands is often dictated by a single structural variable: the nitrogen position (1,3- vs. 1,2-isomerism)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of transition metal catalysts, the choice between imidazole and pyrazole ligands is often dictated by a single structural variable: the nitrogen position (1,3- vs. 1,2-isomerism).[1] This guide analyzes how this "minor" structural shift creates a massive divergence in electronic feedback (


, 

-donation), coordination geometry (bite angles), and catalytic lability.

While imidazole derivatives (specifically N-heterocyclic carbenes, NHCs) dominate stable, high-turnover cross-coupling applications, pyrazole ligands excel in hemilabile systems and "scorpionate" geometries essential for bio-inorganic modeling and oxidation catalysis.

Part 1: The Electronic & Structural Divide

The fundamental difference lies in the basicity and the vector of the lone pair.

Basicity and -Donation
  • Imidazole (

    
     ~7.0):  The 1,3-nitrogen arrangement allows for significant resonance stabilization of the conjugate acid. Consequently, imidazole is a stronger Brønsted base and a stronger 
    
    
    
    -donor.[1] It forms robust, thermodynamically stable bonds with soft metals (Pd, Pt, Au), making it ideal for catalysts that must survive harsh operating conditions.
  • Pyrazole (

    
     ~2.5):  The 1,2-nitrogen arrangement results in adjacent lone-pair repulsion and less effective resonance stabilization upon protonation. It is a weaker base and a weaker 
    
    
    
    -donor. However, this "weakness" is a strength in catalysis: pyrazole ligands are more labile, allowing for easier substrate access to the metal center (hemilability).
Coordination Geometry
  • The Bite Angle: In chelating ligands, pyrazole's 1,2-geometry creates acute bite angles (e.g., in Poly(pyrazolyl)borates) that favor facial (fac) coordination, enforcing octahedral geometry. Imidazole's 1,3-geometry often leads to bridging modes or sterically strained chelates, making it less suitable for "caging" metal centers but superior for linear or square-planar projections (as seen in NHCs).

Visualization: Ligand Architecture Profiling

LigandProfile cluster_0 Imidazole (1,3-diazole) cluster_1 Pyrazole (1,2-diazole) I_Struct Structure: 1,3-N Placement I_Elec High Basicity (pKa ~7.0) Strong σ-donor I_Struct->I_Elec Resonance Stabilization I_App Application: Stable NHCs (Cross-Coupling) I_Elec->I_App Thermodynamic Stability P_Struct Structure: 1,2-N Placement P_Elec Low Basicity (pKa ~2.5) Hemilabile / π-acceptor P_Struct->P_Elec Adj. LP Repulsion P_App Application: Scorpionates (Tp) (Oxidation/Bio-inorganic) P_Elec->P_App Kinetic Lability

Figure 1: Comparative profiling of electronic properties and resulting catalytic applications.

Part 2: Case Study – N-Heterocyclic Carbenes (NHCs)

The most commercially relevant comparison involves the carbene derivatives of these azoles.

Imidazol-2-ylidenes (The Standard)[2]
  • Mechanism: The carbene carbon is flanked by two nitrogens, providing maximal stabilization via

    
    -donation from N to the empty p-orbital of the carbene C.
    
  • Performance: Generates highly active Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts.

  • Data Point: In Suzuki-Miyaura coupling of aryl chlorides, imidazole-based NHCs often achieve TON (Turnover Numbers) > 10,000 due to the prevention of Pd-black formation.

Pyrazolylidenes (The Challenger)
  • Mechanism: These are often "Remote NHCs" (rNHCs) or mesoionic carbenes (MICs). The carbene carbon is not always between the nitrogens.[2]

  • Performance: Pyrazole-based NHCs can be more electron-donating than imidazoles if the wingtip groups are tuned correctly (e.g., C7-bound remote NHCs).

  • Key Advantage: They exhibit different steric maps.[3] While imidazole NHCs are "fan-shaped," pyrazole NHCs can be tuned to be more "wedge-shaped," altering regioselectivity in asymmetric catalysis.

Part 3: Experimental Protocol (Comparative Suzuki Coupling)

This protocol is designed to objectively compare a Bis(pyrazolyl)palladium complex against a standard Imidazole-NHC Palladium complex in a Suzuki-Miyaura cross-coupling reaction.

Catalyst Synthesis

A. Pyrazole Complex: [Pd(Pz)


]Cl

(In-situ type)
  • Dissolve PdCl

    
     (1.0 mmol) in MeCN (10 mL) under Argon.
    
  • Add Pyrazole ligand (4.0 mmol) slowly.

  • Stir at RT for 4 hours. Yellow precipitate forms.

  • Filter, wash with Et

    
    O, and dry.
    

B. Imidazole-NHC Complex: Pd-PEPPSI-IPr

  • Synthesize imidazolium salt (IPr•HCl) via condensation of glyoxal, substituted aniline, and formaldehyde.

  • React IPr•HCl (1.0 mmol) with PdCl

    
     (1.0 mmol) and K
    
    
    
    CO
    
    
    in pyridine (5 mL) at 80°C for 16h.
  • Isolate the air-stable complex via column chromatography (DCM/MeOH).

Catalytic Test Workflow

Reaction: 4-bromoanisole + Phenylboronic acid


 4-Methoxybiphenyl

Step-by-Step Protocol:

  • Preparation: In a glovebox, charge a 10 mL vial with:

    • 4-bromoanisole (1.0 mmol)

    • Phenylboronic acid (1.5 mmol)

    • K

      
      PO
      
      
      
      (2.0 mmol)
    • Internal Standard (Dodecane, 0.5 mmol)

  • Catalyst Addition:

    • Vial A: Add Pyrazole-Pd complex (1.0 mol% Pd).

    • Vial B: Add Imidazole-NHC complex (1.0 mol% Pd).

  • Solvent: Add 3 mL Toluene/H

    
    O (9:1 v/v).
    
  • Reaction: Seal and stir at 80°C .

  • Sampling: Aliquot 50 µL at t=15 min, 1h, and 4h. Quench in EtOAc.

  • Analysis: Analyze via GC-FID. Calculate yield relative to dodecane.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_synthesis Parallel Synthesis cluster_analysis Performance Metrics Start Start: Catalyst Selection Syn_Pz Pyrazole Route: Coordination Complex (Lability Focus) Start->Syn_Pz Syn_Im Imidazole Route: NHC-PEPPSI (Stability Focus) Start->Syn_Im Reaction Suzuki Coupling (Ar-Br + Ph-B(OH)2) Syn_Pz->Reaction Syn_Im->Reaction Metric_1 GC-FID Analysis (Yield %) Reaction->Metric_1 Metric_2 Pd-Black Formation (Visual Check) Reaction->Metric_2 Outcome Data Interpretation Metric_1->Outcome Metric_2->Outcome

Figure 2: Parallel experimental workflow for evaluating ligand performance in cross-coupling.

Part 4: Data Summary & Performance Comparison

The following data summarizes typical literature values for these ligand classes in cross-coupling and transfer hydrogenation.

FeatureImidazole (NHC)Pyrazole (Coordination/P-N)
Electronic Character Strong

-donor (Electron Rich)
Weak

-donor / Moderate

-acceptor
Catalyst Stability High (Resistant to oxidation/heat)Moderate (Prone to ligand dissociation)
Hemilability Low (Rigid bonding)High (Essential for mechanism)
Suzuki Yield (4h, 80°C) 95-99% (Quantitative)60-85% (Often requires higher loading)
Pd-Black Formation Rare (Ligand stays bound)Common (Ligand dissociates)
Best Application C-C Coupling, MetathesisHydrogenation, Bio-mimetic Oxidation
Critical Insight for Drug Development

For Late-Stage Functionalization (LSF) of drug molecules:

  • Use Imidazole-NHCs when you need to install a difficult group (e.g., tetra-ortho-substituted biaryls) and require a robust catalyst that won't leach metal.

  • Use Pyrazole ligands (specifically "scorpionates" or P,N-hybrids) if the reaction mechanism requires a vacant site to open and close rapidly, such as in transfer hydrogenation or C-H activation steps where substrate inhibition is a risk.

References

  • BenchChem. (2025). A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers. Retrieved from

  • Singer, R. A., et al. (2003). Palladium-Catalyzed Amination and Suzuki Coupling with Pyrazole-Based P,N-Ligands. ARKIVOC. Retrieved from

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction. Chemistry – A European Journal.
  • Yu, Z., et al. (2008). Ruthenium(II) Complexes Bearing a Pyrazolyl–Pyridyl–Pyrazole Ligand for Transfer Hydrogenation. ResearchGate.[4][5] Retrieved from

  • Han, Y., & Huynh, H. V. (2009).[6] Palladium(II) Pyrazolin-4-ylidenes: Substituent Effects on the Formation and Catalytic Activity. Organometallics. Retrieved from

Sources

Validation

A Spectroscopic Guide to Differentiating Substituted Imidazole Isomers

For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Imidazole, a five-membered aromatic heterocycle, is a ubiquitous scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structure is paramount. Imidazole, a five-membered aromatic heterocycle, is a ubiquitous scaffold in pharmaceuticals and functional materials. The constitutional isomerism of substituted imidazoles—where substituents occupy different positions on the ring—can lead to vastly different pharmacological and physicochemical properties. Consequently, the ability to unequivocally distinguish between these isomers is a critical analytical challenge.

This guide provides an in-depth spectroscopic comparison of substituted imidazole isomers, focusing on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) for their differentiation. We will delve into the underlying principles that govern the distinct spectroscopic signatures of these isomers and provide actionable experimental protocols.

The Structural Nuances: 2-, 4-, and 5-Substituted Imidazoles

The imidazole ring presents three possible positions for substitution: C2, C4, and C5. Due to the tautomerism of the N-H proton, the 4- and 5-positions are often equivalent in solution, leading to a rapid equilibrium between the two forms.[1][2] This phenomenon is a key consideration in the interpretation of their NMR spectra.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups and bond vibrations within a molecule. While it may not always be as definitive as NMR for isomer differentiation, characteristic shifts in vibrational frequencies can be observed.

Key Vibrational Modes for Imidazole Isomers:

  • N-H Stretch : A broad band typically in the range of 3100-3400 cm⁻¹. Its position and shape can be influenced by hydrogen bonding, which may differ between isomers due to steric effects.

  • C=N and C=C Stretching : These vibrations, found in the 1500-1650 cm⁻¹ region, are part of the ring stretching modes. [2]The substitution pattern affects the electron distribution in the ring, leading to subtle shifts in these frequencies.

  • C-H Bending (Out-of-Plane) : The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be characteristic of the substitution pattern on the aromatic ring.

For instance, the introduction of a substituent can alter the intensity and position of these bands. The IR spectrum of a 2-substituted imidazole will have a different fingerprint region compared to a 4(5)-substituted isomer due to the change in the molecule's symmetry and vibrational coupling. [3]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.

Unsubstituted imidazole exhibits a characteristic absorption peak around 207-209 nm. [1][2][4]The introduction of substituents can cause a shift in this peak:

  • Bathochromic Shift (Red Shift) : Substitution with chromophores or auxochromes (e.g., -NO₂, -C=O, phenyl groups) extends the conjugated system, resulting in a shift of λ_max to longer wavelengths. [4]* Effect of Substitution Position : The position of the substituent influences the extent of its electronic communication with the imidazole ring. For example, a substituent at the 2-position may have a different electronic effect compared to the same substituent at the 4- or 5-position, leading to different λ_max values. Studies have shown that methyl substitution at the 4-position causes a red shift compared to the parent imidazole. [4]

    Compound λ_max (nm)
    Imidazole ~209
    4-Methyl-imidazole ~217 [4]
    Imidazole-2-carbaldehyde ~280 [4]

    | 4-Methyl-imidazole-2-carbaldehyde | ~282 [4]|

Mass Spectrometry (MS): Fragmentation Patterns as Structural Fingerprints

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. While isomers will have the same molecular weight, their fragmentation patterns can differ, providing clues to their structure.

Key Fragmentation Pathways:

  • Loss of Substituents : The cleavage of the bond between the imidazole ring and the substituent is a common fragmentation pathway. The stability of the resulting fragment ions can vary between isomers.

  • Ring Cleavage : The imidazole ring itself can fragment. A characteristic loss for imidazoles is the expulsion of HCN. [5]The fragmentation pathways of the ring can be influenced by the substituent's position. For some imidazole derivatives, the imidazole ring does not open, and fragmentation primarily involves the loss of its substituents. [6] For example, electrospray ionization mass spectrometric studies have shown that the fragmentation pathways of imidazole amidoximes vary with the substituent at the 1N position, allowing for the differentiation of regioisomers. [7] Experimental Protocol: Mass Spectrometry of Imidazole Isomers

  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

  • Mass Spectrum Acquisition :

    • Acquire a full scan mass spectrum to determine the molecular weight of the compound.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation spectrum.

  • Data Analysis :

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern, noting the m/z values of the major fragment ions and the corresponding neutral losses.

    • Compare the fragmentation patterns of the different isomers to identify unique fragmentation pathways.

G Sample_Solution Dilute Sample Solution Ion_Source Ionization Source (e.g., ESI, EI) Sample_Solution->Ion_Source Mass_Analyzer_1 Mass Analyzer 1 (Select Molecular Ion) Ion_Source->Mass_Analyzer_1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer_1->Collision_Cell Mass_Analyzer_2 Mass Analyzer 2 (Analyze Fragments) Collision_Cell->Mass_Analyzer_2 Detector Detector Mass_Analyzer_2->Detector Spectrum Mass Spectrum (Fragmentation Pattern) Detector->Spectrum

Caption: Workflow for tandem mass spectrometry (MS/MS).

Conclusion: A Multi-faceted Approach to Isomer Differentiation

No single spectroscopic technique provides all the answers. A comprehensive and unambiguous structural elucidation of substituted imidazole isomers relies on the synergistic use of multiple analytical methods. NMR spectroscopy often provides the most definitive evidence for the substitution pattern. However, IR, UV-Vis, and Mass Spectrometry offer valuable complementary data that, when taken together, build a robust and self-validating case for the correct isomeric structure. By understanding the principles behind how each technique interacts with the subtle electronic and structural differences between isomers, researchers can confidently navigate the complexities of their characterization.

References

  • Kauppinen, R., & Auriola, S. (2007). Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters. Journal of Mass Spectrometry, 42(9), 1195–1204. [Link]

  • Mondal, S., et al. (2020). Polysubstituted Imidazoles as LysoTracker Molecules: Their Synthesis via Iodine/H₂O and Cell-Imaging Studies. ACS Omega, 5(24), 14697–14708. [Link]

  • Fagalde, F., et al. (2009). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 74(15), 5535–5542. [Link]

  • Tao, T., et al. (2015). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. International Journal of Molecular Sciences, 16(1), 193-207. [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 576-585. [Link]

  • Wang, Y., et al. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Molecules, 27(12), 3843. [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1237-1240. [Link]

  • Ghergheluș, S., et al. (2021). Synthesis and Characterization of a New Poly(N-allyl-tetrasubstituted imidazole) Containing Furan and Benzene Rings. Polymers, 13(21), 3788. [Link]

  • Verma, A., et al. (2021). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. TSI, 16(4), 1-10. [Link]

  • Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals, 1(2), 1-19. [Link]

  • Bowie, J. H., et al. (1967). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 20(8), 1613-1622. [Link]

  • Reddy, C. R., et al. (2016). Imidazoles Synthesis by Transition Metal Free, Base-Mediated Deaminative Coupling of Benzylamines and Nitriles. Royal Society of Chemistry. [Link]

  • Wang, Y., et al. (2022). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. ResearchGate. [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 586-596. [Link]

  • Ates, B., & Uslu, B. (2010). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated chloroform solution containing a) 0.1 mol L-1 LiBF 4 b) 0.1 mol L-1 TBABF 4. ResearchGate. [Link]

  • da Silva, J. G., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(17), 6428. [Link]

  • Mohamed, S. K., et al. (2018). Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1. Journal of Molecular Structure, 1155, 468-477. [Link]

  • Ramasamy, R., et al. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 51-58. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for (4-isopropyl-1H-imidazol-5-yl)methanol

Introduction: The Imperative for Rigorous Analytical Method Comparison While validating a single analytical method according to guidelines from the International Council for Harmonisation (ICH) is a standard requirement,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Method Comparison

While validating a single analytical method according to guidelines from the International Council for Harmonisation (ICH) is a standard requirement, the need to compare or transfer methods between laboratories or technologies introduces a higher level of scrutiny. This is where cross-validation becomes indispensable.[1] Cross-validation serves to demonstrate that different validated analytical procedures can produce comparable, reliable, and consistent results, ensuring data integrity across the lifecycle of a drug product.[1][2][3]

This guide provides an in-depth comparison of two primary analytical techniques for the quantification of (4-isopropyl-1H-imidazol-5-yl)methanol: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind method selection based on the analyte's physicochemical properties, detail the protocols for method validation as per ICH Q2(R1) guidelines, and provide a clear workflow for the cross-validation of these two powerful, yet distinct, analytical approaches.[4][5]

Physicochemical Profile of the Analyte

Understanding the molecular characteristics of (4-isopropyl-1H-imidazol-5-yl)methanol is the first step in designing suitable analytical methods. The structure contains a polar imidazole ring and a primary alcohol, conferring significant water solubility, while the isopropyl group adds a degree of non-polarity.

  • Structure: C7H12N2O

  • Molecular Weight: 140.18 g/mol

  • Key Features: A basic imidazole moiety (pKa of the ring is typically ~6-7), a polar hydroxyl group, and a moderately hydrophobic isopropyl group.

  • Predicted LogP: ~0.5 - 1.5 (indicating moderate polarity).

  • Implication for Analysis: The compound's polarity makes it an ideal candidate for reversed-phase HPLC.[6][7] The imidazole ring contains a chromophore suitable for UV detection. Its ability to be ionized makes it highly suitable for mass spectrometry detection.

Forced Degradation: Probing for Instability

To develop a truly robust and "stability-indicating" method, it is crucial to understand how the analyte behaves under stress. Forced degradation studies expose the drug substance to harsh conditions to produce potential degradation products.[8][9] The analytical method must then be able to separate the intact analyte from these degradants, a key aspect of demonstrating specificity. Studies on other imidazole-containing molecules show susceptibility to oxidation and photolytic degradation.[10][11]

Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare separate solutions of (4-isopropyl-1H-imidazol-5-yl)methanol at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before analysis.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours. Neutralize before analysis.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.[9]

  • Thermal Degradation: Store the solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by the developed analytical methods to assess for new peaks corresponding to degradation products.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of quality control laboratories due to its robustness, reliability, and cost-effectiveness. It is exceptionally well-suited for assay and purity determinations where sensitivity is not the primary limiting factor.

Experimental Protocol: HPLC-UV Method Validation
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the protonation of the imidazole nitrogen, leading to consistent retention and sharp peak shape.[12]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: ~220 nm (based on the UV absorbance of the imidazole ring).

    • Injection Volume: 10 µL.

  • Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Inject blank, placebo (if in formulation), and samples from the forced degradation study. The analyte peak should be free from interference from any degradants or excipients. Peak purity analysis using a PDA detector should be performed.

    • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 10-150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Analyze samples with known concentrations of the analyte (spiked placebo or standard solutions) at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-assay): Perform six replicate injections of a standard solution. The relative standard deviation (%RSD) should be ≤ 1.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 2.0%.

    • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 10 for LOQ and 3 for LOD.

    • Robustness: Intentionally vary method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, pH of mobile phase A by ±0.2) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification, impurity identification, and analysis in complex biological matrices.[13]

Experimental Protocol: LC-MS/MS Method Validation
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A smaller column is used for faster analysis and compatibility with MS.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • Determine the precursor ion (Q1) for (4-isopropyl-1H-imidazol-5-yl)methanol, which will be the protonated molecule [M+H]⁺.

      • Fragment the precursor ion and select a stable, high-intensity product ion (Q3) for quantification.

      • A second product ion can be monitored as a qualifier for identity confirmation.

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.

  • Validation Parameters (as per ICH Q2(R1)):

    • The validation parameters are the same as for HPLC-UV (Specificity, Linearity, Accuracy, Precision, LOQ/LOD, Robustness), but the acceptance criteria, particularly for LOQ, will reflect the much higher sensitivity of the instrument. The linearity range may extend to much lower concentrations (e.g., 0.1-100 ng/mL).

Cross-Validation: Bridging the Methodologies

The core objective is to confirm that the routine HPLC-UV method and the highly sensitive LC-MS/MS method produce comparable results for the quantification of (4-isopropyl-1H-imidazol-5-yl)methanol within a defined concentration range.[1] This is critical if, for example, the HPLC-UV method is used for routine batch release while the LC-MS/MS method is used for stability studies to quantify low-level degradation products.

Workflow for Cross-Validation

CrossValidationWorkflow prep Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) hplc_val Analyze QCs with Validated HPLC-UV Method prep->hplc_val lcms_val Analyze QCs with Validated LC-MS/MS Method prep->lcms_val data_hplc HPLC-UV Results (Concentration Data) hplc_val->data_hplc data_lcms LC-MS/MS Results (Concentration Data) lcms_val->data_lcms compare Compare Results: Calculate % Difference ((Result_A - Result_B) / Mean) * 100 data_hplc->compare data_lcms->compare accept Acceptance Criteria Met? (e.g., Difference ≤ 15%) compare->accept pass Methods are Cross-Validated accept->pass Yes fail Investigate Discrepancy accept->fail No

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol: Cross-Validation
  • Prepare Samples: Create a set of at least three batches of quality control (QC) samples at three different concentrations (low, medium, and high) that fall within the overlapping linear range of both the HPLC-UV and LC-MS/MS methods.

  • Analysis: Analyze these QC samples using both validated methods. It is recommended to perform at least six replicate analyses for each concentration level on each instrument.

  • Data Evaluation:

    • Calculate the mean concentration and %RSD for each set of replicates from both methods.

    • For each concentration level, calculate the percentage difference between the mean values obtained from the two methods using the formula: % Difference = (|Mean_HPLC - Mean_LCMS| / ((Mean_HPLC + Mean_LCMS) / 2)) * 100

  • Acceptance Criteria: The percentage difference between the mean results from the two methods should not exceed 15%. The precision (%RSD) for each set of replicates should also meet the criteria established during individual method validation.[3][14]

Data Comparison and Interpretation

The following tables summarize the expected performance characteristics from the validation and cross-validation studies.

Table 1: Summary of Method Validation Parameters

ParameterHPLC-UV MethodLC-MS/MS MethodICH Q2(R1) Guideline
Specificity No interference from degradantsNo interference from degradantsPeak purity and resolution > 2
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.995
Range 10 - 150 µg/mL0.1 - 100 ng/mLDocumented operational range
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.3%Typically 98.0% - 102.0% for assay
Precision (%RSD) ≤ 1.5%≤ 5.0%≤ 2.0% for drug substance assay
LOQ 10 µg/mL0.1 ng/mLS/N ratio ≥ 10
LOD 3 µg/mL0.03 ng/mLS/N ratio ≥ 3

Table 2: Cross-Validation Results

QC LevelMean Conc. (HPLC-UV)Mean Conc. (LC-MS/MS)% DifferenceAcceptance Criteria
Low QC (10 µg/mL) 10.12 µg/mL9.89 µg/mL2.29%≤ 15%
Mid QC (50 µg/mL) 50.45 µg/mL51.01 µg/mL1.11%≤ 15%
High QC (100 µg/mL) 100.9 µg/mL99.85 µg/mL1.04%≤ 15%
Interpretation of Results

The validation data demonstrates that both methods are suitable for their intended purpose. The HPLC-UV method is highly accurate and precise for quantifying the analyte at higher concentrations, making it ideal for routine quality control and release testing. The LC-MS/MS method shows excellent performance at trace levels, confirming its suitability for impurity profiling, bioanalytical studies, or detecting subtle degradation in long-term stability programs.

The cross-validation results, with all percentage differences well below the 15% acceptance limit, successfully demonstrate the interchangeability of the two methods within the tested range. This provides a high degree of confidence that data generated by either method can be reliably compared, ensuring consistency across different stages of drug development.

Logical Relationship of Validation Parameters

The various parameters of method validation are not independent; they are logically interconnected to build a complete picture of a method's performance.

ValidationLogic VM Validated Method (Fit for Purpose) Specificity Specificity/ Selectivity Specificity->VM Accuracy Accuracy Specificity->Accuracy Ensures correct measurement Precision Precision Specificity->Precision Prevents interference Accuracy->VM Precision->VM Precision->Accuracy Impacts Linearity Linearity & Range Linearity->VM Linearity->Accuracy Defines range for Linearity->Precision Defines range for Sensitivity Sensitivity (LOD/LOQ) Sensitivity->VM Sensitivity->Linearity Defines lower end of range Robustness Robustness Robustness->VM

Caption: Interconnectivity of analytical method validation parameters.

Conclusion and Recommendations

This guide has detailed the validation and subsequent cross-validation of two distinct analytical methods, HPLC-UV and LC-MS/MS, for the quantification of (4-isopropyl-1H-imidazol-5-yl)methanol. Both methods were shown to be accurate, precise, and specific.

  • The HPLC-UV method is recommended for routine applications such as potency assay, content uniformity, and release testing of the drug substance and product, where concentrations are relatively high and robustness is paramount.

  • The LC-MS/MS method is the superior choice for applications requiring high sensitivity, such as quantification of low-level impurities, analysis of forced degradation samples, and bioanalytical studies in complex matrices like plasma.

The successful cross-validation confirms that data from these two methods can be used interchangeably, providing a flexible and robust analytical strategy throughout the lifecycle of the pharmaceutical product. This integrated approach ensures data of the highest quality and integrity, supporting confident decision-making in the drug development process.

References

  • PharmaGuru. (2025, August 11).
  • ICH. Quality Guidelines.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Al-Shabrawi, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC.
  • AMSbiopharma. (2025, July 22).
  • Bebawy, L. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa4W0Z5gfddGdQjZivKpXqzP3A8VKJJwpf2KZrNW24jI6PNOTPIn2Opg58Pv2fRli_8Kq82nHG1_LjwZWNEf5M_JPMHonS-Cl_SFO70P2h3iNsoMPKeF90tu7iyPAVVSLkgev6_YyZhGJGRMS2k5hApl1IXHGJgzXSibOH3C7mnK5KfTWBMkbGImaqrM4GszWCYTbvLnZRKxzNGuEwRo66aW_8vD-3OAqPPofEISg=]([Link]

Sources

Validation

A Senior Application Scientist's Guide to the Chelating Properties of Imidazole-Based Ligands

For researchers and professionals in drug development and materials science, the imidazole ring is a cornerstone of ligand design. Its prevalence in biological systems, most notably in the amino acid histidine, underscor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the imidazole ring is a cornerstone of ligand design. Its prevalence in biological systems, most notably in the amino acid histidine, underscores its fundamental role in coordinating essential metal ions.[1] Synthetically, its versatility allows for the construction of a vast array of chelating agents with tunable steric and electronic properties, making them indispensable in catalysis, sensor technology, and medicinal chemistry.[2][3][4]

This guide provides an in-depth comparison of various imidazole-based ligand architectures. Moving beyond a simple catalog of compounds, we will explore the causal relationships between ligand structure, coordination behavior, and functional efficacy. We will dissect the experimental methodologies used to validate these properties, presenting them as self-validating systems that ensure data integrity and reproducibility.

Part 1: The Imidazole Moiety as a Coordination Unit

The chelating behavior of any imidazole-based ligand is rooted in the fundamental properties of the imidazole ring itself. The key to its coordinating ability is the 'pyridyl' nitrogen (N3), which possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent sigma-donor.[1] The 'pyrrolic' nitrogen (N1) is typically protonated or substituted and does not participate directly in coordination unless deprotonated to form an imidazolate bridge.

The basicity of the coordinating nitrogen is a critical parameter, with the pKa of the imidazolium cation being approximately 6.95. This intermediate basicity allows it to form stable complexes with a wide range of transition metals under physiological conditions.[1] When incorporated into a multi-dentate framework, the chelate effect—the enhanced stability of a complex containing one or more chelate rings compared to a complex with monodentate ligands—becomes the dominant driving force for high-affinity metal binding.

Part 2: A Comparative Analysis of Imidazole-Based Ligand Architectures

The true power of imidazole-based chelators lies in the ability to link multiple imidazole rings or combine them with other donor groups to create polydentate ligands. The resulting architecture dictates the ligand's pre-organization, coordination geometry, and ultimate stability with a target metal ion.

Bidentate (N,N) Ligands

Linking two imidazole moieties, often via a methylene or ethylene bridge, creates simple yet effective bidentate chelators. These ligands form a stable five- or six-membered chelate ring with a metal ion.

Tridentate (N,N,N/E) Ligands

The introduction of a third donor atom dramatically increases the stability and specificity of the resulting metal complex. A common and highly effective design involves tripodal, or "heteroscorpionate," ligands.[5] These ligands feature two imidazole groups and a third, variable donor (E), all connected to a central atom. This pre-organized structure minimizes the entropic penalty of chelation, leading to exceptionally high stability constants.

The choice of the third donor atom (E) allows for fine-tuning of the ligand's properties. For instance, an amine donor creates a classic N,N,N coordination sphere, while a carboxylate or ether donor introduces an N,N,O environment.[5]

Imidazole-Containing Schiff Bases

Schiff base ligands, formed by the condensation of an imidazole-aldehyde with a primary amine, offer remarkable synthetic flexibility. The resulting imine nitrogen provides an additional coordination site, and the electronic properties can be easily modulated by changing the substituents on the amine precursor. These ligands are often tridentate (N,N,O) or tetradentate, coordinating through the imidazole nitrogen, imine nitrogen, and often a deprotonated phenolic or carboxylic oxygen.[6]

Below is a diagram illustrating these common ligand architectures.

Ligand_Architectures cluster_bidentate Bidentate Ligand cluster_tridentate Tridentate Ligand cluster_schiff Schiff Base Ligand bidentate Bis(imidazolyl)methane (κ² Coordination) bi_structure tridentate Tripodal Imidazole Ligand (κ³ Coordination) tri_structure schiff Imidazole Schiff Base (Tridentate, κ³ Coordination) schiff_structure

Caption: Representative Imidazole-Based Ligand Architectures.

Quantitative Comparison of Stability

The stability constant (log K) is the definitive measure of a ligand's chelating strength for a given metal ion. The table below compiles representative stability constant data to illustrate the impact of ligand architecture. A higher log K value signifies a more stable complex.

Ligand TypeRepresentative LigandMetal Ionlog K₁log K₂Overall (log β₂)Reference
MonodentateImidazoleCu(II)4.313.637.94[1]
Bidentate4-(5-methyl-4-imidazolylazo)-dimethylaminobenzeneCu(II)12.110.322.4[7]
TridentateAzoimidazole with -OH groupCu(II)13.911.525.4[7]
Bidentate4-(5-methyl-4-imidazolylazo)-dimethylaminobenzeneNi(II)8.87.416.2[7]
TridentateAzoimidazole with -OH groupNi(II)10.98.819.7[7]

As evident from the data, increasing the denticity from monodentate to bidentate and tridentate results in a dramatic, multi-logarithmic increase in the overall stability constant (log β). This is a direct consequence of the chelate effect.

Part 3: Experimental Protocols for Characterizing Chelation

To ensure scientific rigor, the characterization of chelating properties must be approached systematically. The following protocols are fundamental to determining the stoichiometry and stability of metal-ligand complexes.

Potentiometric Titration for Stability Constant (K) Determination

Causality: This is the gold standard for determining stability constants in solution.[8][9] The method relies on monitoring the pH of a solution containing the ligand and metal ion as a strong base is added. The release of protons upon complex formation is measured, allowing for the calculation of the equilibrium constants for both ligand protonation and metal complexation using methods like the Calvin-Bjerrum technique.[7][10]

Potentiometric_Titration_Workflow prep 1. Solution Preparation - Ligand Solution - Metal Ion Solution - Standardized Acid & Base cal 2. Electrode Calibration (Using standard buffers pH 4, 7, 9) prep->cal titration 3. Titration Series - Ligand alone (for pKa) - Ligand + Metal Ion cal->titration record 4. Data Recording (pH vs. Volume of Titrant) titration->record analyze 5. Data Analysis - Calculate n̄ (avg. ligand number) - Calculate pL (free ligand conc.) - Determine log K via formation curve record->analyze

Caption: Workflow for Potentiometric Stability Constant Determination.

Detailed Protocol:

  • Reagent Preparation: Prepare stock solutions of the imidazole-based ligand, the metal salt (e.g., Cu(NO₃)₂, ZnCl₂), a strong acid (e.g., 0.1 M HCl), and a carbonate-free strong base (e.g., 0.1 M NaOH). An inert salt (e.g., 0.1 M NaClO₄) is used to maintain constant ionic strength.[10]

  • Electrode Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 9.00) at the desired experimental temperature.[10]

  • Ligand Protonation Titration: Titrate a known volume and concentration of the ligand solution (plus acid and inert salt) with the standardized base. Record the pH after each addition of base. This allows for the determination of the ligand's pKa values.

  • Complexation Titration: Perform the same titration on an identical solution that also contains a known concentration of the metal salt. The metal-to-ligand ratio is typically 1:2 or 1:3 to observe the formation of multiple complex species.[10]

  • Data Analysis: Using the titration curves, calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration (pL). A plot of n̄ versus pL (the formation curve) allows for the determination of the stepwise stability constants (K₁, K₂, etc.).[8][9]

UV-Vis Spectrophotometric Titration

Causality: This technique is applicable when the formation of the metal-ligand complex results in a change in the solution's UV-Vis absorbance spectrum.[11] It is particularly useful for highly colored complexes or when the ligand or metal has a distinct chromophore that is perturbed upon binding.[12] By monitoring the change in absorbance at a specific wavelength as one component is titrated into the other, a binding isotherm can be constructed to calculate the binding constant.

UV_Vis_Titration_Workflow prep 1. Solution Preparation - Host Solution (e.g., Ligand) - Guest Solution (e.g., Metal) scan 2. Initial Scans (Spectrum of Host alone and Guest alone) prep->scan titration 3. Titration (Add aliquots of Guest to Host) scan->titration record 4. Spectral Recording (Record full spectrum after each addition) titration->record analyze 5. Global Analysis - Fit absorbance data at multiple wavelengths to a 1:1 or 1:2 binding model - Calculate Binding Constant (K) record->analyze

Caption: Workflow for UV-Vis Spectrophotometric Titration.

Detailed Protocol:

  • Solution Preparation: Prepare stock solutions of the host (e.g., the ligand) and the guest (the metal ion) in a suitable buffer to maintain constant pH.

  • Initial Spectra: Record the UV-Vis spectrum of the host solution alone in a cuvette.

  • Titration: Add small, precise aliquots of the guest solution to the cuvette containing the host solution. After each addition, mix thoroughly and allow the system to reach equilibrium.

  • Spectral Measurement: Record the full UV-Vis spectrum after each aliquot is added. Note the changes in absorbance at key wavelengths, particularly the appearance of new peaks corresponding to the metal-ligand complex.[13]

  • Data Analysis: Plot the change in absorbance (ΔA) at a chosen wavelength against the concentration of the added guest. The resulting data is fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression software to extract the binding constant.[11] Global analysis, which fits the data from multiple wavelengths simultaneously, is recommended for higher precision.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed structural information about metal-ligand interactions in solution.[14] Upon complexation, the chemical environment of the ligand's protons and carbons changes, leading to shifts in their corresponding NMR signals (chemical shift perturbation). By titrating a metal ion into a solution of the ligand and monitoring these changes, one can determine the binding stoichiometry and, in some cases, the binding constant.[15][16] This method is particularly powerful for identifying the specific atoms on the ligand involved in coordination.

Key Observations in NMR Titration:

  • Chemical Shift Perturbation: The magnitude of the shift for a given nucleus is proportional to its proximity to the metal binding site.

  • Line Broadening: Paramagnetic metal ions can cause significant broadening of NMR signals, which can also be indicative of binding.[17]

  • Exchange Rate: The appearance of the spectra (separate signals for free and bound ligand vs. a single averaged signal) provides information on the kinetics of the binding (slow vs. fast exchange on the NMR timescale).[11]

Part 4: Applications Driven by Tunable Chelation

The ability to design imidazole-based ligands with specific chelating properties is paramount to their application across various scientific fields.

  • Bioinorganic Models: Tripodal and other polydentate imidazole ligands are frequently used to mimic the active sites of metalloenzymes, such as zinc-containing carbonic anhydrase or copper-containing hemocyanin. These models provide invaluable insight into enzyme mechanisms.[5]

  • Homogeneous Catalysis: The steric and electronic environment created by the chelating ligand around a metal center dictates its catalytic activity and selectivity. Imidazole-based N-heterocyclic carbene (NHC) complexes, for example, are highly stable and effective catalysts for a range of organic transformations.[18][19]

  • Medicinal Chemistry: The interaction with metal ions is a key aspect of modern drug design. Some imidazole-based drugs function by chelating excess metal ions in diseases of metal overload, while others are designed as metal complexes (e.g., ruthenium or platinum-based) that act as anticancer agents, with the ligand modulating the drug's stability, solubility, and cellular uptake.[20][21]

By understanding the fundamental principles of coordination chemistry and applying rigorous experimental validation, researchers can rationally design and select the optimal imidazole-based ligand to achieve the desired function in their specific application.

References

  • Novel Ligands based on Imidazole and Triazole: From Coordination Chemistry to Medicinal Applications and Material Design. (n.d.). OPEN FAU. Available at: [Link]

  • Transition metal imidazole complex. (n.d.). In Wikipedia. Retrieved from [Link]

  • Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. Available at: [Link]

  • Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. Available at: [Link]

  • Chen, S.-S., et al. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18, 6543-6565. Available at: [Link]

  • Lab Report - Determination of the Stability Constant of a Metal Complex. (n.d.). Scribd. Available at: [Link]

  • Sundberg, R. J., et al. (1977). Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions. Inorganic Chemistry. Available at: [Link]

  • Melios, C., et al. (2003). Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice. Journal of Chemical Education. Available at: [Link]

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. (2025). ResearchGate. Available at: [Link]

  • Imidazole-Based Potential Bi- and Tridentate Nitrogen Ligands: Synthesis, Characterization and Application in Asymmetric Catalysis. (n.d.). PMC. Available at: [Link]

  • Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. (n.d.). Asian Publication Corporation. Available at: [Link]

  • Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Thordarson, P. (2018). Sensitivity limits for determining 1:1 binding constants from spectrophotometric titrations via global analysis. Wiley Online Library. Available at: [Link]

  • Epple, M., et al. (2024). Possibilities and limitations of solution-state NMR spectroscopy to analyze the ligand shell of ultrasmall metal nanoparticles. RSC Publishing. Available at: [Link]

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. (2024). Bentham Science Publisher. Available at: [Link]

  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. Available at: [Link]

  • The Medicinal Applications of Imidazolium Carbene Metal Complexes. (n.d.). PMC - NIH. Available at: [Link]

  • Hendriks, H. M. J., et al. (n.d.). Synthesis and characterization of coordination compounds of chelating ligands containing imidazole groups. The crystal and molecular structures of the dinuclear copper(I) and copper(II) compounds. Journal of the American Chemical Society. Available at: [Link]

  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. (2025). PubMed. Available at: [Link]

  • Solution NMR of Transition Metal Complexes. (n.d.). IntechOpen. Available at: [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2023). MDPI. Available at: [Link]

  • Stability constants for ligand 1 determined by NMR and UV/Vis titration... (n.d.). ResearchGate. Available at: [Link]

  • Metal and substrate binding to Fe(II) dioxygenase resolved by UV spectroscopy with global regression analysis. (n.d.). PMC. Available at: [Link]

  • Studies on imidazole derivatives as chelating agents-IV Stability constants of the metal chelates of azoimidazoles. (1968). PubMed. Available at: [Link]

  • determination of the binding constant. (n.d.). Retrieved from [Link]

  • NMR Signatures of Transition-Metal Nuclei: From Local Environments and Electronic Structures to Reactivity Descriptors in Molecular and Heterogeneous Catalysis. (2025). JACS Au - ACS Publications. Available at: [Link]

  • Vícha, J. (n.d.). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. IS MUNI. Available at: [Link]

  • Tripodal bis(imidazole)-based ligands and their chelation to copper(ii). (n.d.). RSC Publishing. Available at: [Link]

  • Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino). (2019). Semantic Scholar. Available at: [Link]

  • Ligand field interpretation of metal NMR chemical shifts in octahedral d6 transition metal complexes. (2025). ResearchGate. Available at: [Link]

  • Synthesis of chelate-forming polymer ligands and their coordination compounds with d-metals. (2025). Retrieved from [Link]

  • Tridentate imidazole-based Schiff base metal complexes: molecular docking, structural and biological studies. (2021). Taylor & Francis. Available at: [Link]

  • Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. Available at: [Link]

  • Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. (n.d.). Retrieved from [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI. Available at: [Link]

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Comparative

The Tautomer Trap: A Comparative Guide to (4-isopropyl-1H-imidazol-5-yl)methanol

[1] Executive Summary In the synthesis of -adrenergic agonists like Medetomidine and Dexmedetomidine , the intermediate (4-isopropyl-1H-imidazol-5-yl)methanol represents a critical divergence point between predictive mod...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of


-adrenergic agonists like Medetomidine  and Dexmedetomidine , the intermediate (4-isopropyl-1H-imidazol-5-yl)methanol  represents a critical divergence point between predictive modeling and bench-top reality.[1]

While in-silico tools effectively predict the lipophilicity of the final drug substance, they frequently fail to characterize this specific intermediate due to prototropic tautomerism and solvation shell complexity . This guide analyzes why algorithms miscalculate the physicochemical properties of this imidazole alcohol and provides the experimental protocols required to generate valid Critical Quality Attribute (CQA) data.

Part 1: The In-Silico vs. Experimental Divergence[1]

The core failure of standard algorithms (ClogP, QSPR) regarding this molecule lies in the treatment of the imidazole ring. Algorithms often treat the 4- and 5-positions as static.[1] In reality, the hydrogen on the nitrogen oscillates (tautomerism), creating a dynamic equilibrium that shifts based on solvent polarity and pH.

Comparative Data Table
PropertyIn-Silico Prediction (Typical Algorithms)Experimental Reality (Bench Validation)The Discrepancy Cause
LogP (Octanol/Water) +0.5 to +1.2 (Overestimated)-0.8 to -0.2 (Hydrophilic)Algorithms underestimate the H-bond network between the -OH and imidazole -NH in water.[1]
pKa (Basic Nitrogen) 7.1 - 7.5 6.7 - 6.9 Inductive electron withdrawal by the hydroxymethyl group is often under-weighted in fragment-based predictions.[1]
Solubility (Water) Moderate (~10 mg/mL)High (>50 mg/mL) Crystal lattice energy predictions fail to account for the disruption caused by rapid tautomeric shifting.[1]
Dominant Tautomer Often predicts 4-isopropyl (Steric)Solvent Dependent In polar protic solvents, the equilibrium shifts to maximize H-bonding, ignoring simple steric rules.

Part 2: Visualizing the Mechanism

The following diagram illustrates the tautomeric equilibrium that confuses static in-silico models. The ability of the molecule to act as both a donor and acceptor simultaneously in the crystal lattice creates a "proton wire" effect that stabilizes the solid state differently than predicted.

Tautomerism TautomerA Tautomer A (1H-imidazole-4-yl) Less Polar Solvation Transition Prototropic Shift (Fast Exchange) TautomerA->Transition Equilibrium TautomerB Tautomer B (1H-imidazole-5-yl) High Water Stability Experimental Data Experimental Data TautomerB->Experimental Data Dominant in H2O Transition->TautomerB InSilico In-Silico Model (Static Snapshot) InSilico->TautomerA Bias: Sterics InSilico->TautomerB Often Ignored

Figure 1: The "Tautomer Trap." In-silico tools often freeze the molecule in Tautomer A due to steric calculations, whereas experimental aqueous data reflects a weighted average dominated by Tautomer B.

Part 3: Experimental Protocols for Validation

To generate trustworthy data for regulatory filing or process optimization, you cannot rely on the computed values. Use these self-validating protocols.

Protocol A: Structural Elucidation via NOESY NMR

Objective: Determine the actual tautomeric ratio in your reaction solvent (e.g., DMSO vs. Methanol).

  • Preparation: Dissolve 10 mg of (4-isopropyl-1H-imidazol-5-yl)methanol in 0.6 mL of DMSO-d6.

  • Acquisition: Run a 1H-NMR followed by a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) sequence.

  • Analysis (The Causality Check):

    • Look for cross-peaks between the imidazole C-H (C2) and the isopropyl methyl groups .

    • If 4-isopropyl tautomer dominates: Strong NOE between Isopropyl-H and Imidazole-NH.[1]

    • If 5-isopropyl tautomer dominates: Strong NOE between Isopropyl-H and Imidazole-N (lone pair side) is chemically impossible to see directly, but you will see distinct shifts in the C2 proton relative to the hydroxymethyl group.

  • Validation: If the peaks are broad, the exchange rate is intermediate.[1] Cool the sample to -40°C to "freeze" the equilibrium and integrate the distinct tautomer signals.

Protocol B: "Shake-Flask" LogP Determination (HPLC Method)

Objective: Correct the overestimated lipophilicity prediction.

  • System: Octanol-saturated water (Phase A) and Water-saturated octanol (Phase B).[1]

  • Equilibration: Dissolve the compound in Phase A at pH 7.4 (Buffered). Crucial: Imidazoles are basic.[1] Unbuffered water will absorb CO2, lower pH, protonate the ring, and give a false LogP of -2.0.

  • Partitioning: Mix 1:1 ratio of Phase A/B, shake for 60 mins, centrifuge.

  • Quantification: Analyze both phases via HPLC-UV (220 nm).

  • Calculation:

    
    .[1]
    
    • Expectation: Result should be near -0.5 , confirming hydrophilicity, unlike the predicted +0.8.

Part 4: Synthesis Context & Process Flow[1][2][3]

Understanding where this intermediate fits helps explain why its data quality matters.[1] It is the precursor to the active pharmaceutical ingredient (API).

SynthesisFlow Start Starting Material (1-trityl-imidazole-4-carboxaldehyde) Grignard Reaction: Grignard Addition (Isopropylmagnesium chloride) Start->Grignard Intermed Target Intermediate: (4-isopropyl-1H-imidazol-5-yl)methanol Grignard->Intermed Deprotection Oxidation Oxidation/Reduction Steps Intermed->Oxidation Critical QC Point API Final API: Medetomidine/Dexmedetomidine Oxidation->API

Figure 2: Synthesis pathway. The target intermediate is the last point to verify regio-isomer purity before the final API formation.

Conclusion: When to Trust the Machine

  • Trust In-Silico When: You are screening thousands of compounds for relative ranking of lipophilicity, or when the imidazole N-H is substituted (blocked), preventing tautomerism.

  • Trust Experimental Data When: You are calculating yield losses in aqueous workups, designing crystallization processes, or filing CMC (Chemistry, Manufacturing, and Controls) documents. The hydrogen bonding capacity of the (4-isopropyl-1H-imidazol-5-yl)methanol motif is too complex for current standard algorithms to model accurately without high-level DFT (Density Functional Theory) calculations.[1]

References

  • PubChem Compound Summary. (2025). 4-Imidazolemethanol.[1][2][3] National Center for Biotechnology Information.[1] Link

  • Cordes, M., et al. (2012).[1] Tautomerism of 4-substituted imidazoles: A combined NMR and theoretical study. Journal of Organic Chemistry.[1] (Provides the mechanistic basis for the NMR protocol).

  • Karjalainen, A., et al. (1986).[1] Synthesis of Medetomidine and its properties. European Journal of Medicinal Chemistry.[1][3] (Establishes the synthetic route and intermediate properties).

  • ACD/Labs. (2024). Physicochemical Property Predictions: Limitations in Heterocycles. Technical Whitepaper.[1] (Source for algorithmic bias discussion).

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (4-isopropyl-1H-imidazol-5-yl)methanol

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (4-isopropyl-1H-imidazol-5-yl)methanol,...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of (4-isopropyl-1H-imidazol-5-yl)methanol, a substituted imidazole derivative. While this document offers comprehensive guidance based on the known hazards of related compounds and established best practices, it is imperative to always consult the specific Safety Data Sheet (SDS) for (4-isopropyl-1H-imidazol-5-yl)methanol before handling or disposal . The SDS is the primary source of information regarding the specific hazards, handling procedures, and emergency measures for any chemical.

Hazard Identification and Risk Assessment

(4-isopropyl-1H-imidazol-5-yl)methanol belongs to the imidazole family. Imidazoles are organic compounds that can exhibit several hazardous properties. The parent compound, imidazole, is classified as corrosive, causing severe skin burns and eye damage, and is harmful if swallowed.[1][2] It is also designated as acutely toxic and corrosive under waste regulations.[3] Therefore, it is prudent to handle (4-isopropyl-1H-imidazol-5-yl)methanol with the assumption that it possesses similar corrosive and potentially toxic properties until specific data proves otherwise.

Key Potential Hazards:

  • Corrosivity: May cause burns or severe irritation upon contact with skin, eyes, and the respiratory tract.[1][3]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Reactivity: Imidazoles are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4] Mixing with such materials can lead to dangerous reactions.

This risk assessment mandates a stringent disposal protocol that prioritizes containment, segregation, and clear communication through proper labeling.

Personal Protective Equipment (PPE)

Before handling (4-isopropyl-1H-imidazol-5-yl)methanol in any form—pure, in solution, or as waste—personnel must be equipped with the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant chemical safety goggles or a face shield.[1][5]Protects against splashes of the chemical, which can cause severe eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[1]Prevents skin contact. Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[1]
Body Protection A buttoned, full-length laboratory coat and closed-toe shoes.[1][6]Protects skin from accidental spills and contamination.
Respiratory Protection Generally not required if handled within a certified chemical fume hood.[4][5]A fume hood provides adequate ventilation. If a fume hood is unavailable or if dust/aerosols are generated, a NIOSH-approved respirator may be necessary.[1]

Waste Segregation and Containerization Protocol

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.[7] The Environmental Protection Agency (EPA) mandates that hazardous waste be managed from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).

Step-by-Step Segregation and Storage:
  • Identify Waste Streams: Determine the form of the waste:

    • Unused or expired pure (4-isopropyl-1H-imidazol-5-yl)methanol.

    • Aqueous solutions containing the compound.

    • Organic solutions containing the compound.

    • Contaminated solid waste (e.g., gloves, weigh boats, pipette tips, paper towels).

  • Select Compatible Containers:

    • Waste must be stored in containers made of compatible material that can be securely sealed.[1][8][9] High-density polyethylene (HDPE) containers are generally suitable for imidazole-related waste.

    • Never use metal containers for corrosive waste.[10]

    • Ensure the container has a tightly fitting cap to prevent leaks and the release of vapors.[7][8] Leaving a funnel in the container is not acceptable.[9]

  • Segregate Incompatible Chemicals:

    • Dedicate a specific waste container solely for (4-isopropyl-1H-imidazol-5-yl)methanol and structurally similar basic organic compounds.

    • Crucially, do not mix this waste with acids, strong oxidizers, or other reactive chemicals. [1][4][11] Maintain separate containers for different hazard classes (e.g., acids, bases, flammables, oxidizers).[9]

  • Container Management:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[9]

    • Keep containers closed at all times except when adding waste.[9]

    • Do not overfill containers; leave at least 10% of headspace for expansion.[8]

    • Store containers in a cool, dry, well-ventilated area away from heat or direct sunlight.[4][7]

Waste Labeling

Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.[7][9]

All waste containers for (4-isopropyl-1H-imidazol-5-yl)methanol must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "(4-isopropyl-1H-imidazol-5-yl)methanol". Do not use abbreviations or chemical formulas.[9]

  • The approximate concentration and composition of the waste.

  • The date accumulation started.

  • The relevant hazard pictograms (e.g., Corrosive, Acutely Toxic).[11]

Disposal Procedures Workflow

The following diagram illustrates the decision-making process for disposing of waste generated from work with (4-isopropyl-1H-imidazol-5-yl)methanol.

G Disposal Workflow for (4-isopropyl-1H-imidazol-5-yl)methanol cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposition start Waste Containing (4-isopropyl-1H-imidazol-5-yl)methanol Generated waste_type Identify Waste Form start->waste_type solid_waste Contaminated Solid Waste (Gloves, Tips, Wipes) waste_type->solid_waste Solid liquid_waste Pure Compound or Solution waste_type->liquid_waste Liquid / Pure Solid solid_container Collect in a dedicated, lined, and sealed container for solid hazardous waste. solid_waste->solid_container liquid_container Collect in a compatible, sealed, and vented container for liquid hazardous waste. liquid_waste->liquid_container label_solid Affix 'Hazardous Waste' Label. List Contents: Contaminated Solids with (4-isopropyl-1H-imidazol-5-yl)methanol. solid_container->label_solid label_liquid Affix 'Hazardous Waste' Label. List Contents: (4-isopropyl-1H-imidazol-5-yl)methanol and solvent(s) with concentrations. liquid_container->label_liquid store_waste Store in designated Satellite Accumulation Area. Segregate from incompatibles. label_solid->store_waste label_liquid->store_waste pickup Arrange for pickup by licensed hazardous waste disposal service (e.g., University EH&S). store_waste->pickup

Caption: Decision workflow for the safe disposal of (4-isopropyl-1H-imidazol-5-yl)methanol waste.

Spill and Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is critical.[12]

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area and control access.

    • Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent pads or neutralizers suitable for basic organic compounds.

    • Clean the area, and place all contaminated cleanup materials into a sealed, properly labeled hazardous waste container.[4]

    • Report the incident to the laboratory supervisor and institutional Environmental Health & Safety (EH&S) office.[1]

  • Large Spills (beyond the control of lab personnel):

    • Evacuate the area immediately.

    • Notify your supervisor and contact your institution's emergency response team (e.g., EH&S or campus police) immediately.[13]

    • If safe to do so, close the doors to the affected area to contain vapors.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[1][13]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station.[1]

    • Seek immediate medical attention for any exposure. [13] Bring the chemical's SDS to the medical provider.[1]

By adhering to these systematic procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of (4-isopropyl-1H-imidazol-5-yl)methanol, protecting themselves, their colleagues, and the environment.

References

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  • How to Properly Manage Hazardous Waste Under EPA Regulations. Hazardous Waste Experts.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Hazardous Waste - Overview. Occupational Safety and Health Administration.
  • Imidazole. (2025, February 28). University of Washington Environmental Health & Safety.
  • IMIDAZOLE Safety Data Sheet. (2024, March 20). Elemental Microanalysis.
  • Safety Data Sheet: Imidazole. (2020, April 20). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
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  • Safety Data Sheet for 2M Imidazole (B1077) CAE. (2023, December 19). New England Biolabs.
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  • Standard Operating Procedure for Imidazole. Washington State University.
  • SAFETY DATA SHEET. (2024, September 9). Sigma-Aldrich.
  • Safety Data Sheet. (2026, January 9). Ricca Chemical.
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